Ganoderic acid N
Description
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Properties
Molecular Formula |
C30H42O8 |
|---|---|
Molecular Weight |
530.6 g/mol |
IUPAC Name |
(6S)-6-hydroxy-6-[(7S,10S,13R,14R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid |
InChI |
InChI=1S/C30H42O8/c1-15(25(36)37)10-16(31)13-29(6,38)20-12-22(35)30(7)24-17(32)11-19-26(2,3)21(34)8-9-27(19,4)23(24)18(33)14-28(20,30)5/h15,17,19-20,32,38H,8-14H2,1-7H3,(H,36,37)/t15?,17-,19?,20?,27-,28+,29-,30-/m0/s1 |
InChI Key |
XXHBQOHASACCAP-NDZDWPBESA-N |
Isomeric SMILES |
CC(CC(=O)C[C@@](C)(C1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](CC4[C@@]3(CCC(=O)C4(C)C)C)O)C)C)O)C(=O)O |
Canonical SMILES |
CC(CC(=O)CC(C)(C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Ganoderic Acid N: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids derived from Ganoderma species, have been a focal point of natural product research for their diverse and potent biological activities. Among these, Ganoderic Acid N, also identified as Lucidenic Acid N, has emerged as a compound of significant interest. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of this compound, with a focus on detailed experimental protocols and the elucidation of its known signaling pathways.
Discovery
This compound was first isolated and identified as part of a broader investigation into the triterpenoid (B12794562) constituents of a new strain of Ganoderma lucidum, designated YK-02.[1][2][3][4] Its structure was elucidated through spectroscopic analysis, primarily using ¹H Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1] The compound is a tetracyclic triterpenoid with the chemical formula C₃₀H₄₂O₈.
Physicochemical Properties
A summary of the key physicochemical properties of this compound (Lucidenic Acid N) is presented in the table below.
| Property | Value |
| Chemical Formula | C₃₀H₄₂O₈ |
| IUPAC Name | 6-hydroxy-6-{9-hydroxy-2,6,6,11,15-pentamethyl-5,12,17-trioxotetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-1(10)-en-14-yl}-2-methyl-4-oxoheptanoic acid |
| Average Molecular Weight | 530.6497 g/mol |
| Monoisotopic Molecular Weight | 530.28796832 g/mol |
| Class | Triterpenoid |
Experimental Protocols
The following sections detail the methodologies for the extraction, isolation, and quantification of this compound.
Extraction of Crude Triterpenoids from Ganoderma lucidum
This protocol outlines the initial extraction of the triterpenoid fraction from the fruiting bodies of Ganoderma lucidum.
-
Preparation of Fungal Material: The fruiting bodies of Ganoderma lucidum (10 kg) are chipped and dried.
-
Solvent Extraction: The dried and chipped mushroom material is then extracted with 95% ethanol (B145695) (20 L) at 80°C three times to ensure exhaustive extraction.
-
Concentration: The combined ethanolic extracts are filtered, and the solvent is removed under reduced pressure to yield a crude extract.
Isolation and Purification of this compound
The isolation of this compound from the crude triterpenoid extract is achieved through a multi-step chromatographic process. The following is a generalized protocol based on the successful isolation of lucidenic acids, including Lucidenic Acid N, from the YK-02 strain of G. lucidum.
-
Silica (B1680970) Gel Column Chromatography: The crude extract is applied to a silica gel column and eluted with a chloroform/acetone gradient system to perform an initial fractionation.
-
Reversed-Phase C18 Column Chromatography: Fractions containing the compounds of interest are then subjected to a reversed-phase C18 column and eluted with a water/methanol (B129727) gradient for further separation.
-
Semi-Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification of this compound is achieved using a semi-preparative RP-HPLC system.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% aqueous acetic acid is a common mobile phase for separating ganoderic acids.
-
Detection: The elution is monitored at a wavelength of 252 nm.
-
-
Crystallization: The purified fractions containing this compound are concentrated, and the compound is crystallized to achieve high purity.
Quantitative Analysis by HPLC-DAD
An HPLC-Diode Array Detection (DAD) method has been developed for the quantitative analysis of Lucidenic Acid N in Ganoderma species.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Gradient elution with acidified methanol or acetonitrile and water.
-
Detection: DAD detector set at an appropriate wavelength.
-
-
Method Validation Parameters: The validation parameters for the quantitative analysis of Lucidenic Acid N are summarized in the table below.
| Parameter | Value |
| Linearity (y = ax - b) | y = 20041.5x - 11913.8 |
| Correlation Coefficient (r²) | 0.9999 |
| Limit of Detection (LOD) (µg/mL) | 0.88 |
| Limit of Quantitation (LOQ) (µg/mL) | 2.64 |
| Precision (Intra-day RSD %) | 0.81 - 3.20 |
| Precision (Inter-day RSD %) | 0.43 - 3.67 |
| Accuracy/Recovery (%) | 97.09 - 100.79 |
Data Presentation
Extraction Yield of Lucidenic Acids from Ganoderma lucidum YK-02
The following table summarizes the extraction yields of lucidenic acids, including Lucidenic Acid N, from 1 kg of the dried fruiting bodies of Ganoderma lucidum strain YK-02.
| Compound | Yield (mg) |
| Lucidenic Acid A | 2449 |
| Lucidenic Acid B | 1021 |
| Lucidenic Acid C | 659 |
| Lucidenic Acid N | 376 |
Mandatory Visualization
Experimental Workflow for Isolation of this compound
Caption: Generalized workflow for the isolation of this compound.
Signaling Pathway of Lucidenic Acid-Mediated Inhibition of Cancer Cell Invasion
Lucidenic acids, including this compound, have been shown to inhibit the invasion of human hepatoma (HepG2) cells induced by phorbol-12-myristate-13-acetate (PMA). The underlying mechanism involves the inactivation of the MAPK/ERK signaling pathway and the reduction of NF-κB and AP-1 binding activities, which leads to the downregulation of Matrix Metalloproteinase-9 (MMP-9) expression.
Caption: Inhibition of PMA-induced cancer cell invasion by this compound.
References
The Biosynthesis of Ganoderic and Lucidenic Acids in Ganoderma lucidum: A Technical Guide for Researchers
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthesis of ganoderic and lucidenic acids, with a specific focus on the pathway leading to Lucidenic Acid N in the medicinal mushroom Ganoderma lucidum. This document details the core biosynthetic pathways, key enzymatic players, and quantitative data pertinent to the production of these pharmacologically significant triterpenoids. Furthermore, it offers detailed experimental protocols for the quantification of these compounds and the analysis of gene expression, alongside visualizations of the key pathways and workflows to facilitate a comprehensive understanding.
Ganoderic acids and lucidenic acids are highly oxygenated lanostane-type triterpenoids that are among the primary bioactive constituents of Ganoderma lucidum, responsible for its diverse therapeutic properties, including anti-tumor, anti-inflammatory, and immunomodulatory effects.[1][2] While ganoderic acids typically possess a C30 carbon skeleton, lucidenic acids are characterized by a C27 skeleton.[3][4] Understanding the intricate biosynthetic pathways of these compounds is crucial for their targeted production and the development of novel therapeutics.
The Core Biosynthetic Pathway: From Acetyl-CoA to Lanosterol (B1674476)
The biosynthesis of all ganoderic and lucidenic acids in Ganoderma lucidum originates from the mevalonate (B85504) (MVA) pathway, a fundamental metabolic route for the production of isoprenoid precursors.[5] This initial phase of the pathway culminates in the synthesis of the triterpenoid (B12794562) backbone, lanosterol.
The key enzymatic steps in the MVA pathway are summarized below:
-
Acetyl-CoA to Acetoacetyl-CoA: The pathway begins with the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA, a reaction catalyzed by acetoacetyl-CoA thiolase (AACT) .
-
Formation of HMG-CoA: Acetoacetyl-CoA then condenses with another molecule of acetyl-CoA to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), facilitated by HMG-CoA synthase (HMGS) .
-
Conversion to Mevalonate: HMG-CoA is subsequently reduced to mevalonate by HMG-CoA reductase (HMGR) , which is a rate-limiting enzyme in the pathway.
-
Phosphorylation of Mevalonate: Mevalonate undergoes two successive phosphorylation steps, catalyzed by mevalonate kinase (MVK) and phosphomevalonate kinase (PMVK) , to produce mevalonate-5-pyrophosphate.
-
Decarboxylation to Isopentenyl Pyrophosphate (IPP): Mevalonate-5-pyrophosphate is then decarboxylated by mevalonate pyrophosphate decarboxylase (MVD) to yield isopentenyl pyrophosphate (IPP), the fundamental five-carbon building block of isoprenoids.
-
Isomerization to DMAPP: IPP is isomerized to its electrophilic isomer, dimethylallyl pyrophosphate (DMAPP), by isopentenyl pyrophosphate isomerase (IPPI) .
-
Formation of Farnesyl Pyrophosphate (FPP): IPP and DMAPP are sequentially condensed to form geranyl pyrophosphate (GPP) and then farnesyl pyrophosphate (FPP), reactions catalyzed by farnesyl pyrophosphate synthase (FPPS) .
-
Squalene Synthesis: Two molecules of FPP are joined head-to-head to form squalene, a reaction mediated by squalene synthase (SQS) .
-
Epoxidation of Squalene: Squalene is then epoxidized to 2,3-oxidosqualene (B107256) by squalene epoxidase (SE) .
-
Cyclization to Lanosterol: Finally, 2,3-oxidosqualene undergoes a complex cyclization reaction to form lanosterol, the first tetracyclic triterpenoid intermediate, catalyzed by lanosterol synthase (LS) .
The Putative Biosynthetic Pathway of Lucidenic Acid N
Following the synthesis of lanosterol, a series of complex modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs) and other enzymes, leads to the vast diversity of ganoderic and lucidenic acids. The specific enzymatic sequence for the biosynthesis of most of these compounds, including Lucidenic Acid N, is still under investigation. However, based on the chemical structure of Lucidenic Acid N (C₂₇H₄₀O₆), a putative pathway involving several oxidative steps can be proposed.
Lucidenic Acid N is a tetracyclic triterpenoid characterized by hydroxy groups at positions C-3 and C-7, and oxo groups at positions C-11 and C-15. The formation of Lucidenic Acid N from lanosterol likely involves the following key transformations:
-
Demethylation: Removal of three methyl groups to form the C27 skeleton characteristic of lucidenic acids.
-
Oxidation and Hydroxylation: A series of oxidation and hydroxylation reactions at specific carbon positions (C-3, C-7, C-11, and C-15) on the lanostane (B1242432) backbone. These reactions are predominantly catalyzed by cytochrome P450 enzymes. For example, CYP512U6 has been identified to be involved in the C-23 hydroxylation of certain ganoderic acids.
Quantitative Data on Ganoderic and Lucidenic Acid Biosynthesis
The production of ganoderic and lucidenic acids is influenced by various factors, including the developmental stage of the fungus and the expression levels of key biosynthetic genes. The following tables summarize some of the quantitative data available in the literature.
Table 1: Quantitative Analysis of Triterpenoids in Ganoderma lucidum
| Compound | Concentration (µg/g dry weight) | Analytical Method | Reference |
| Lucidenic acid N | 131.29 ± 1.31 | HPLC-DAD | |
| Ganoderic acid T | 16.5 (immature stage) | HPLC | |
| Ganoderic acid S | 14.3 (immature stage) | HPLC | |
| Ganoderic acid Me | 12.5 (immature stage) | HPLC | |
| Total Triterpenoids | 1210 (immature stage) | Not specified |
Table 2: Gene Expression Changes in Ganoderic Acid Biosynthesis
| Gene | Fold Change in Expression | Condition | Reference |
| HMGR | 1.8 | Immature vs. Mature Fruiting Body | |
| FPPS | 8.7 | Immature vs. Mature Fruiting Body | |
| SQS | 30.5 | Immature vs. Mature Fruiting Body | |
| LS | 19.2 | Immature vs. Mature Fruiting Body | |
| HMGR | ~2-fold increase in GA content | Overexpression of tHMGR |
Experimental Protocols
Quantification of Lucidenic Acid N by HPLC-DAD
This protocol is adapted from a validated method for the quantitative analysis of triterpenes in Ganoderma lucidum.
a. Sample Preparation:
-
Dry the fruiting bodies of Ganoderma lucidum at 60°C to a constant weight.
-
Grind the dried material into a fine powder (approximately 80-100 mesh).
-
Accurately weigh 1.0 g of the powder and transfer it to a suitable extraction vessel.
-
Add 50 mL of methanol (B129727) and perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
b. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system with a Diode Array Detector (HPLC-DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 252 nm.
-
Injection Volume: 10 µL.
c. Quantification:
-
Prepare a standard stock solution of Lucidenic Acid N of known concentration.
-
Generate a calibration curve by preparing a series of dilutions from the stock solution and analyzing them by HPLC.
-
Quantify the amount of Lucidenic Acid N in the samples by comparing their peak areas to the calibration curve.
Gene Expression Analysis by qRT-PCR
This protocol provides a general framework for analyzing the expression of genes involved in the ganoderic acid biosynthesis pathway in Ganoderma lucidum.
a. RNA Extraction from Ganoderma lucidum Mycelium:
-
Harvest fresh mycelium from liquid culture by filtration.
-
Immediately freeze the mycelium in liquid nitrogen to prevent RNA degradation.
-
Grind the frozen mycelium to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.
-
Extract total RNA from the powdered mycelium using a TRIzol-based method or a commercially available fungal RNA extraction kit, following the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer (A260/A280 and A260/A230 ratios) and gel electrophoresis.
b. DNase Treatment and cDNA Synthesis:
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand complementary DNA (cDNA) from the purified RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
c. Quantitative PCR (qPCR):
-
Design and validate primers specific to the target genes (e.g., hmgr, sqs, ls, and relevant cyp450s) and a stable reference gene (e.g., rpl4, pp2a).
-
Perform qPCR using a SYBR Green-based detection method in a real-time PCR system.
-
The reaction mixture typically contains cDNA template, forward and reverse primers, and SYBR Green master mix.
-
A typical qPCR cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
d. Data Analysis:
-
Analyze the qPCR data using the comparative Ct (2⁻ΔΔCt) method to determine the relative expression levels of the target genes, normalized to the reference gene.
Conclusion
The biosynthesis of ganoderic and lucidenic acids in Ganoderma lucidum is a complex process that begins with the well-established mevalonate pathway and proceeds through a series of largely uncharacterized, yet crucial, downstream modifications catalyzed primarily by cytochrome P450 enzymes. This guide has provided a comprehensive overview of the current understanding of these pathways, with a specific focus on the putative biosynthesis of Lucidenic Acid N. The provided quantitative data and detailed experimental protocols for compound quantification and gene expression analysis serve as a valuable resource for researchers aiming to further elucidate these pathways and harness the therapeutic potential of these remarkable fungal metabolites. Future research should focus on the functional characterization of the specific enzymes, particularly the cytochrome P450s, involved in the later stages of ganoderic and lucidenic acid biosynthesis to enable the targeted engineering of Ganoderma lucidum for enhanced production of specific bioactive compounds.
References
- 1. Integrated Transcriptomic and Targeted Metabolomic Analysis Reveals the Key Genes Involved in Triterpenoid Biosynthesis of Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Genetic engineering of Ganoderma lucidum for the efficient production of ganoderic acids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Ganoderic Acids: A Focus on Ganoderic Acid A as a Representative Compound
Disclaimer: While this guide aims to provide a comprehensive overview of the chemical structure and stereochemistry of ganoderic acids, specific detailed information, including quantitative NMR data and explicit experimental protocols for the isolation and characterization of Ganoderic acid N , could not be definitively located in the currently available scientific literature. Therefore, this document will focus on Ganoderic Acid A , a well-characterized and abundant member of the ganoderic acid family, to illustrate the core principles of their structure, stereochemistry, and analysis. The methodologies and data presented for Ganoderic Acid A are representative of the techniques used for other ganoderic acids.
Introduction to Ganoderic Acids
Ganoderic acids are a class of highly oxygenated lanostane-type triterpenoids isolated from various species of the medicinal mushroom Ganoderma, most notably Ganoderma lucidum. These compounds are known for their diverse and significant pharmacological activities, which have made them a subject of intense research in drug discovery and development. Structurally, they are derived from the precursor lanosterol (B1674476) and are characterized by a tetracyclic triterpenoid (B12794562) skeleton with a C-terminal carboxylic acid group and various oxygen-containing functional groups (hydroxyl, keto, and acetoxy groups) at different positions, leading to a wide array of structurally distinct ganoderic acids.
Chemical Structure and Stereochemistry of Ganoderic Acid A
Ganoderic Acid A is one of the most studied compounds in this class. Its chemical structure and stereochemistry have been elucidated through extensive spectroscopic analysis.
IUPAC Name: (2R,6R)-6-[(5R,7S,10S,13R,14R,15S,17R)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid[1]
Molecular Formula: C₃₀H₄₄O₇[1]
Molecular Weight: 516.67 g/mol [1]
The core structure of Ganoderic Acid A is a lanostane (B1242432) skeleton, which is a tetracyclic triterpene. The stereochemistry is complex due to the presence of multiple chiral centers. The IUPAC name specifies the absolute configuration at each of these centers, which is crucial for its biological activity.
References
A Comprehensive Technical Guide to the Physicochemical Properties of Ganoderic Acid N
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of Ganoderic acid N, a significant bioactive triterpenoid (B12794562) derived from the medicinal mushroom Ganoderma lucidum. This guide consolidates available data on its physicochemical characteristics, spectral properties, and biological activities, alongside detailed experimental protocols for its extraction, purification, and analysis.
Introduction
Ganoderic acids are a class of highly oxygenated lanostane-type triterpenoids that contribute significantly to the pharmacological activities of Ganoderma lucidum.[1] These compounds have been investigated for a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral effects.[1][2][3] this compound, a member of this family, is a natural terpenoid isolated from this fungus.[4] This guide focuses specifically on the technical details of this compound to support research and development efforts.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized below. This data is critical for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₂O₈ | |
| Molecular Weight | 530.65 g/mol | |
| CAS Number | 110241-19-5 | |
| Appearance | Solid | |
| Color | White to off-white | |
| Class | Triterpenoid | |
| Solubility | DMSO: 50 mg/mL (94.22 mM) | |
| Water: Poorly soluble | ||
| Storage | Powder: 4°C, protect from light. In solvent: -80°C for 6 months or -20°C for 1 month. |
Spectral Data
Detailed spectral analysis is essential for the structural elucidation and identification of this compound. While specific spectral data for this compound is not detailed in the provided results, the following table outlines the expected characteristics based on its structure and data from analogous ganoderic acids.
| Analysis Technique | Expected Characteristics |
| ¹H-NMR | Signals corresponding to multiple methyl groups (singlets and doublets), olefinic protons, and protons attached to carbons bearing hydroxyl or carbonyl groups are expected. |
| ¹³C-NMR | Carbon signals indicative of a lanostane (B1242432) skeleton, including signals for carbonyl carbons (ketones, carboxylic acid), carbons double-bonded in the rings, and carbons attached to hydroxyl groups are characteristic. |
| Mass Spec (MS) | The mass spectrum would confirm the molecular weight. Characteristic fragmentation patterns for lanostanoids often involve the loss of water (H₂O) and cleavage of the side chain. Atmospheric pressure chemical ionization (APCI) often shows peaks at m/z [M-nH₂O + H]⁺. |
| Infrared (IR) | The IR spectrum is expected to show absorption bands corresponding to hydroxyl (-OH) groups (broad peak ~3400 cm⁻¹), carbonyl (C=O) stretching from ketones and carboxylic acid (~1700-1730 cm⁻¹), and C-H stretching (~2960 cm⁻¹). |
| UV-Vis | Ganoderic acids typically exhibit a maximum absorption (λmax) around 252-258 nm, which is characteristic of the conjugated ketone system within the triterpenoid structure. |
Biological Activity and Signaling Pathways
Ganoderic acids, as a group, are well-documented for their potent anti-cancer properties, primarily through the induction of apoptosis (programmed cell death) in tumor cells. Specifically, lucidenic acids, including this compound (also known as Lucidenic acid N), have been analyzed for their cytotoxic activities against HepG2 human liver cancer cells.
While the precise mechanism for this compound is a subject of ongoing research, the activities of other ganoderic acids provide a plausible model. Many induce apoptosis through the mitochondria-mediated intrinsic pathway. This involves the modulation of key regulatory proteins, disruption of the mitochondrial membrane potential, and activation of caspases. Signaling pathways frequently implicated include p53, NF-κB, and PI3K/AKT.
References
- 1. Enhanced Ganoderic Acids Accumulation and Transcriptional Responses of Biosynthetic Genes in Ganoderma lucidum Fruiting Bodies by Elicitation Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation [mdpi.com]
- 3. Ganoderic Acids Prevent Renal Ischemia Reperfusion Injury by Inhibiting Inflammation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Ganoderic Acids: A Technical Overview of Their Mechanisms of Action in Cancer Cells
Introduction
Ganoderic acids, a diverse group of highly oxygenated lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have attracted significant scientific attention for their potent anti-cancer properties.[1] While the user's query specified Ganoderic acid N, a comprehensive review of the available scientific literature did not yield specific data for this particular variant. This technical guide, therefore, provides an in-depth overview of the well-documented mechanisms of action for several prominent and extensively studied ganoderic acids (GAs), including variants A, T, DM, X, and others. These compounds employ a multi-pronged strategy to combat cancer, primarily through the induction of apoptosis, inhibition of metastasis, and induction of cell cycle arrest, making them promising candidates for further oncological drug development.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecular pathways, quantitative data from key studies, and the experimental protocols used to elucidate these mechanisms.
Core Mechanisms of Action
Ganoderic acids exert their anti-cancer effects through a variety of interconnected mechanisms that disrupt cancer cell proliferation, survival, and spread. The primary modes of action are the induction of programmed cell death (apoptosis), halting of the cell division cycle, and prevention of tumor cell invasion and metastasis.[1]
Induction of Apoptosis
A key feature of ganoderic acids is their ability to induce apoptosis in cancer cells, often with minimal toxicity to healthy cells.[2] They primarily trigger the intrinsic, or mitochondria-mediated, pathway of apoptosis.
This process involves:
-
Modulation of Bcl-2 Family Proteins: GAs can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2 and Bcl-xL. This shift in the Bax/Bcl-2 ratio is a critical step that leads to the permeabilization of the mitochondrial outer membrane.
-
Mitochondrial Dysfunction: The increased membrane permeability results in a decrease in the mitochondrial membrane potential (Δψm) and the subsequent release of cytochrome c from the mitochondria into the cytosol.
-
Caspase Cascade Activation: Cytosolic cytochrome c triggers the activation of a cascade of cysteine proteases known as caspases. This includes the activation of initiator caspase-9 and the key executioner caspase-3.
-
Execution of Apoptosis: Activated caspase-3 proceeds to cleave various cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation and cell shrinkage.
-
Role of p53: The tumor suppressor protein p53 can also be involved. Some ganoderic acids have been shown to upregulate p53, which can, in turn, promote the expression of pro-apoptotic proteins like Bax.
Caption: Mitochondria-mediated apoptosis pathway induced by Ganoderic Acids.
Cell Cycle Arrest
Ganoderic acids can halt the progression of the cell cycle, thereby preventing cancer cell proliferation. This is often achieved by arresting cells in the G0/G1 or G1/S phase.
Key molecular events include:
-
Downregulation of Cyclins and CDKs: GAs have been shown to decrease the protein levels of key cell cycle regulators such as Cyclin D1, Cyclin-Dependent Kinase 2 (CDK2), and CDK6.
-
Upregulation of CDK Inhibitors: Some studies show an increase in CDK inhibitors like p21, which can block the activity of cyclin/CDK complexes and halt cell cycle progression.
-
Modulation of p-Rb and c-Myc: The retinoblastoma protein (p-Rb) and the transcription factor c-Myc, which are critical for G1/S transition, are often downregulated by GA treatment.
Caption: Mechanism of Ganoderic Acid-induced G1 cell cycle arrest.
Inhibition of Invasion and Metastasis
The spread of cancer cells to distant sites is a major cause of mortality. Ganoderic acids have demonstrated the ability to inhibit the invasive and metastatic potential of cancer cells.
This is achieved by:
-
Downregulation of MMPs: GAs can suppress the expression and secretion of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9. These enzymes are crucial for degrading the extracellular matrix, a key step in cancer cell invasion.
-
Inhibition of NF-κB Signaling: The transcription factor Nuclear Factor-kappa B (NF-κB) regulates many genes involved in inflammation, survival, and metastasis, including MMPs and urokinase-type plasminogen activator (uPA). GAs can inhibit the NF-κB pathway, often by preventing the degradation of its inhibitor, IκBα.
-
Suppression of AP-1 Activity: Activator protein-1 (AP-1) is another transcription factor implicated in cancer invasion. GAs have been shown to suppress the constitutive activation of AP-1 in highly invasive cancer cells.
Caption: Inhibition of the NF-κB signaling pathway by Ganoderic Acids.
Modulation of Other Key Signaling Pathways
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Ganoderic acid DM has been shown to induce autophagic apoptosis in non-small cell lung cancer cells by inactivating the PI3K/Akt/mTOR pathway. Inhibition of this pathway can lead to decreased cell survival and proliferation.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK and JNK, is also a target. For instance, Ganoderic acid X treatment can cause the activation of ERK and JNK, which can contribute to the induction of apoptosis.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by Ganoderic Acids.
Quantitative Data Summary
The following tables summarize the cytotoxic effects (IC50 values) of various ganoderic acids on different human cancer cell lines as reported in the literature.
Table 1: IC50 Values of Ganoderic Acids in Various Cancer Cell Lines
| Ganoderic Acid | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time | Reference |
| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 187.6 | 24h | |
| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 203.5 | 48h | |
| Ganoderic Acid A | SMMC7721 | Hepatocellular Carcinoma | 158.9 | 24h | |
| Ganoderic Acid A | SMMC7721 | Hepatocellular Carcinoma | 139.4 | 48h | |
| Ganoderic Acid A | Bel7402 | Hepatoma | 7.25 | Not Specified | |
| Ganoderic Acid A | SGC7901 | Gastric Cancer | 7.25 | Not Specified | |
| 7-Oxo-ganoderic acid Z2 | H460 | Lung Cancer | 43.1 | Not Specified | |
| Ganoderic Acid Y | H460 | Lung Cancer | 22.4 | Not Specified | |
| Ganoderic Acid T | 95-D | Lung Cancer | 27.9 µg/ml | Not Specified |
Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions, cell lines, and exposure times across different studies.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the study of ganoderic acids' effects on cancer cells.
Caption: General experimental workflow for analyzing the anti-cancer effects of this compound.
Cell Viability Assay (MTT/CCK-8 Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cancer cells (e.g., HepG2, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the desired Ganoderic acid for specific time periods (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and an untreated control.
-
Reagent Incubation: After treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution to each well and incubate for 2-4 hours at 37°C.
-
Measurement: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals. Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the control group. Determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with Ganoderic acid for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Treatment: Treat cells with Ganoderic acid as described above.
-
Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695), adding the ethanol dropwise while vortexing to prevent clumping. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. The RNase A is crucial to degrade RNA and ensure that only DNA is stained.
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the cell cycle distribution.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways of interest.
-
Lysate Preparation: After treatment with Ganoderic acid, wash the cells with PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Electrophoresis: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Caspase-3, p-Akt) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
While specific research on this compound is limited, the broader class of ganoderic acids demonstrates significant and multifaceted anti-cancer activity. They effectively induce apoptosis, cause cell cycle arrest, and inhibit metastasis by modulating a complex network of critical signaling pathways, including the p53, Bcl-2/Bax, Caspase, NF-κB, and PI3K/Akt/mTOR pathways. The consistent findings across numerous studies and cancer cell lines underscore the potential of these natural compounds as a source for novel chemotherapeutic agents. Further investigation is warranted to isolate and characterize the bioactivity of less-studied variants like this compound and to fully elucidate their therapeutic potential in preclinical and clinical settings.
References
The Pharmacological Landscape of Ganoderic Acids: A Technical Guide with a Focus on Ganoderic Acid N
Ganoderic Acid N: What We Know
This compound is a highly oxidized lanostane-type triterpenoid (B12794562) isolated from the fruiting bodies of the medicinal mushroom Ganoderma lucidum. Its chemical formula is C₃₀H₄₄O₈.
General statements in scientific literature and supplier information suggest that this compound may possess anti-inflammatory and cytotoxic (anti-cancer) properties, which is consistent with the activities of other ganoderic acids. However, at present, there is a lack of specific quantitative data, such as IC₅₀ values against cancer cell lines or inhibition of inflammatory mediators, and detailed experimental protocols from primary research dedicated to this compound.
Pharmacological Activities of Well-Characterized Ganoderic Acids: A Proxy for Understanding
To provide researchers, scientists, and drug development professionals with a practical guide, this section details the pharmacological activities of other extensively studied ganoderic acids, including Ganoderic Acid A, Ganoderic Acid T, and Ganoderic Acid DM. These compounds have been the subject of numerous in vitro and in vivo studies, offering valuable insights into the potential therapeutic applications of the broader ganoderic acid family.
Anti-Cancer Activities
Ganoderic acids have demonstrated significant potential as anti-cancer agents through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation and metastasis, and cell cycle arrest.
Table 1: In Vitro Anti-Cancer Activity of Selected Ganoderic Acids
| Ganoderic Acid | Cancer Cell Line | Effect | IC₅₀ Value | Reference |
| Ganoderic Acid A | HepG2 (Hepatocellular Carcinoma) | Inhibition of cell proliferation | 187.6 µM (24h), 203.5 µM (48h) | [1] |
| SMMC7721 (Hepatocellular Carcinoma) | Inhibition of cell proliferation | 158.9 µM (24h), 139.4 µM (48h) | [1] | |
| Ganoderic Acid T | 95-D (Lung Cancer) | Cytotoxicity | Not specified | [2] |
| HCT-116 (Colon Cancer) | Inhibition of cell invasion | Not specified | [2] | |
| Ganoderic Acid DM | MCF-7 (Breast Cancer) | Inhibition of cell proliferation | Not specified | [3] |
| PC-3 (Prostate Cancer) | Inhibition of cell growth | Not specified |
-
Cell Viability Assay (MTT Assay):
-
Cancer cells (e.g., HepG2, SMMC7721) are seeded in 96-well plates at a density of 5 x 10³ cells/well and cultured for 24 hours.
-
The cells are then treated with various concentrations of the Ganoderic acid (e.g., 0, 25, 50, 100, 200 µM) for specified time points (e.g., 24, 48, 72 hours).
-
Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
The medium is removed, and 150 µL of DMSO is added to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 490 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.
-
-
Cell Invasion Assay (Transwell Assay):
-
Transwell inserts with an 8 µm pore size are coated with Matrigel.
-
Cancer cells (e.g., HCT-116) are pre-treated with the Ganoderic acid for 24 hours.
-
The treated cells are seeded into the upper chamber of the Transwell insert in a serum-free medium. The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% FBS).
-
After incubation for 24-48 hours, non-invading cells on the upper surface of the membrane are removed with a cotton swab.
-
The invaded cells on the lower surface are fixed with methanol (B129727) and stained with crystal violet.
-
The number of invaded cells is counted under a microscope.
-
Ganoderic acids exert their anti-cancer effects by modulating key signaling pathways involved in cell survival, proliferation, and metastasis.
Caption: Key anti-cancer signaling pathways modulated by Ganoderic acids.
Anti-Inflammatory Activities
Several Ganoderic acids have been shown to possess potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.
Table 2: In Vitro Anti-inflammatory Activity of Selected Ganoderic Acids
| Ganoderic Acid | Cell Line | Inflammatory Stimulus | Key Inhibited Mediators | Effective Concentration | Key Signaling Pathway(s) | Reference |
| Deacetyl Ganoderic Acid F | BV-2 (murine microglia) | Lipopolysaccharide (LPS) | NO, iNOS, TNF-α, IL-6, IL-1β | 2.5 - 5 µg/mL | NF-κB | |
| Ganoderic Acid A | BV-2 (murine microglia) | Lipopolysaccharide (LPS) | TNF-α, IL-1β, IL-6 | Not specified | Farnesoid X Receptor (FXR) |
-
Nitric Oxide (NO) Production Assay (Griess Assay):
-
Murine microglial cells (BV-2) are seeded in 96-well plates.
-
Cells are pre-treated with various concentrations of the Ganoderic acid for 1 hour.
-
Inflammation is induced by adding Lipopolysaccharide (LPS; 1 µg/mL) and incubating for 24 hours.
-
The supernatant is collected, and an equal volume of Griess reagent is added.
-
After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm. The amount of nitrite (B80452), a stable product of NO, is determined using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Cell culture supernatants from LPS-stimulated cells (as described above) are collected.
-
The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
The anti-inflammatory effects of Ganoderic acids are primarily mediated through the inhibition of the NF-κB signaling pathway.
Caption: Anti-inflammatory mechanism via NF-κB pathway inhibition.
Hepatoprotective Activities
Ganoderic acids have also been investigated for their ability to protect the liver from various insults, such as alcohol-induced injury and oxidative stress.
Caption: General workflow for an in vivo hepatoprotective study.
Conclusion and Future Directions
While specific pharmacological data on this compound remains elusive, the extensive research on other ganoderic acids provides a strong rationale for its potential as a bioactive compound with anti-cancer, anti-inflammatory, and hepatoprotective properties. The data and protocols presented for well-characterized ganoderic acids can serve as a valuable resource for designing future studies. Further primary research is imperative to isolate and characterize the specific biological activities and mechanisms of action of this compound, which will be crucial for unlocking its full therapeutic potential.
References
Ganoderic Acid N: A Comprehensive Technical Review of Its Chemistry, Pharmacology, and Research Progress
For Immediate Release
A deep dive into the therapeutic potential of Ganoderic Acid N, a lanostane-type triterpenoid (B12794562) derived from the medicinal mushroom Ganoderma lucidum. This technical guide synthesizes the current literature, offering researchers, scientists, and drug development professionals a detailed overview of its chemical properties, burgeoning pharmacological research, and the experimental methodologies underpinning these discoveries.
Introduction: The Chemical Landscape of this compound
Ganoderic acids, a class of highly oxygenated C30 lanostane-type triterpenoids, are principal bioactive constituents of the revered medicinal mushroom, Ganoderma lucidum (Lingzhi).[1] Among the numerous identified analogues, this compound stands out as a molecule of significant interest. Its complex chemical architecture, rooted in a lanosterol (B1674476) backbone, is a product of the mevalonate (B85504) (MVA) biosynthetic pathway.[2]
The precise chemical identity of this compound is crucial for understanding its biological function. According to available chemical databases, its molecular formula is C₃₀H₄₂O₈, and its IUPAC name is 6-hydroxy-6-{9-hydroxy-2,6,6,11,15-pentamethyl-5,12,17-trioxotetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-1(10)-en-14-yl}-2-methyl-4-oxoheptanoic acid.[3] This structure, characterized by multiple oxygenated functional groups, dictates its physicochemical properties and its interactions with biological targets.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₂O₈ | [3] |
| IUPAC Name | 6-hydroxy-6-{9-hydroxy-2,6,6,11,15-pentamethyl-5,12,17-trioxotetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-1(10)-en-14-yl}-2-methyl-4-oxoheptanoic acid | [3] |
| Synonym | Ganoderate N | |
| Average Molecular Weight | 530.65 g/mol | |
| Monoisotopic Molecular Weight | 530.28796832 Da | |
| Class | Triterpenoid |
Biosynthesis, Isolation, and Analysis: Methodological Framework
The production of this compound, both naturally and for research purposes, involves a sophisticated interplay of biological pathways and laboratory techniques.
Biosynthesis
Ganoderic acids are synthesized in Ganoderma lucidum via the mevalonate pathway, starting from acetyl-CoA. A series of enzymatic reactions lead to the formation of the precursor lanosterol. The intricate and diverse structures of ganoderic acids arise from subsequent modifications of the lanosterol skeleton, primarily through oxidation, reduction, and acylation reactions catalyzed by a suite of cytochrome P450 monooxygenases (CYP450s) and other enzymes. The elucidation of the specific enzymes responsible for the final steps in this compound biosynthesis remains an active area of research.
Experimental Protocols: Isolation and Purification
The isolation of this compound from Ganoderma lucidum fruiting bodies or mycelia typically follows a multi-step protocol designed to separate triterpenoids from other cellular components.
Protocol 1: General Extraction and Isolation of Ganoderic Acids
-
Extraction: Dried and powdered Ganoderma lucidum material is extracted with an organic solvent, commonly 95% ethanol (B145695), at elevated temperatures (e.g., 80°C) or through sonication. This process is repeated multiple times to ensure exhaustive extraction.
-
Solvent Partitioning: The crude ethanol extract is concentrated under vacuum and then partitioned with a nonpolar solvent like ethyl acetate (B1210297) to enrich the triterpenoid fraction.
-
Column Chromatography: The enriched triterpenoid fraction is subjected to column chromatography on a silica (B1680970) gel stationary phase. A gradient elution system, for instance, with a chloroform/acetone mixture, is employed to separate compounds based on polarity.
-
Reversed-Phase Chromatography: Further purification is achieved using a reversed-phase C18 column, eluting with a water/methanol gradient.
-
High-Performance Liquid Chromatography (HPLC): The final purification of individual ganoderic acids, including this compound, is accomplished using preparative or semi-preparative HPLC, often on a C18 column with a mobile phase consisting of acetonitrile (B52724) and acidified water (e.g., with 0.1% acetic or formic acid).
Analytical Methods for Quantification and Characterization
Accurate identification and quantification of this compound are paramount for quality control and pharmacological studies. High-performance liquid chromatography coupled with various detectors is the gold standard.
Protocol 2: UPLC-MS/MS for Ganoderic Acid Analysis
-
Instrumentation: An ultra-performance liquid chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS).
-
Column: ACQUITY UPLC BEH C18 column.
-
Mobile Phase: A gradient elution using 0.1% (v/v) formic acid in water (A) and acetonitrile (B).
-
Detection: Mass spectrometry is performed using negative mode electrospray ionization (ESI), with quantitative analysis in the Multiple Reaction Monitoring (MRM) mode.
-
Validation: The method is validated for linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, and accuracy. For a range of ganoderic acids, UPLC-MS/MS methods have shown high sensitivity with LODs in the µg/kg range.
Pharmacological Activities and Mechanisms of Action
While research specifically targeting this compound is still emerging, the broader class of ganoderic acids exhibits a wide spectrum of pharmacological activities. It is plausible that this compound contributes to or possesses similar properties, including anticancer and anti-inflammatory effects.
Anticancer Activity (General Ganoderic Acids)
Ganoderic acids have demonstrated significant potential as anticancer agents through multiple mechanisms of action.
-
Induction of Apoptosis: Many ganoderic acids trigger programmed cell death in cancer cells. For example, Ganoderic Acid T induces mitochondria-mediated apoptosis in lung cancer cells. This involves the upregulation of pro-apoptotic proteins like Bax, a decrease in the mitochondrial membrane potential, and the release of cytochrome c, which activates the caspase cascade.
-
Cell Cycle Arrest: Certain ganoderic acids can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, such as G1 or S phase.
-
Inhibition of Metastasis: Ganoderic acids can suppress the invasion and metastasis of cancer cells by inhibiting key enzymes like matrix metalloproteinases (MMPs) and urokinase plasminogen activator (uPA), which are involved in the degradation of the extracellular matrix.
Anti-inflammatory Activity (General Ganoderic Acids)
Chronic inflammation is a key driver of many diseases. Ganoderic acids have shown potent anti-inflammatory effects by modulating critical signaling pathways.
-
Inhibition of Pro-inflammatory Mediators: Ganoderic acids can reduce the production of inflammatory molecules such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).
-
Modulation of Signaling Pathways: The primary mechanism for the anti-inflammatory action of many ganoderic acids is the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. By preventing the activation of these pathways, ganoderic acids block the transcription of numerous pro-inflammatory genes.
References
- 1. Molecular mechanisms of the chemical constituents from anti-inflammatory and antioxidant active fractions of Ganoderma neo-japonicum Imazeki - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganoderic acid a potentiates cisplatin’s cytotoxicity on gallbladder cancer cells by promoting DNA damage and inhibiting cell stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ganoderic acids suppress growth and invasive behavior of breast c...: Ingenta Connect [ingentaconnect.com]
The Multifaceted Biological Activities of Triterpenoids from Ganoderma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The fruiting bodies of Ganoderma species, colloquially known as Reishi or Lingzhi, have been a cornerstone of traditional medicine in Asia for centuries.[1][2] Modern scientific inquiry has identified triterpenoids as one of the primary classes of bioactive compounds responsible for the diverse pharmacological effects attributed to these fungi.[1][3][4] These highly oxidized lanostane-type tetracyclic triterpenoids exhibit a broad spectrum of activities, including anti-cancer, anti-inflammatory, antiviral, and hepatoprotective effects, making them a subject of intense interest for drug discovery and development. This technical guide provides a comprehensive overview of the biological activities of Ganoderma triterpenoids, presenting quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways.
Anti-Cancer Activity
Ganoderma triterpenoids have demonstrated significant potential in oncology by interfering with multiple stages of carcinogenesis, including proliferation, metastasis, and angiogenesis. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis and cell cycle arrest.
Cytotoxic Effects on Cancer Cell Lines
The cytotoxic potential of various Ganoderma triterpenoids has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric in these assessments.
| Triterpenoid/Extract | Cancer Cell Line | IC50 Value (µM) | Reference(s) |
| Ganoderic Acid DM | Caco-2 (Colorectal) | 41.27 | |
| Ganoderic Acid DM | HepG2 (Liver) | 35.84 | |
| Ganoderic Acid DM | HeLa (Cervical) | 29.61 | |
| Ganoderterpene A | BV-2 (Microglia) | 7.15 | |
| Ganoderic Acid A Derivative (A2) | MCF-7 (Breast) | 1.68 (KD) | |
| Ganoderic Acid A Derivative (A2) | SJSA-1 (Osteosarcoma) | Not Specified | |
| Ganoderic Acid A Derivative (A2) | HepG2 (Liver) | Not Specified |
Induction of Apoptosis and Cell Cycle Arrest
Ganoderma triterpenoids can induce programmed cell death (apoptosis) in cancer cells. For instance, Ganoderic acid T (GA-T) has been shown to induce apoptosis in 95-D lung cancer cells, mediated by the upregulation of p53 and Bax, and the release of cytochrome c. Furthermore, triterpenoid-rich extracts can induce apoptosis in SW620 colorectal adenocarcinoma cells through the activation of caspase-3.
Cell cycle arrest is another critical anti-cancer mechanism. An ethanol-soluble acidic component from G. lucidum, rich in triterpenes, was found to cause G1 cell cycle arrest in MCF-7 breast cancer cells. Total triterpenoids from Ganoderma lucidum have also been shown to induce G1 cell cycle arrest in prostate cancer cells by up-regulating p21 and down-regulating cyclin-dependent kinase 4 (CDK4) and E2F1.
Modulation of Signaling Pathways
The anti-cancer effects of Ganoderma triterpenoids are underpinned by their ability to modulate key intracellular signaling pathways that are often dysregulated in cancer.
-
NF-κB Signaling Pathway: Ganoderic acids have been shown to suppress the growth and invasive behavior of breast cancer cells by modulating the NF-κB signaling pathway.
-
MAPK/ERK Signaling Pathway: Extracts from Ganoderma lucidum can inhibit the migration of MCF-7 breast cancer cells by down-regulating the MAPK signal.
-
p53-MDM2 Pathway: A derivative of Ganoderic Acid A (A2) has been shown to induce apoptosis by potentially inhibiting the interaction of MDM2 and p53.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Ganoderma triterpenoids exhibit potent anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.
Inhibition of Inflammatory Mediators
Several studies have demonstrated the ability of Ganoderma triterpenoids to inhibit the production of inflammatory molecules.
| Triterpenoid/Extract | Cell Line | Inflammatory Stimulus | Inhibited Mediators | Effective Concentration | Reference(s) |
| Deacetyl Ganoderic Acid F | BV-2 (murine microglia) | Lipopolysaccharide (LPS) | NO, iNOS, TNF-α, IL-6, IL-1β | 2.5 - 5 µg/mL | |
| Ganoderic Acid A | BV-2 (murine microglia) | Lipopolysaccharide (LPS) | TNF-α, IL-1β, IL-6 | Not specified | |
| Ganoderterpene A | BV-2 (murine microglia) | Lipopolysaccharide (LPS) | NO | IC50: 7.15 µM | |
| Ganoderic Acid C1 | RAW 264.7 macrophages, Human PBMCs | Not specified | TNF-α, IFN-γ, IL-17A | Not specified |
Modulation of NF-κB and MAPK Signaling Pathways
The anti-inflammatory effects of Ganoderma triterpenoids are primarily attributed to their ability to inhibit the NF-κB and MAPK signaling pathways. Ganoderic acids can prevent the translocation of the p65 subunit of NF-κB into the nucleus, thereby suppressing the transcription of pro-inflammatory genes.
References
- 1. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of Ganoderma Triterpenoids and Their Bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review of the Structure Elucidation and Biological Activity of Triterpenoids from Ganoderma spp. [mdpi.com]
- 4. A Comprehensive Review of the Structure Elucidation and Biological Activity of Triterpenoids from Ganoderma spp. – ScienceOpen [scienceopen.com]
Ganoderic Acid N: A Technical Guide to a Promising Triterpenoid in Traditional Medicine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
For centuries, Ganoderma lucidum, a mushroom highly revered in traditional Eastern medicine, has been utilized for its purported health-promoting and longevity-enhancing properties.[1] The primary bioactive constituents responsible for these effects are believed to be the triterpenoids, a class of compounds known as ganoderic acids.[2][3] This technical guide focuses on Ganoderic acid N, a member of this extensive family of molecules. While research on many ganoderic acids is well-documented, specific data on this compound remains limited. This document aims to provide a comprehensive overview of the current understanding of ganoderic acids as a whole, with a comparative perspective that can inform future research and development efforts centered on this compound.
Ganoderic acids are highly oxygenated lanostane-type triterpenoids.[4] Over 130 distinct ganoderic acids and their derivatives have been isolated from the fruiting bodies, spores, and mycelia of Ganoderma species.[1] These compounds have garnered significant scientific interest due to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, hepatoprotective, and immunomodulatory effects.
Chemical Properties of this compound
This compound is classified as a triterpenoid (B12794562). While detailed experimental data on its physicochemical properties are not extensively available in the public domain, its chemical formula is established as C₃₀H₄₂O₈. As a member of the ganoderic acid family, it shares a core lanostane (B1242432) skeleton, and its specific biological activities are likely dictated by the unique functional groups attached to this structure.
Traditional and Investigated Roles of Ganoderic Acids
The fruiting bodies of Ganoderma fungi have been used for thousands of years in traditional medicine to treat a variety of ailments. Modern scientific investigations have sought to identify the chemical constituents responsible for these therapeutic effects, with a strong focus on ganoderic acids. Documented biological activities for various ganoderic acids include hepatoprotection, anti-tumor effects, and inhibition of 5-alpha reductase.
Data Presentation: Comparative Bioactivity of Ganoderic Acids
To provide a framework for understanding the potential of this compound, the following tables summarize quantitative data for other well-studied ganoderic acids. This comparative data can guide hypothesis generation and experimental design for the investigation of this compound.
Table 1: Anti-proliferative Activity of Various Ganoderic Acids against Cancer Cell Lines
| Ganoderic Acid | Cancer Cell Line | IC50 Value (µM) | Reference |
| Ganoderic Acid A | Human Glioblastoma | Not specified, significant cytotoxicity | |
| Ganoderic Acid A | Human Hepatocellular Carcinoma (HepG2) | Not specified, dose- and time-dependent inhibition | |
| Ganoderic Acid A | Human Osteosarcoma | Not specified, inhibits proliferation | |
| Ganoderic Acid B | Human Leukemia (HL-60) | Not specified, inhibits growth | |
| Ganoderic Acid F | Lung Carcinoma (LLC) | Not specified, significant cytotoxicity | |
| Ganoderic Acid T | Human Colon Cancer (HCT-116) | Not specified, induces apoptosis | |
| Ganoderic Acid Me | Multidrug-Resistant Colon Cancer | Not specified, reverses multidrug resistance | |
| Ganoderic Acid S | Human Cervical Cancer (HeLa) | Not specified, inhibits cellular growth | |
| Ganoderic Acid Mf | Human Cervical Cancer (HeLa) | Not specified, inhibits cellular growth | |
| 7-Oxo-ganoderic acid Z | Lung Cancer | Less potent than Ganoderic Acid Y |
Note: IC50 values can vary depending on the specific experimental conditions, including cell line, exposure time, and assay methodology.
Table 2: Anti-inflammatory Activity of Ganoderic Acids
| Ganoderic Acid | Cell Line/Model | Inflammatory Stimulus | Key Inhibited Mediators | Effective Concentration | Key Signaling Pathway(s) | Reference(s) |
| Deacetyl Ganoderic Acid F | BV-2 (murine microglia) | Lipopolysaccharide (LPS) | NO, iNOS, TNF-α, IL-6, IL-1β | 2.5 - 5 µg/mL | NF-κB | |
| Ganoderic Acid A | BV-2 (murine microglia) | Lipopolysaccharide (LPS) | TNF-α, IL-1β, IL-6 | Not specified | Farnesoid X Receptor (FXR) | |
| Ganoderic Acid C1 | Not specified | Not specified | TNF-α | Not specified | MAPK | |
| Ganoderic Acids (general) | Macrophages | Lipopolysaccharide (LPS) | Pro-inflammatory cytokines (TNF-α, IL-6), iNOS, COX-2 | Not specified | NF-κB, MAPK |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following protocols are representative of the experimental approaches used to investigate the biological activities of ganoderic acids and can be adapted for the study of this compound.
Protocol 1: Extraction and Isolation of Ganoderic Acids from Ganoderma lucidum
This protocol outlines a general procedure for obtaining a triterpenoid-rich extract and purifying individual ganoderic acids.
-
Preparation of Ganoderma lucidum : Dried fruiting bodies of Ganoderma lucidum are ground into a fine powder to maximize the surface area for extraction.
-
Solvent Extraction : The powdered mushroom is macerated with 95% ethanol, a common solvent for extracting triterpenoids. The solid-to-liquid ratio is typically around 1:20 (w/v).
-
Extraction Conditions : The extraction is performed at an elevated temperature (e.g., 60-80°C) for several hours with continuous stirring to enhance the extraction efficiency. This process is often repeated multiple times to ensure a high yield of the target compounds.
-
Filtration and Concentration : Following each extraction cycle, the mixture is filtered to separate the ethanolic extract from the solid residue. The collected filtrates are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude triterpenoid extract.
-
Chromatographic Purification : The crude extract is subjected to a series of chromatographic techniques, such as column chromatography over silica (B1680970) gel followed by preparative high-performance liquid chromatography (HPLC), to isolate individual ganoderic acids.
Protocol 2: In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
This assay is commonly used to screen for the anti-inflammatory potential of natural compounds.
-
Cell Culture : RAW 264.7 macrophage cells are cultured in a suitable growth medium.
-
Cell Seeding : The cells are seeded into 96-well plates and allowed to adhere overnight.
-
Pre-treatment : The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a period of 2 hours.
-
Induction of Inflammation : Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 18-24 hours.
-
Nitric Oxide Measurement : The concentration of nitric oxide (NO) in the cell culture supernatant is quantified using the Griess reagent. A reduction in NO production in treated cells compared to LPS-stimulated control cells indicates anti-inflammatory activity.
Protocol 3: Western Blot Analysis of NF-κB Signaling Pathway
This protocol is used to investigate the molecular mechanism underlying the anti-inflammatory effects of a compound.
-
Cell Lysis : Cells treated as described in Protocol 2 are lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification : The total protein concentration in the cell lysates is determined using a protein assay, such as the BCA assay.
-
SDS-PAGE and Western Blotting : Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation : The membrane is incubated with primary antibodies specific for key proteins in the NF-κB signaling pathway (e.g., phospho-p65, p65, IκBα) overnight at 4°C. Subsequently, the membrane is incubated with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the phosphorylation of p65 or an increase in the levels of IκBα in treated cells would suggest inhibition of the NF-κB pathway.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by ganoderic acids and a typical experimental workflow. These visualizations are intended to provide a clear and concise representation of complex biological processes and experimental procedures.
Caption: Hypothesized Inhibition of the NF-κB Signaling Pathway by this compound.
Caption: General Experimental Workflow for Investigating this compound.
Conclusion and Future Directions
Ganoderic acids, a diverse group of triterpenoids from Ganoderma lucidum, hold significant promise for the development of novel therapeutics. While a substantial body of research exists for many members of this class, this compound remains largely uncharacterized. The information presented in this technical guide, drawn from studies on other ganoderic acids, provides a solid foundation for initiating comprehensive investigations into the biological activities and therapeutic potential of this compound.
Future research should focus on the following key areas:
-
Isolation and Characterization : Development of efficient protocols for the isolation and purification of this compound, followed by comprehensive structural elucidation and physicochemical characterization.
-
In Vitro Bioactivity Screening : A broad-based screening of this compound for various biological activities, including anti-cancer, anti-inflammatory, antiviral, and hepatoprotective effects, using established cell-based assays.
-
Mechanism of Action Studies : In-depth investigation of the molecular mechanisms underlying any observed biological activities, including the identification of specific signaling pathways and molecular targets.
-
In Vivo Efficacy and Safety : Evaluation of the therapeutic efficacy and safety profile of this compound in relevant preclinical animal models of disease.
By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of this compound and contribute to the development of new, nature-derived medicines.
References
- 1. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
In Vitro Anti-inflammatory Effects of Ganoderic Acids: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation: Quantitative Anti-inflammatory Effects
The following tables summarize the quantitative data on the in vitro anti-inflammatory effects of various ganoderic acids from peer-reviewed studies.
| Table 1: Inhibition of Pro-inflammatory Mediators by Ganoderic Acids | |||||
| Ganoderic Acid | Cell Line | Inflammatory Stimulus | Inhibited Mediator(s) | Effective Concentration | Reference(s) |
| Deacetyl Ganoderic Acid F (DeGA F) | BV-2 (murine microglia) | Lipopolysaccharide (LPS) | NO, iNOS, TNF-α, IL-6, IL-1β | 2.5 - 5 µg/mL | [1] |
| Ganoderic Acid A (GAA) | BV-2 (murine microglia) | Lipopolysaccharide (LPS) | TNF-α, IL-1β, IL-6 | Not specified, significant reduction | [1][2] |
| Ganoderic Acid A (GAA) | Primary mouse microglia | Lipopolysaccharide (LPS) | TNF-α, IL-1β, IL-6 | Not specified | [1] |
| Ganoderic Acid C1 (GAC1) | RAW 264.7 (murine macrophages) | LPS (1 µg/mL) | TNF-α | 20 µg/mL (Significant reduction) | [3] |
| Ganoderic Acid C1 (GAC1) | Human PBMCs (from asthma patients) | LPS (2 µg/mL) | TNF-α | 20 µg/mL (Significant reduction) |
| Table 2: IC50 Values for Inhibition of Inflammatory Markers | ||
| Ganoderic Acid | Target | IC50 Value |
| Ganoderic Acid C1 (GAC1) | TNF-α production in RAW 264.7 cells | 24.5 µg/mL |
| Table 3: Effects of Ganoderic Acids on Key Inflammatory Signaling Proteins | ||||
| Ganoderic Acid | Signaling Pathway | Protein | Concentration | Observed Effect |
| Ganoderic Acid C1 (GAC1) | NF-κB | Phospho-IκBα | 10 and 20 µg/mL | Dose-dependent reduction |
| Ganoderic Acid C1 (GAC1) | NF-κB | Phospho-p65 (nuclear) | 10 and 20 µg/mL | Dose-dependent reduction |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of the anti-inflammatory properties of ganoderic acids are provided below.
Cell Culture and Treatment
-
Cell Lines:
-
RAW 264.7 (murine macrophages): Commonly used to study inflammation and macrophage activation.
-
BV-2 (murine microglia): A key cell line for investigating neuroinflammation.
-
Primary mouse microglia: Isolated directly from mouse brains for a more physiologically relevant model.
-
Human Peripheral Blood Mononuclear Cells (PBMCs): Isolated from whole blood to study human immune responses.
-
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. They are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment Protocol:
-
Cells are seeded in appropriate culture plates (e.g., 96-well plates for viability and cytokine assays, 6-well plates for protein extraction).
-
Cells are pre-treated with various concentrations of the Ganoderic acid for a specified period (e.g., 1-2 hours).
-
Inflammation is induced by adding a stimulant, most commonly Lipopolysaccharide (LPS), at a specific concentration (e.g., 1 µg/mL) for a defined incubation time (e.g., 24 hours).
-
Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Production (Griess Assay):
-
After cell treatment, the culture supernatant is collected.
-
An equal volume of Griess reagent is added to the supernatant.
-
The mixture is incubated at room temperature for 10-15 minutes.
-
The absorbance is measured at approximately 540 nm using a microplate reader. The concentration of nitrite, a stable product of NO, is determined from a standard curve.
-
-
Cytokine Measurement (ELISA):
-
Levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Western Blot Analysis for Signaling Proteins
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in inflammatory signaling pathways, such as NF-κB and MAPK.
-
Protocol:
-
Protein Extraction: After treatment, cells are lysed to extract total cellular or nuclear proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phospho-IκBα, phospho-p65, iNOS, COX-2) overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the bands is quantified using densitometry software.
-
Mandatory Visualization: Signaling Pathways and Workflows
Signaling Pathways
Ganoderic acids primarily exert their anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.
Caption: Inhibition of the NF-κB signaling pathway by Ganoderic Acids.
Caption: Modulation of the MAPK signaling pathway by Ganoderic Acids.
Experimental Workflow
The general workflow for in vitro anti-inflammatory assays of Ganoderic acids is depicted below.
References
Methodological & Application
Application Notes and Protocols: Ganoderic Acid N Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids, are among the principal bioactive compounds found in the medicinal mushroom Ganoderma lucidum. Among these, Ganoderic acid N has garnered scientific interest for its potential therapeutic properties. The effective isolation and purification of this compound are crucial for further pharmacological studies, drug development, and quality control of Ganoderma-based products.
These application notes provide a comprehensive overview of the methodologies for the extraction and purification of this compound from Ganoderma species. The protocols described herein are based on established scientific literature and are intended to serve as a detailed guide. While the general principles are widely applicable, optimization of specific parameters may be necessary depending on the starting material and laboratory conditions.
Data Presentation
Table 1: Indicative Yield and Purity at Various Stages of Ganoderic Acid Purification
The following table summarizes the expected yield and purity of the target compound fraction at different stages of the isolation process. These values are estimates and can vary based on the species of Ganoderma, cultivation conditions, and the efficiency of each procedural step.
| Purification Stage | Starting Material (Dry Weight) | Fraction Weight (g) | Estimated Yield (%) | Estimated Purity (%) |
| Crude Ethanolic Extract | 1000 g | 100 - 200 g | 10 - 20 | 1 - 5 |
| Triterpenoid-Enriched Fraction | 1000 g | 15 - 40 g | 1.5 - 4.0 | 10 - 30 |
| Silica (B1680970) Gel Chromatography Pool | 1000 g | 2 - 8 g | 0.2 - 0.8 | 40 - 70 |
| Preparative HPLC Purified | 1000 g | 0.05 - 0.2 g | 0.005 - 0.02 | > 95 |
Table 2: Performance Metrics for Analytical Quantification of Ganoderic Acids
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are powerful techniques for the quantitative analysis of ganoderic acids. The choice of method depends on the required sensitivity and specificity.[1]
| Performance Metric | HPLC-UV | UPLC-MS/MS |
| Linearity (r²) | > 0.998 | > 0.998 |
| Limit of Detection (LOD) | 0.3 - 2.5 µg/mL | 0.6 - 7.0 µg/kg |
| Limit of Quantitation (LOQ) | 1.0 - 5.0 µg/mL | 2.0 - 25.0 µg/kg |
| Precision (RSD) | Intra-day: < 4% Inter-day: < 6% | Intra-day: < 7% Inter-day: < 9% |
| Accuracy/Recovery | 97% - 101% | 89% - 114% |
Experimental Protocols
Raw Material Preparation
The quality of the starting material is critical for achieving a high yield and purity of this compound.
Protocol:
-
Obtain high-quality, dried fruiting bodies of Ganoderma lucidum.
-
Clean the raw material to remove any foreign debris.
-
Grind the dried fruiting bodies into a fine powder (approximately 40-60 mesh) to maximize the surface area for efficient extraction.[2]
-
Store the powdered material in a cool, dry, and dark place to prevent degradation of bioactive compounds.
Extraction of Crude Triterpenoids
An ethanolic extraction method is commonly employed to isolate the crude triterpenoid (B12794562) fraction, which includes this compound.[2]
Protocol:
-
Macerate 1 kg of powdered Ganoderma lucidum with 10 L of 95% ethanol (B145695) at room temperature for 24 hours with intermittent stirring.[2]
-
Filter the mixture through a multi-layer cheesecloth followed by Whatman No. 1 filter paper to separate the extract from the solid residue.[2]
-
Repeat the extraction process on the residue two more times with fresh 95% ethanol to ensure exhaustive extraction.
-
Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator. The bath temperature should not exceed 50°C to prevent thermal degradation of the ganoderic acids.
-
The resulting viscous liquid is the crude extract.
Solvent-Solvent Partitioning for Triterpenoid Enrichment
This step aims to separate the triterpenoid-rich fraction from more polar and non-polar impurities.
Protocol:
-
Suspend the crude ethanolic extract in 2 L of distilled water.
-
Perform liquid-liquid extraction using an equal volume of methylene (B1212753) chloride (or ethyl acetate) three times (3 x 2 L).
-
Combine the organic solvent fractions, which now contain the triterpenoids.
-
Dry the combined organic fraction over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Filter and evaporate the solvent under reduced pressure to yield the triterpenoid-enriched fraction.
Silica Gel Column Chromatography
This is a crucial step for the initial separation of different classes of triterpenoids.
Protocol:
-
Prepare a silica gel (200-300 mesh) column packed in chloroform (B151607).
-
Dissolve the triterpenoid-enriched fraction in a minimal amount of chloroform and load it onto the column.
-
Elute the column with a gradient of chloroform and methanol, gradually increasing the polarity. A typical gradient could be:
-
100% Chloroform
-
Chloroform:Methanol (99:1, v/v)
-
Chloroform:Methanol (98:2, v/v)
-
Chloroform:Methanol (95:5, v/v)
-
Chloroform:Methanol (90:10, v/v)
-
Chloroform:Methanol (80:20, v/v)
-
-
Collect fractions of a consistent volume.
-
Monitor the fractions using Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing this compound.
-
Pool the fractions that show a high concentration of the target compound and evaporate the solvent.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
The final purification of this compound to a high degree of purity is achieved using preparative HPLC.
Protocol:
-
Dissolve the this compound-enriched fraction from the previous step in the mobile phase.
-
Utilize a semi-preparative or preparative C18 HPLC column.
-
Employ a mobile phase consisting of a gradient of acetonitrile (B52724) and 0.1% aqueous acetic acid. The specific gradient will need to be optimized for baseline separation of this compound from other closely related ganoderic acids.
-
Set the detection wavelength at 252 nm, which is a common absorbance maximum for many ganoderic acids.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent from the collected fraction to obtain the purified this compound.
-
The purity of the final product should be confirmed using analytical HPLC or UPLC-MS.
Visualization of Experimental Workflow
The following diagram provides a visual representation of the sequential steps involved in the extraction and purification of this compound.
Caption: Workflow for the extraction and purification of this compound.
Conclusion
The protocol detailed in these application notes presents a robust and systematic approach for the successful isolation and purification of this compound from Ganoderma species. This multi-step process, which includes extraction, solvent partitioning, and sequential chromatographic separations, is designed to yield a high-purity product suitable for a wide range of research and development applications. The provided quantitative data and workflow visualization serve as valuable resources for researchers in the field of natural product chemistry and drug discovery.
References
Application Note: Quantification of Ganoderic Acid N using a Validated HPLC-UV Method
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of Ganoderic acid N in Ganoderma species and their derived products. The described protocol is essential for researchers, scientists, and professionals in the fields of natural product chemistry, quality control, and drug development. This method provides a reliable tool for the accurate quantification of this compound, a significant bioactive triterpenoid.
Introduction
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids, are the primary bioactive constituents of the medicinal mushroom Ganoderma lucidum. These compounds are credited with a wide range of pharmacological activities. Accurate and reliable quantification of individual ganoderic acids, such as this compound, is crucial for the quality control of raw materials and finished products, as well as for pharmacokinetic and pharmacodynamic studies in drug development. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely utilized analytical technique for this purpose due to its specificity, sensitivity, and reproducibility.
Experimental
Instrumentation and Reagents
-
HPLC System: An Agilent 1260 Infinity HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Chromatographic Column: A reversed-phase C18 column (e.g., Agilent Zorbax C18, 250 mm x 4.6 mm, 5 µm) is commonly used.[1][2][3]
-
Solvents: HPLC grade acetonitrile, methanol (B129727), and water. Acetic acid or formic acid for mobile phase modification.[1]
-
Reference Standard: this compound (purity ≥ 98%).
Chromatographic Conditions
The separation is typically achieved using a gradient elution on a C18 column.
| Parameter | Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 25% B to 45% B over 45 min, then to 90% B over 45 min |
| Flow Rate | 0.6 - 1.0 mL/min[1] |
| Column Temperature | 30°C |
| Detection Wavelength | 252 nm |
| Injection Volume | 10 µL |
Protocols
1. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
2. Sample Preparation (from Ganoderma fruiting body)
-
Grinding: Grind the dried fruiting bodies of Ganoderma into a fine powder.
-
Extraction: Accurately weigh about 1 g of the powdered sample into a flask. Add 25 mL of methanol.
-
Ultrasonication: Perform ultrasonic extraction for 30 minutes to facilitate the release of ganoderic acids.
-
Filtration: Filter the extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Method Validation
The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines, assessing linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).
Quantitative Data Summary
The following table summarizes the performance characteristics of the HPLC-UV method for the quantification of ganoderic acids, providing a baseline for the expected performance with this compound.
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.34 - 2.2 µg/mL |
| Limit of Quantitation (LOQ) | 1.01 - 4.23 µg/mL |
| Precision (RSD) | Intra-day: 0.81-3.20%; Inter-day: 0.40-3.67% |
| Accuracy/Recovery | 97.09 - 100.79% |
Results and Discussion
The developed HPLC-UV method demonstrated good separation and resolution for ganoderic acids. The retention time for this compound should be determined by injecting the reference standard. The method proved to be linear, accurate, and precise for the quantification of ganoderic acids in the tested range.
Conclusion
This application note provides a detailed and validated HPLC-UV method for the quantification of this compound. The protocol is straightforward and can be readily implemented in a laboratory setting for routine quality control and research purposes. The robustness of this method makes it a valuable tool for the analysis of Ganoderma species and their commercial products.
Visualizations
Caption: Experimental workflow for this compound quantification.
References
Application Note: UPLC-MS/MS Analysis of Ganoderic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ganoderma lucidum (Lingzhi or Reishi mushroom) is a fungus renowned in traditional medicine for its wide array of health benefits. Its therapeutic properties are largely attributed to a class of highly oxygenated lanostane-type triterpenoids known as Ganoderic acids (GAs). These compounds exhibit a range of pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.[1][2] The structural diversity of GAs leads to varied biological activities, making their accurate identification and quantification essential for quality control, pharmacological research, and the development of new therapeutics.[3]
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) has become the gold standard for analyzing Ganoderic acids.[4] This technique offers superior sensitivity, selectivity, and speed compared to traditional HPLC-UV methods, allowing for the simultaneous quantification of multiple GAs, even at trace levels, within complex matrices like raw extracts and biological samples. This document provides detailed protocols and quantitative data for the UPLC-MS/MS analysis of major Ganoderic acids.
Experimental Protocols
Sample Preparation: Ultrasonic-Assisted Extraction
This protocol outlines a common and effective method for extracting Ganoderic acids from the dried fruiting bodies of Ganoderma.
Materials:
-
Dried and powdered Ganoderma lucidum
-
Methanol (B129727) or Chloroform (LC-MS Grade)
-
50 mL conical tubes
-
Ultrasonic water bath
-
Centrifuge
-
Rotary evaporator
-
0.22 µm syringe filters (PTFE or similar)
-
UPLC vials
Procedure:
-
Weigh 1.0 g of the powdered Ganoderma sample into a 50 mL conical tube.
-
Add 20 mL of the extraction solvent (e.g., methanol or chloroform).
-
Sonicate the mixture in an ultrasonic water bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.
-
Carefully decant the supernatant into a clean round-bottom flask.
-
Repeat the extraction process (steps 2-5) two more times, combining all supernatants to ensure exhaustive extraction.
-
Evaporate the combined solvent under reduced pressure using a rotary evaporator at 40°C until a dry residue is obtained.
-
Reconstitute the dried extract in a precise volume (e.g., 5 mL) of LC-MS grade methanol or the initial mobile phase.
-
Vortex the solution for 1 minute to ensure it is fully dissolved.
-
Filter the final solution through a 0.22 µm syringe filter directly into a UPLC vial for analysis.
UPLC-MS/MS Instrumental Analysis
This protocol describes the instrumental analysis of the prepared extracts for the quantification of Ganoderic acids.
Procedure:
-
Equilibrate the UPLC-MS/MS system with the initial mobile phase conditions for at least 30 minutes to ensure a stable baseline.
-
Prepare a series of calibration standards by serially diluting a mixed stock solution of Ganoderic acid standards in methanol. Concentration ranges can vary, for example, from 20.0 to 2000 ng/mL for GAs C2, B, and A.
-
If an internal standard (I.S.) is used, mix it with each standard and sample solution at a fixed concentration.
-
Set up the injection sequence in the instrument software, including blanks, calibration standards, quality control (QC) samples, and the prepared Ganoderma samples.
-
Acquire data using the Multiple Reaction Monitoring (MRM) mode with optimized transitions for each target Ganoderic acid.
-
Process the acquired data using the instrument's quantification software. Generate a calibration curve from the standards and calculate the concentration of each Ganoderic acid in the unknown samples.
Quantitative Data and Method Parameters
The following tables summarize typical operating conditions and performance data for the UPLC-MS/MS analysis of Ganoderic acids.
Table 1: Recommended UPLC-MS/MS Operating Conditions
| Parameter | Setting | Reference |
|---|---|---|
| UPLC System | Waters ACQUITY UPLC, Shimadzu LC, or equivalent | |
| Column | ACQUITY UPLC BEH C18 (1.7 µm) or Agilent Zorbax XDB C18 (5 µm) | |
| Mobile Phase A | Water with 0.1% Formic Acid | |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | |
| Elution Mode | Gradient Elution | |
| Flow Rate | 0.4 - 0.5 mL/min | |
| Column Temperature | 20 - 40 °C | |
| Injection Volume | 5 - 20 µL | |
| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | |
| Polarity | Negative (ESI-) or Positive/Negative Switching (APCI) |
| Detection Mode | Multiple Reaction Monitoring (MRM) | |
Table 2: Example MRM Parameters for Selected Ganoderic Acids Parameters are for a triple-quadrupole mass spectrometer and may require optimization for different instruments.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
|---|---|---|---|---|
| Ganoderic Acid A | 515.0 | 300.0 | 35 | |
| Ganoderic Acid B | 515.0 | 249.0 | 35 | |
| Ganoderic Acid C2 | 517.0 | 287.0 | 35 | |
| Ganoderic Acid D | 497.0 | 237.0 | 35 | |
| Ganoderic Acid H | 571.0 | 467.0 | 25 |
| Ganoderic Acid-A (for Pharmacokinetics) | 515.37 | 285.31 | (Not Specified) | |
Table 3: Summary of Method Validation Performance Characteristics (UPLC-MS/MS)
| Parameter | Typical Performance Range | Reference |
|---|---|---|
| Linearity (r²) | > 0.998 | |
| Limit of Detection (LOD) | 0.66 - 6.55 µg/kg | |
| Limit of Quantification (LOQ) | 2.20 - 21.84 µg/kg | |
| Precision (RSD) | Intra-day: < 6.8% Inter-day: < 8.1% |
| Accuracy (Recovery) | 89.1 - 114.0% | |
Visualized Workflows and Signaling Pathways
Diagrams created with Graphviz provide a clear visual representation of the experimental and biological processes.
Caption: General experimental workflow for UPLC-MS/MS analysis.
Caption: Inhibition of the NF-κB pathway by Ganoderic Acids.
Conclusion
The UPLC-MS/MS method detailed in this application note is a robust, sensitive, and selective tool for the simultaneous quantification of multiple Ganoderic acids in Ganoderma species. The provided protocols for sample extraction and instrumental analysis, along with the summarized quantitative data, offer a solid foundation for researchers in natural product chemistry, pharmacology, and quality control. This powerful analytical technique is indispensable for advancing our understanding of the therapeutic potential of Ganoderic acids and for ensuring the quality and consistency of Ganoderma-based products.
References
Developing a Stable Formulation for Ganoderic Acid N: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acids, a class of highly oxygenated triterpenoids derived from the medicinal mushroom Ganoderma lucidum, are of significant interest for their therapeutic potential, including anti-inflammatory, antioxidant, and cytotoxic activities.[1][2] Ganoderic acid N, a member of this family, presents a promising avenue for drug development. However, like many other triterpenoids, its poor aqueous solubility and potential instability in physiological environments pose significant challenges for formulation development, limiting its bioavailability and therapeutic efficacy.
These application notes provide a comprehensive guide to developing a stable and effective formulation for this compound. The following sections detail the physicochemical properties, strategies for solubility and stability enhancement, and detailed experimental protocols for formulation preparation and characterization.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for designing an effective formulation strategy. While specific experimental data for this compound is limited, its properties can be inferred from its chemical structure and data from closely related Ganoderic acids.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | This compound (Predicted/Inferred) | Ganoderic Acid A (Reference) | Ganoderic Acid D (Reference) |
| Molecular Formula | C₃₀H₄₂O₈[3] | C₃₀H₄₄O₇[4] | C₃₀H₄₂O₇[5] |
| Molecular Weight | 530.65 g/mol | 516.67 g/mol | 514.7 g/mol |
| Aqueous Solubility | Very low (predicted) | Sparingly soluble | ~0.25 mg/mL in 1:3 Ethanol (B145695):PBS (pH 7.2) |
| Solubility in Organic Solvents | Soluble in DMSO, ethanol (predicted) | Soluble in DMSO, ethanol | ~30 mg/mL in DMSO and ethanol |
| Stability | Susceptible to degradation in acidic and aqueous conditions (inferred) | Sensitive to acidic conditions | Aqueous solutions not recommended for storage for more than one day |
Note: Data for this compound is largely inferred from its structure and data available for other ganoderic acids. Experimental verification is highly recommended.
Formulation Strategies for Enhanced Solubility and Stability
The primary challenge in formulating this compound is its hydrophobic nature. Several advanced formulation strategies can be employed to overcome this limitation.
Nanoparticle-Based Formulations
Encapsulating this compound into nanoparticles can significantly improve its solubility, stability, and bioavailability.
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanocarriers that can encapsulate lipophilic drugs. A study on a general ganoderic acid mixture demonstrated that SLNs with a particle size of around 73 nm and an entrapment efficiency of 66% could be achieved.
-
Nanostructured Lipid Carriers (NLCs): A modified version of SLNs, NLCs can offer higher drug loading and improved stability. For a generic ganoderic acid, NLCs with a particle size of approximately 156 nm and an entrapment efficiency of 86.3% have been reported.
-
Nanodispersions: This approach involves creating a colloidal dispersion of the drug in a liquid medium. A study on ganoderic acid extracts showed that stable nanodispersions with a particle size under 200 nm could be produced using ultrasonic cavitation and solvent evaporation.
Cyclodextrin (B1172386) Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, capable of encapsulating poorly soluble molecules.
-
Mechanism: this compound can be entrapped within the hydrophobic core of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), forming a water-soluble inclusion complex. This complex can enhance the aqueous solubility and stability of the drug.
Solid Dispersions
This technique involves dispersing the drug in an inert carrier matrix at the solid-state. Amorphous solid dispersions can be created to improve the dissolution rate and bioavailability of poorly soluble compounds.
Experimental Protocols
The following protocols provide detailed methodologies for the preparation and characterization of a stable this compound formulation.
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
Objective: To prepare SLNs encapsulating this compound to enhance its aqueous dispersibility and stability.
Materials:
-
This compound
-
Solid Lipid (e.g., Compritol® 888 ATO, Precirol® ATO 5)
-
Surfactant (e.g., Polysorbate 80, Soy Lecithin)
-
Co-surfactant (e.g., Poloxamer 188)
-
Deionized water
-
Organic solvent (e.g., acetone, ethanol)
Equipment:
-
High-shear homogenizer
-
Probe sonicator
-
Magnetic stirrer with heating plate
-
Rotary evaporator (optional)
-
Particle size analyzer
-
High-performance liquid chromatography (HPLC) system
Methodology:
-
Preparation of Lipid Phase:
-
Accurately weigh the solid lipid and dissolve it in a suitable organic solvent.
-
Accurately weigh and dissolve this compound in the same organic solvent.
-
Mix the two solutions thoroughly.
-
Remove the organic solvent using a rotary evaporator or by gentle heating under a stream of nitrogen to form a lipid melt containing the drug.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant and co-surfactant in deionized water.
-
Heat the aqueous phase to the same temperature as the lipid melt (typically 5-10 °C above the melting point of the lipid).
-
-
Emulsification and Homogenization:
-
Add the hot aqueous phase to the molten lipid phase dropwise under continuous stirring with a magnetic stirrer.
-
Homogenize the resulting pre-emulsion using a high-shear homogenizer at high speed for 5-10 minutes.
-
Follow with probe sonication for 3-5 minutes to reduce the particle size to the nanometer range.
-
-
Cooling and Nanoparticle Formation:
-
Cool the nanoemulsion in an ice bath under gentle stirring to allow the lipid to solidify and form SLNs.
-
-
Characterization:
-
Particle Size and Zeta Potential: Analyze the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
Entrapment Efficiency (EE%) and Drug Loading (DL%):
-
Separate the unencapsulated this compound from the SLN dispersion by ultracentrifugation.
-
Quantify the amount of free drug in the supernatant using a validated HPLC method.
-
Calculate EE% and DL% using the following formulas:
-
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL% = [(Total Drug - Free Drug) / Total Lipid Weight] x 100
-
-
-
Protocol 2: Stability Assessment of this compound Formulation
Objective: To evaluate the physical and chemical stability of the developed this compound formulation under different stress conditions. This protocol is based on the principles of forced degradation studies.
Materials:
-
This compound formulation (e.g., SLNs)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Deionized water
-
Validated stability-indicating HPLC method
Equipment:
-
Stability chambers (temperature and humidity controlled)
-
Photostability chamber
-
pH meter
-
HPLC system
Methodology:
-
Forced Degradation Studies:
-
Acid Hydrolysis: Treat the formulation with 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Treat the formulation with 0.1 M NaOH at 60°C for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the formulation with 3% H₂O₂ at room temperature for a specified period.
-
Thermal Degradation: Store the formulation at elevated temperatures (e.g., 60°C, 80°C) for a specified period.
-
Photostability: Expose the formulation to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
-
-
Sample Analysis:
-
At each time point, withdraw samples and analyze them using a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
-
-
Physical Stability Assessment:
-
Monitor for any changes in physical appearance (e.g., color change, precipitation, phase separation).
-
For nanoparticle formulations, measure particle size and PDI at each time point to assess for aggregation.
-
Data Presentation
Table 2: Formulation Parameters and Characterization of this compound-Loaded Nanoparticles (Hypothetical Data)
| Formulation Code | Lipid:Drug Ratio (w/w) | Surfactant Conc. (%) | Particle Size (nm) | PDI | Zeta Potential (mV) | Entrapment Efficiency (%) |
| GAN-SLN-01 | 10:1 | 1.0 | 150 ± 5 | 0.25 ± 0.02 | -25.3 ± 1.5 | 75.2 ± 3.1 |
| GAN-SLN-02 | 15:1 | 1.5 | 125 ± 7 | 0.21 ± 0.03 | -28.1 ± 1.8 | 82.5 ± 2.5 |
| GAN-SLN-03 | 20:1 | 2.0 | 110 ± 4 | 0.18 ± 0.01 | -30.5 ± 2.1 | 88.7 ± 2.8 |
Table 3: Stability of Optimized this compound Formulation (GAN-SLN-03) under Stress Conditions (Hypothetical Data)
| Stress Condition | Duration | % this compound Remaining | Observations |
| 0.1 M HCl, 60°C | 24 h | 85.2 | Slight increase in particle size |
| 0.1 M NaOH, 60°C | 24 h | 90.5 | No significant change |
| 3% H₂O₂, RT | 24 h | 92.1 | No significant change |
| 80°C | 48 h | 95.3 | No significant change |
| Photostability | ICH Q1B | 98.6 | No significant change |
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for developing a stable this compound formulation.
Postulated Signaling Pathway
Based on the known biological activities of other Ganoderic acids, this compound is likely to exert its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.
Caption: Postulated inhibition of the NF-κB pathway by this compound.
Conclusion
Developing a stable and effective formulation of this compound is paramount to unlocking its therapeutic potential. The inherent challenges of poor aqueous solubility and potential instability can be overcome through rational formulation design, employing strategies such as nanoparticle encapsulation or cyclodextrin complexation. The protocols and data presented herein provide a foundational framework for researchers to develop and characterize robust formulations of this compound, paving the way for further preclinical and clinical investigations. It is imperative to conduct thorough experimental validation of the inferred physicochemical properties of this compound to optimize formulation parameters and ensure product quality and performance.
References
Application Notes and Protocols for In Vitro Cell Culture Assays of Ganoderic Acid N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ganoderic acids, a class of triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, have garnered significant interest in oncological research due to their potential anti-cancer properties. This document provides detailed protocols for in vitro cell culture assays to evaluate the cytotoxic and apoptotic effects of Ganoderic acid N. While specific quantitative data for this compound is limited in publicly available literature, the following protocols are based on established methodologies for structurally related ganoderic acids, such as Ganoderic acid T, Mf, and S, which have been studied for their effects on human cervical cancer (HeLa) cells. These protocols can be adapted for the investigation of this compound in various cancer cell lines.
Data Presentation
The following tables summarize the cytotoxic and apoptotic effects of various ganoderic acids on cancer cell lines as reported in the literature. This data can serve as a reference for designing experiments with this compound.
Table 1: Cytotoxicity of Ganoderic Acids on Cancer Cell Lines
| Ganoderic Acid | Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |
| Ganoderic Acid T | HeLa | MTT | 48 | ~20-40 |
| Ganoderic Acid Mk | HeLa | MTT | 48 | ~20-40 |
| Ganoderic Acid Mf | HeLa | MTT | 48 | Not specified |
| Ganoderic Acid S | HeLa | MTT | 48 | Not specified |
Note: IC50 values are approximate and can vary based on experimental conditions.
Table 2: Apoptotic Effects of Ganoderic Acids on HeLa Cells
| Ganoderic Acid | Effect on Mitochondrial Membrane Potential | Caspase-9 Activation | Caspase-3 Activation |
| Ganoderic Acid T | Decrease | Increase | Increase |
| Ganoderic Acid Mk | Decrease | Increase | Increase |
| Ganoderic Acid Mf | Decrease | Increase | Increase |
| Ganoderic Acid S | Decrease | Increase | Increase |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on a selected cancer cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Selected cancer cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20, 40, 80, 100 µM). The final DMSO concentration in the wells should be less than 0.1%.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
-
Protocol 2: Western Blot Analysis for Apoptosis-Related Proteins
This protocol describes the detection of key proteins involved in the apoptotic pathway, such as cleaved caspase-3 and Bax/Bcl-2 ratio, in cells treated with this compound.
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
PBS
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the determined IC50 concentration for 24 or 48 hours. Include a vehicle control.
-
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
Determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control like β-actin.
-
Mandatory Visualizations
Caption: Experimental workflow for in vitro analysis of this compound.
Caption: Plausible mitochondrial apoptosis pathway induced by this compound.
Application Notes and Protocols: Animal Models for Studying Ganoderic Acid Efficacy
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The current scientific literature contains limited specific data on the in vivo efficacy of Ganoderic acid N. The following application notes, protocols, and data are based on studies of other well-researched ganoderic acids (e.g., Ganoderic Acid A, C1, C2, DM, T). These models and methodologies are presented as a representative framework for designing and conducting preclinical efficacy studies for any specific ganoderic acid, including this compound.
Anti-Cancer Efficacy Models
Application Notes
Ganoderic acids, a class of triterpenoids from Ganoderma lucidum, have demonstrated significant anti-cancer properties in various preclinical models.[1][2] The primary animal models used are xenografts, where human cancer cell lines are implanted into immunocompromised mice, and syngeneic models, which use rodent tumor cells in immunocompetent mice. These models are crucial for evaluating the anti-tumor, anti-metastatic, and immunomodulatory effects of ganoderic acids in vivo.[1][3] Key mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and modulation of critical signaling pathways like NF-κB and p53.[1]
Quantitative Data Summary: Anti-Cancer Effects
| Treatment Agent | Cancer Model | Animal Model | Dosage & Administration | Key Quantitative Findings | Reference(s) |
| Ganoderic Acid (GA) | CT26 Colon Carcinoma | BALB/c Mice | 50 mg/kg/day (i.p.) for 18 days | Significantly inhibited tumor growth compared to the untreated tumor-bearing group. | |
| Ganoderic Acid C2 (GA-C2) | Cyclophosphamide-induced immunosuppression | Kunming Mice | 20 or 40 mg/kg/day for 14 days | Significantly alleviated the decline in inflammatory cytokine levels (TNF-α, IL-12, IL-4, IFN-γ), relevant for immuno-oncology. | |
| Ganoderic Acid T (GA-T) | Human Solid Tumors (in vitro derived) | Athymic Mice | Not Specified | Suppressed the growth of human solid tumors. | |
| Methanol Extract (GLme) | B16 Mouse Melanoma | C57BL/6 Mice | Not Specified | Inhibited tumor growth of subcutaneously inoculated B16 cells. |
Experimental Protocol: Subcutaneous Xenograft Cancer Model
This protocol provides a framework for assessing the anti-tumor efficacy of a Ganoderic acid compound using a human cancer cell line implanted in immunocompromised mice.
1. Materials:
-
Human cancer cell line (e.g., HCT-116 colorectal cancer)
-
Immunocompromised mice (e.g., BALB/c nude, 6-8 weeks old)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (optional)
-
Ganoderic acid compound
-
Vehicle solution (e.g., sterile saline with 5% Tween 80, 0.5% carboxymethylcellulose)
-
Calipers
-
Syringes and needles
2. Procedure:
-
Cell Culture: Culture cancer cells under standard conditions (37°C, 5% CO₂). Harvest cells during the logarithmic growth phase and resuspend in sterile PBS (or a PBS/Matrigel mixture) to a final concentration of 1-5 x 10⁶ cells per 100-200 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow. Measure tumor dimensions 2-3 times per week using calipers. Calculate tumor volume using the formula: (Length × Width²) / 2.
-
Randomization and Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomly assign mice to control and treatment groups (n=8-10 per group).
-
Administration: Administer the Ganoderic acid compound (e.g., 50 mg/kg) or vehicle to the respective groups via the chosen route (e.g., intraperitoneal injection, oral gavage) daily for a set period (e.g., 18-21 days).
-
Endpoint and Analysis:
-
Continue monitoring tumor volume and body weight throughout the study.
-
Excise tumors, weigh them, and process them for further analysis (e.g., histology, Western blot, qPCR).
-
Collect blood and major organs for biomarker and toxicity analysis.
-
Visualizations: Signaling Pathways
Caption: Ganoderic Acid-induced mitochondrial apoptosis pathway.
Anti-Inflammatory Efficacy Models
Application Notes
Ganoderic acids exhibit potent anti-inflammatory effects by modulating key signaling pathways, such as NF-κB and MAPK, and reducing the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. Common animal models to study these effects include the lipopolysaccharide (LPS)-induced acute systemic inflammation model in mice and the collagen-induced arthritis (CIA) model for chronic inflammatory conditions like rheumatoid arthritis. These models are essential for evaluating the therapeutic potential of ganoderic acids in treating inflammatory diseases.
Quantitative Data Summary: Anti-Inflammatory Effects
| Treatment Agent | Disease Model | Animal Model | Dosage & Administration | Key Quantitative Findings | Reference(s) |
| Ganoderic Acid A (GAA) | Rheumatoid Arthritis | BALB/c Mice | Low and High Doses (Not specified) | Significantly reduced knee temperature, knee circumference, and serum levels of IL-6, TNF-α, and NF-κB. | |
| Ganoderic Acid A (GAA) | Post-Stroke Depression | Sprague-Dawley Rats | Low, Medium, High Doses (Not specified) | Decreased pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and increased anti-inflammatory IL-10 in the hippocampus. | |
| Deacetyl Ganoderic Acid F | LPS-induced Inflammation (in vitro) | Murine Microglia (BV-2) | 2.5 - 5 µg/mL | Inhibited production of NO, iNOS, TNF-α, IL-6, and IL-1β. | |
| Ganoderic Acids (GAs) | Atherosclerosis | Mouse Model | Not Specified | Inhibited M1 macrophage polarization via the TLR4/MyD88/NF-κB signaling pathway. |
Experimental Protocol: LPS-Induced Acute Inflammation Model
This protocol, based on methodologies for related compounds, outlines the procedure for inducing acute systemic inflammation to test the anti-inflammatory effects of Ganoderic acids.
1. Materials:
-
Male C57BL/6 or BALB/c mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Ganoderic acid compound
-
Vehicle solution (e.g., sterile saline)
-
ELISA kits for TNF-α, IL-6, IL-1β
-
Syringes and needles
2. Procedure:
-
Acclimatization: Acclimatize mice for at least one week under standard housing conditions.
-
Pre-treatment: Randomly divide mice into groups (Control, LPS + Vehicle, LPS + Ganoderic Acid). Administer the Ganoderic acid compound or vehicle via the desired route (e.g., oral gavage, i.p. injection) for a specified pre-treatment period (e.g., 1-7 days).
-
Inflammation Induction: One hour after the final pre-treatment dose, administer LPS (e.g., 5 mg/kg) via intraperitoneal injection to the LPS + Vehicle and LPS + Ganoderic Acid groups. The control group receives a saline injection.
-
Sample Collection: At a peak inflammatory response time point (e.g., 2-6 hours post-LPS injection), euthanize the mice.
-
Analysis:
-
Collect blood via cardiac puncture to obtain serum.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the serum using ELISA kits according to the manufacturer's instructions.
-
Harvest organs (e.g., liver, lungs) for histological examination or analysis of inflammatory markers.
-
Visualization: Experimental Workflow
References
- 1. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols: Ganoderic Acid N as a Standard for Phytochemical Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids, are among the principal bioactive compounds found in the medicinal mushroom Ganoderma lucidum and other related species.[1][2][3] These compounds are credited with a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor effects.[1][4] Among the numerous identified ganoderic acids, Ganoderic acid N has been recognized as a significant constituent. Accurate and reliable quantification of this compound is paramount for the quality control of Ganoderma-based products, standardization of herbal medicines, and for conducting pharmacological research. This document provides detailed application notes and protocols for the use of this compound as a phytochemical standard.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use as a standard.
Table 1: Physicochemical Properties of this compound and Related Ganoderic Acids
| Property | This compound | Ganoderic Acid A | Ganoderic Acid D | Ganoderic Acid S |
| Molecular Formula | C30H42O7 | C30H44O7 | C30H42O7 | C30H44O3 |
| Molecular Weight | 514.65 g/mol | 516.7 g/mol | 514.7 g/mol | 452.7 g/mol |
| Appearance | Crystalline solid | Crystalline solid | Crystalline solid | Not specified |
| Solubility | Soluble in organic solvents like ethanol (B145695), DMSO, and methanol (B129727). Sparingly soluble in aqueous buffers. | Soluble in DMSO (100 mg/mL). | Soluble in ethanol, DMSO, and dimethylformamide (~30 mg/mL). | Not specified |
| Storage | Store at -20°C as a powder for long-term stability (≥ 4 years). | Store at -20°C as a powder (3 years). Stock solutions in DMSO can be stored at -80°C for 1 year or -20°C for 1 month. | Store at -20°C (≥ 4 years). | Not specified |
| UV/Vis (λmax) | Not specified | Not specified | 254 nm | Not specified |
Note: Due to the structural similarity and co-occurrence, data for other prominent ganoderic acids are included for comparative purposes.
Preparation of Standard Stock Solutions
Proper preparation of stock solutions is critical for accurate quantification.
-
Solvent Selection: Use high-purity, anhydrous grade Dimethyl Sulfoxide (DMSO) or ethanol for preparing the primary stock solution.
-
Procedure:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in the chosen solvent to a known concentration (e.g., 1 mg/mL).
-
To ensure complete dissolution, sonication or gentle warming (37°C) may be applied.
-
-
Storage:
-
It is recommended to prepare fresh solutions for immediate use.
-
If storage is necessary, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C for extended stability.
-
Before use, allow the frozen stock solution to equilibrate to room temperature for at least one hour to prevent condensation.
-
Experimental Protocols
The following protocols outline the methodologies for sample preparation and analysis of this compound using High-Performance Liquid Chromatography (HPLC), a widely used technique for the quantification of triterpenoids.
Protocol 1: Sample Preparation - Ultrasonic Extraction
This protocol is suitable for extracting a broad range of triterpenoids, including this compound, from the fungal matrix.
-
Apparatus:
-
Ultrasonic bath
-
Centrifuge or filtration apparatus
-
Rotary evaporator
-
-
Reagents:
-
80% Ethanol or Methanol
-
-
Procedure:
-
Grind dried Ganoderma fruiting bodies or mycelia into a fine powder.
-
Accurately weigh approximately 1.0 g of the powdered sample into a flask.
-
Add 25 mL of 80% ethanol.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Filter the mixture to separate the extract from the solid residue. The remaining residue can be re-extracted two more times.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Re-dissolve the dried extract in a known volume of methanol (e.g., 10 mL) for LC-MS analysis.
-
Filter the final solution through a 0.45 µm membrane filter before injection into the HPLC system.
-
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a validated method for the separation and quantification of this compound and other ganoderic acids.
Table 2: HPLC Parameters for Ganoderic Acid Analysis
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity HPLC system or equivalent |
| Column | Reversed-phase C18 column (e.g., Zorbax C18, 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Acetic Acid or 0.1% Trifluoroacetic Acid in water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient Elution | A linear gradient of acetonitrile is typically used. An example gradient: start with a lower concentration of acetonitrile and gradually increase it over the run time to elute compounds with increasing hydrophobicity. |
| Flow Rate | 0.8 - 1.0 mL/min |
| Detection Wavelength | 252 nm or 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Workflow for HPLC Analysis
Caption: High-level workflow for the quantification of this compound.
Calibration Curve:
-
Prepare a series of working standard solutions of this compound by serially diluting the stock solution to concentrations ranging from approximately 1 µg/mL to 200 µg/mL.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration. A linear relationship should be observed (correlation coefficient > 0.999).
Quantification:
-
Inject the prepared sample extract into the HPLC system.
-
Identify the peak corresponding to this compound by comparing its retention time with that of the standard.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Biological Activity and Signaling Pathways
Ganoderic acids, including those structurally similar to this compound, have been shown to exert their biological effects through the modulation of various signaling pathways. While specific pathways for this compound are not extensively detailed, the activities of other ganoderic acids provide valuable insights.
-
Anti-Cancer Activity: Ganoderic acids have been reported to inhibit cancer cell proliferation and induce apoptosis by targeting pathways such as PI3K/AKT/mTOR and JAK/STAT. For instance, Ganoderic acid A can inhibit the JAK-STAT3 signaling pathway. Additionally, some ganoderic acids and their derivatives have been shown to interact with the p53-MDM2 pathway, a critical regulator of the cell cycle and apoptosis.
-
Anti-Inflammatory Effects: These compounds can suppress pro-inflammatory signaling, contributing to their therapeutic potential.
-
Hepatoprotective Effects: Ganoderic acid A has demonstrated protective effects against liver injury by modulating signaling pathways like NF-κB and AMPK.
Illustrative Signaling Pathway: p53-MDM2 Interaction
The following diagram illustrates a potential mechanism of action for ganoderic acids in cancer cells, based on the modulation of the p53-MDM2 pathway.
Caption: Potential mechanism of Ganoderic acid derivatives in cancer cells.
Conclusion
This compound serves as a crucial standard for the phytochemical analysis of Ganoderma species and their derived products. The protocols and data presented herein provide a comprehensive guide for researchers and industry professionals to ensure the accurate and reliable quantification of this important bioactive compound. Adherence to these standardized methods will facilitate better quality control and a deeper understanding of the therapeutic potential of ganoderic acids.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhanced Ganoderic Acids Accumulation and Transcriptional Responses of Biosynthetic Genes in Ganoderma lucidum Fruiting Bodies by Elicitation Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]
"LC-MS method for identifying Ganoderic acids in Ganoderma"
An LC-MS method for the identification and quantification of Ganoderic acids in Ganoderma species is a critical tool for quality control, pharmacological research, and the development of new therapeutics derived from this medicinal mushroom.[1] Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) offers high sensitivity and selectivity, making it ideal for analyzing the complex mixture of triterpenoids, such as Ganoderic acids, present in Ganoderma extracts.[1][2]
This application note provides detailed protocols for sample preparation and LC-MS/MS analysis, along with quantitative data for several major Ganoderic acids.
Experimental Workflow
The overall workflow for the analysis of Ganoderic acids involves sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.[1] The process ensures that the target compounds are efficiently extracted from the complex matrix of the Ganoderma sample and accurately identified and quantified.
Caption: General workflow for Ganoderic acid analysis.
Experimental Protocols
Sample Preparation: Ultrasonic Extraction
This protocol outlines a common method for extracting Ganoderic acids from the dried fruiting bodies of Ganoderma.
Materials:
-
Dried and powdered Ganoderma lucidum fruiting bodies
-
Methanol or Ethanol (95%)[3]
-
Chloroform
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Methanol (LC-MS grade)
-
Syringe filters (0.22 µm, PTFE)
Procedure:
-
Weigh 1.0 g of the powdered Ganoderma sample into a 50 mL conical tube.
-
Add 20 mL of the extraction solvent (e.g., methanol, ethanol, or chloroform).
-
Sonicate the mixture in an ultrasonic water bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean collection flask.
-
Repeat the extraction process (steps 2-5) two more times to ensure complete extraction.
-
Combine all the supernatants.
-
Evaporate the solvent from the combined extract under reduced pressure using a rotary evaporator at 40 °C until a dry residue is obtained.
-
Reconstitute the dried extract in 5-25 mL of LC-MS grade methanol, depending on the desired concentration.
-
Vortex the solution for 1 minute to ensure it is fully dissolved.
-
Filter the solution through a 0.22 µm PTFE syringe filter into a UPLC vial for analysis.
UPLC-MS/MS Analysis Protocol
This protocol describes a general method for the instrumental analysis of the prepared extract. Parameters should be optimized for the specific instrument and target analytes.
Instrumentation:
-
UPLC system coupled with a triple-quadrupole mass spectrometer.
-
Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | ACQUITY UPLC BEH C18 (or equivalent, e.g., Agilent Zorbax XDB C18) |
| Mobile Phase A | 0.1% or 0.5% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.8 - 1.0 mL/min |
| Injection Volume | 1 - 20 µL |
| Column Temp. | 22 - 30 °C |
| Elution | Gradient elution is typically used for separating multiple Ganoderic acids. |
Mass Spectrometry Conditions:
| Parameter | Condition |
|---|---|
| Ionization Source | ESI or APCI, operated in both positive and negative ion modes. |
| Scan Mode | Multiple Reaction Monitoring (MRM) or Selective Reaction Monitoring (SRM). |
| Nebulizer Gas | Nitrogen |
| Source Temp. | Optimized based on instrument (e.g., 150-350 °C) |
| Desolvation Temp. | Optimized based on instrument (e.g., 400-500 °C) |
Ionization Mode Selection: The choice of ionization source and polarity is crucial for achieving optimal sensitivity. For instance, APCI can provide a more stable signal and lower baseline noise for certain Ganoderic acids compared to ESI. The polarity must be optimized as different acids respond better in either positive or negative mode.
Caption: Ionization mode selection for specific Ganoderic acids.
Quantitative Data Summary
The following tables summarize typical performance metrics for the UPLC-MS/MS analysis of various Ganoderic acids, compiled from published validation studies.
Table 1: MRM Transitions for Selected Ganoderic Acids
Quantitation is performed using MRM/SRM mode, which provides high selectivity and sensitivity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Mode |
| Ganoderic Acid A | 515.2 | 285.1 (Quantifier) | Negative |
| Ganoderic Acid A | 515.2 | 497.2 (Qualifier) | Negative |
| Ganoderic Acid B | 499.3 | 439.3 | Negative |
| Ganoderic Acid C2 | 513.3 | 453.3 | Negative |
| Ganoderic Acid D | 455.3 | 161.1 | Positive |
| Ganoderic Acid H | 513.3 | 175.1 | Positive |
(Note: Specific precursor and product ions should be optimized experimentally by infusing a standard solution of each analyte.)
Table 2: Method Validation Parameters
The LC-MS/MS method demonstrates excellent performance characteristics for the quantification of Ganoderic acids.
| Parameter | Performance Metric | Reference |
| Linearity (r²) | > 0.998 | |
| Limit of Detection (LOD) | 0.66 - 25.0 ng/mL (or µg/kg) | |
| Limit of Quantitation (LOQ) | 2.20 - 40.0 ng/mL (or µg/kg) | |
| Precision (RSD) | Intra-day: < 6.8% Inter-day: < 8.1% | |
| Accuracy / Recovery | 89.1 - 114.0% |
Table 3: Ganoderic Acid Content in Different Ganoderma Samples
The content of Ganoderic acids can vary significantly between different species and even within the same species (e.g., fruiting body vs. spores).
| Sample | Ganoderic Acid A (µg/g) | Ganoderic Acid B (µg/g) | Ganoderic Acid C2 (µg/g) | Ganoderic Acid D (µg/g) | Ganoderic Acid H (µg/g) |
| G. lucidum (Fruiting Body) | 135.5 | 114.1 | 148.2 | 30.6 | 134.7 |
| G. lucidum (Spores) | 126.9 | 100.8 | 130.5 | 29.8 | 125.6 |
| G. sinense (Fruiting Body) | 12.1 | 10.4 | 26.0 | 2.7 | 11.2 |
| G. applanatum (Fruiting Body) | 5.3 | 2.7 | 4.2 | Not Detected | 3.5 |
(Data adapted from a study by Liu et al. for illustrative purposes)
References
Application Notes and Protocols: Supercritical Fluid Extraction of Ganoderic Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the supercritical fluid extraction (SFE) of ganoderic acids from Ganoderma lucidum. It is intended to guide researchers, scientists, and professionals in the field of drug development in the efficient extraction and analysis of these therapeutically promising bioactive compounds.
Introduction to Ganoderic Acids and Supercritical Fluid Extraction
Ganoderic acids are a class of highly oxygenated lanostane-type triterpenoids found in the medicinal mushroom Ganoderma lucidum. These compounds have garnered significant scientific interest due to their wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects. The structural diversity of ganoderic acids contributes to their varied biological functions.
Supercritical fluid extraction (SFE) is a green and efficient technology for extracting bioactive compounds from natural products.[1][2] It utilizes a fluid, most commonly carbon dioxide (CO2), above its critical temperature and pressure, where it exhibits properties of both a liquid and a gas.[2] This state allows for high diffusivity, low viscosity, and tunable solvent strength by modulating pressure and temperature. For the extraction of moderately polar compounds like ganoderic acids, a polar co-solvent, such as ethanol (B145695), is often added to the supercritical CO2 to enhance the extraction efficiency.[3]
Quantitative Data on Supercritical Fluid Extraction of Ganoderic Acids
The efficiency of SFE for ganoderic acids is influenced by several key parameters, including pressure, temperature, and the concentration of the co-solvent. The following tables summarize quantitative data from various studies to provide a comparative overview of different extraction conditions and their outcomes.
Table 1: Optimized Supercritical Fluid Extraction Parameters for Triterpenoids from Ganoderma lucidum
| Pressure | Temperature (°C) | Co-solvent (Ethanol) | Extraction Time (h) | Yield/Content | Reference |
| 380 bar (38 MPa) | 60 | 7% (v/v) | Not Specified | 1.49 g/100g (Triterpenoid Content) | [4] |
| 30 MPa | 40 | Not Specified | Not Specified | Optimized for purification | |
| 20 MPa | 45 | 1 mL/g | 1.5 | Optimized for ergosterol, applicable to triterpenoids | |
| 85 MPa | 50 | None | 4 | High total triterpenoid (B12794562) content | |
| 27.5 MPa | Not Specified | 162 µL | 46 min (dynamic) | Optimal for extraction |
Table 2: Comparison of Analytical Methods for Ganoderic Acid Quantification
| Analytical Method | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Precision (RSD) | Accuracy/Recovery (%) | Reference |
| HPLC-UV | >0.998 | 0.34 - 2.2 µg/mL | 1.01 - 4.23 µg/mL | Intra-day: 0.81-3.20%, Inter-day: 0.40-3.67% | 97.09 - 100.79% | |
| UPLC-MS/MS | >0.998 | 0.66 - 6.55 µg/kg | 2.20 - 21.84 µg/kg | Intra-day: <6.8%, Inter-day: <8.1% | 89.1 - 114.0% |
Experimental Protocols
This section provides detailed methodologies for the supercritical fluid extraction of ganoderic acids and their subsequent quantification.
Protocol for Supercritical Fluid Extraction (SFE) of Ganoderic Acids
This protocol is a generalized procedure based on optimized parameters reported in the literature.
Materials and Equipment:
-
Dried and powdered fruiting bodies of Ganoderma lucidum
-
Supercritical fluid extractor system
-
High-purity carbon dioxide (CO2)
-
Ethanol (analytical grade)
-
Collection vials
Procedure:
-
Sample Preparation: Ensure the Ganoderma lucidum fruiting bodies are dried to a constant weight and ground into a fine powder (e.g., 40-60 mesh size) to increase the surface area for extraction.
-
Loading the Extractor: Accurately weigh the powdered sample and load it into the extraction vessel of the SFE system.
-
Setting SFE Parameters:
-
Pressure: Set the extraction pressure to a range of 30-40 MPa.
-
Temperature: Set the extraction vessel temperature to 50-60°C.
-
Co-solvent: Introduce ethanol as a co-solvent at a concentration of 5-7% (v/v) of the CO2 flow rate.
-
CO2 Flow Rate: Set the CO2 flow rate to a range of 2-4 L/min.
-
-
Extraction Process:
-
Pressurize the system with CO2 to the desired setpoint.
-
Initiate the flow of CO2 and the co-solvent through the extraction vessel.
-
The extraction can be performed in two stages:
-
Static Extraction: Allow the sample to soak in the supercritical fluid mixture for a period (e.g., 30-60 minutes) without any outflow to ensure thorough penetration of the solvent.
-
Dynamic Extraction: Following the static phase, open the outlet valve and continuously flow the supercritical fluid through the sample bed for a defined period (e.g., 1.5-2 hours).
-
-
-
Collection of Extract: The extract-laden supercritical fluid is depressurized in a collection vessel, causing the CO2 to return to a gaseous state and the ganoderic acid-rich extract to precipitate. Collect the extract from the separator.
-
Post-Extraction: After the extraction is complete, carefully depressurize the system. The collected extract can be further dried under a vacuum to remove any residual solvent. Store the extract at -20°C for further analysis.
Protocol for Quantification of Ganoderic Acids by HPLC-UV
This protocol provides a standard method for the quantitative analysis of major ganoderic acids.
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Acetic acid (analytical grade)
-
Ultrapure water
-
Ganoderic acid standards (e.g., Ganoderic Acid A, B, etc.)
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% acetic acid in ultrapure water.
-
Mobile Phase B: Acetonitrile.
-
Degas both mobile phases before use.
-
-
Preparation of Standard Solutions: Prepare stock solutions of individual ganoderic acid standards in methanol (B129727) or ethanol. Create a series of working standard solutions by serially diluting the stock solutions to generate a calibration curve.
-
Preparation of Sample Solution: Dissolve a known amount of the SFE extract in methanol or ethanol. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient elution is typically used. For example:
-
0-20 min: 20-50% B
-
20-40 min: 50-80% B
-
40-45 min: 80-20% B
-
45-50 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Identify the peaks of ganoderic acids in the sample chromatogram by comparing their retention times with those of the standards.
-
Quantify the amount of each ganoderic acid by using the calibration curve generated from the standard solutions.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the supercritical fluid extraction and analysis of ganoderic acids.
References
- 1. Production Ganoderma lucidum extract nanoparticles by expansion of supercritical fluid solution and evaluation of the antioxidant ability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Supercritical Fluid Extraction with CO2 - síbiotech [sibiotech.com]
- 3. supercriticalfluids.com [supercriticalfluids.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Ganoderic Acid N Encapsulation in Nanodispersions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the encapsulation of Ganoderic acid N in various nanodispersion formulations. The information is compiled from recent scientific literature to guide researchers in the development of novel drug delivery systems for this promising therapeutic agent. Ganoderic acids, the primary bioactive triterpenoids found in Ganoderma lucidum, exhibit a range of pharmacological activities, including anti-tumor, anti-inflammatory, and hepatoprotective effects.[1][2] However, their poor water solubility and limited bioavailability present significant challenges for clinical application.[3][4][5] Nanoencapsulation serves as a viable strategy to overcome these limitations.
Overview of Nanodispersion Technologies for Ganoderic Acid
Several types of nanodispersions have been successfully employed to encapsulate Ganoderic acids, enhancing their therapeutic efficacy. These include:
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids, which are biocompatible and biodegradable. They offer advantages such as controlled drug release and improved stability.
-
Nanostructured Lipid Carriers (NLCs): A second generation of lipid nanoparticles, NLCs are composed of a blend of solid and liquid lipids, creating an imperfect matrix structure that allows for higher drug loading and reduced drug expulsion during storage.
-
Polymeric Nanoparticles: These are nanoparticles formulated using biodegradable polymers like zein (B1164903) and chitosan (B1678972). They offer versatility in terms of surface modification and drug release kinetics.
-
Nanodispersions via Ultrasonic Cavitation: This method utilizes high-frequency sound waves to create nano-sized droplets of a drug-loaded organic phase within an aqueous phase, followed by solvent evaporation to form the final nanodispersion.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of various Ganoderic acid-loaded nanodispersion formulations as reported in the literature.
Table 1: Physicochemical Properties of Ganoderic Acid-Loaded Nanodispersions
| Nanoparticle Type | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Solid Lipid Nanoparticles (SLNs) | 73 - 100 | Not Reported | Not Reported | 45 - 81 | 8 - 15.2 | |
| Nanostructured Lipid Carriers (NLCs) | 150 - 180 | Not Reported | Not Reported | 75 - 93 | Not Reported | |
| Zein-Chitosan Nanoparticles | 177.20 | 0.3197 | +29.53 | 92.68 | Not Reported | |
| Nanodispersions (Ultrasonic Cavitation) | < 200 | 0.289 | -45.9 | Not Reported | Not Reported |
Table 2: In Vitro Cytotoxicity of Ganoderic Acid Formulations
| Formulation | Cell Line | IC50 (µg/mL) | Exposure Time (h) | Reference |
| GA-SLNs | HepG2 | 25.1 | 72 | |
| GA Solution | HepG2 | 36.2 | 72 | |
| GA-NLCs | HepG2 | Significant cytotoxicity observed | 24 and 48 |
Experimental Protocols
This section provides detailed, step-by-step protocols for the preparation of different Ganoderic acid-loaded nanodispersions.
Protocol for Preparation of Ganoderic Acid-Loaded Solid Lipid Nanoparticles (GA-SLNs) by Hot-Homogenization
This protocol is adapted from the methodology described for the development of GA-loaded SLNs for the treatment of hepatocellular carcinoma.
Materials:
-
Ganoderic acid (GA)
-
Capmul MCMC10 (solid lipid)
-
Soy lecithin (B1663433) (cosurfactant)
-
Poloxamer 188 (stabilizer)
-
Distilled water
Equipment:
-
Homogenizer
-
Magnetic stirrer with heating
-
Water bath
Procedure:
-
Preparation of Lipid Phase:
-
Weigh 150 to 400 mg of Capmul MCMC10 and 30 to 80 mg of soy lecithin.
-
Heat the mixture to 70°C until a clear lipid melt is obtained.
-
Add 50 mg of Ganoderic acid to the lipid melt with gentle mixing until completely solubilized.
-
-
Preparation of Aqueous Phase:
-
Prepare a 5% w/v aqueous solution of poloxamer 188 in 10 mL of distilled water.
-
Heat the aqueous solution to 70°C.
-
-
Emulsification and Homogenization:
-
Add the hot aqueous phase to the hot lipid phase under constant homogenization at a speed of 6,000–10,000 rpm for 2 to 6 minutes to form a uniform dispersion.
-
Allow the resulting nanoemulsion to cool down to room temperature while stirring to form the GA-SLNs.
-
Protocol for Preparation of Ganoderic Acid-Loaded Nanodispersions by Ultrasonic Cavitation and Solvent Evaporation
This protocol is based on a novel method for producing GA-encapsulated nanodispersions.
Materials:
-
Ganoderic acid (GA) extract
-
Surfactants (e.g., Brij 56 and Span 20 to achieve a desired Hydrophilic-Lipophilic Balance - HLB)
-
Deionized water
Equipment:
-
Ultrasonic bath (e.g., 38 kHz)
-
Rotary evaporator
Procedure:
-
Preparation of GA-Rich Organic Phase:
-
Dissolve the purified Ganoderic acid in ethanol (e.g., 1 mg/g) to create the organic phase.
-
-
Formation of Micellar System:
-
Mix the surfactants (Brij 56 and Span 20) to obtain the desired HLB.
-
Combine the surfactant mixture, the GA-rich organic phase, and water until an isotropic micellar system is achieved.
-
-
Homogenization:
-
Apply ultrasound to the mixture for 5 minutes (e.g., at 38 kHz) to induce homogenization.
-
-
Solvent Evaporation:
-
Remove the organic solvent (ethanol) from the GA micelles by evaporation under reduced pressure (e.g., 150 mbar).
-
Maintain the temperature between 40 and 50°C during evaporation for a duration of 10 to 30 minutes.
-
Protocol for Synthesis of Ganoderic Acid-Loaded Zein-Chitosan Nanoparticles (GA-NPs)
This protocol describes the self-assembly method for preparing GA-loaded zein-chitosan nanoparticles.
Materials:
-
Ganoderic acid (GA)
-
Zein
-
Chitosan (CS)
-
Aqueous ethanol solution (e.g., 80%)
-
Acetic acid solution (e.g., 1% w/v)
Equipment:
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Preparation of GA-Zein Mixture:
-
Dissolve a specific amount of zein in an aqueous ethanol solution.
-
Add Ganoderic acid to the zein solution and stir to form a GA-zein mixture.
-
-
Nanoparticle Formation:
-
Prepare a chitosan solution (e.g., 0.2 mg/mL) in 1% w/v acetic acid.
-
Add the chitosan solution to the GA-zein mixture under continuous stirring (e.g., 1000 rpm) for 30 minutes.
-
-
Solvent Removal and Purification:
-
Evaporate the ethanol from the suspension using a rotary evaporator (e.g., 80 rpm, 50°C for 8 minutes).
-
Centrifuge the suspension at 3000 × g for 5 minutes to remove any unencapsulated Ganoderic acid.
-
-
Final Product:
-
The resulting pellet contains the GA-loaded zein-chitosan nanoparticles, which can be used for characterization or freeze-dried for animal experiments.
-
Characterization of Nanodispersions
4.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
These parameters are crucial for the stability and in vivo performance of the nanodispersions. They can be determined using Dynamic Light Scattering (DLS) with an instrument such as a Malvern Zetasizer.
4.2. Surface Morphology:
The shape and surface characteristics of the nanoparticles can be visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM). For TEM analysis, the nanoparticle suspension can be stained with a contrast agent like phosphotungstic acid.
4.3. Encapsulation Efficiency and Drug Loading:
The amount of Ganoderic acid successfully encapsulated within the nanoparticles can be quantified. This typically involves separating the encapsulated drug from the free drug by centrifugation and then measuring the amount of free drug in the supernatant using a suitable analytical method like UV-visible spectroscopy.
In Vitro Drug Release and Cytotoxicity Studies
5.1. In Vitro Drug Release:
The release profile of Ganoderic acid from the nanodispersions can be assessed using a dialysis bag method in a simulated physiological fluid (e.g., simulated intestinal fluid of pH 6.8). Samples are withdrawn at regular intervals and the concentration of released GA is determined.
5.2. In Vitro Cytotoxicity:
The cytotoxic effects of the GA-loaded nanodispersions can be evaluated on relevant cancer cell lines (e.g., HepG2 for hepatocellular carcinoma) using the MTT assay. This assay measures the metabolic activity of the cells and provides an indication of cell viability.
Signaling Pathways and Experimental Workflows
The therapeutic effects of Ganoderic acids are mediated through the modulation of various signaling pathways. The following diagrams illustrate some of the key pathways and experimental workflows.
Caption: Key signaling pathways modulated by Ganoderic Acid.
Caption: General experimental workflow for nanodispersion development.
References
- 1. Synthesis of Ganoderic Acids Loaded Zein-Chitosan Nanoparticles and Evaluation of Their Hepatoprotective Effect on Mice Given Excessive Alcohol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganoderic acid A: an in-depth review of pharmacological effects and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Development of Novel Ganoderic-Acid-Encapsulated Nanodispersions Using the Combination of Ultrasonic Cavitation and… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Ganoderic Acid N Production in Ganoderma Cultures
Welcome to the technical support center for the optimization of ganoderic acid N (GA-N) production from Ganoderma cultures. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.
Troubleshooting Guide
This guide addresses specific problems you may encounter during Ganoderma cultivation for GA-N production, offering potential causes and actionable solutions.
Issue 1: Slow or No Mycelial Growth
-
Question: My Ganoderma lucidum culture is exhibiting slow growth or has stopped growing altogether. What are the likely causes and how can I resolve this?
-
Answer: Slow mycelial growth can stem from several factors:
-
Suboptimal Temperature: Ganoderma lucidum typically thrives at approximately 28°C.[1] Significant deviations from this temperature can impede growth. Ensure your incubator is accurately calibrated and maintains a consistent temperature.
-
Inappropriate pH: The ideal initial pH for mycelial growth is generally between 4.5 and 6.5.[1] A medium that is too acidic or alkaline can inhibit growth. Adjust the initial pH of your culture medium accordingly.
-
Nutrient Limitation: An imbalanced carbon-to-nitrogen (C/N) ratio or a deficiency in essential nutrients can hinder growth.[1] Review your medium's composition and consider adjusting the concentrations of carbon and nitrogen sources.
-
Poor Inoculum Quality: A small or low-viability inoculum can result in a prolonged lag phase and slow growth.[1] It is recommended to use a sufficient amount of healthy, actively growing mycelium for inoculation, typically around 10-12% (v/v).
-
Issue 2: High Mycelial Biomass but Low this compound Yield
-
Question: I have achieved high mycelial density, but the yield of this compound is disappointingly low. What strategies can I employ to boost production?
-
Answer: This is a frequent challenge, as the optimal conditions for biomass accumulation and secondary metabolite production often differ. Here are several strategies to enhance GA-N biosynthesis:
-
Two-Stage Fermentation: Implement a two-stage culture process. The initial stage should focus on rapid biomass accumulation under optimal growth conditions (e.g., shake-flask or dynamic culture). In the second stage, shift the culture to conditions that favor GA-N production, such as static culture or a modified medium composition, which can induce a level of stress that often triggers secondary metabolism.[1]
-
Nitrogen Limitation: A lower concentration of nitrogen in the fermentation medium can significantly increase the production of ganoderic acids. After an initial phase of growth, reducing the nitrogen concentration can redirect the metabolic focus from primary growth to the synthesis of secondary metabolites.
-
Carbon Source and Concentration: While glucose is a common carbon source, the optimal concentration is crucial. A concentration of around 40 g/L has been shown to be effective for GA production. High sugar concentrations can lead to osmotic stress, inhibiting both growth and production.
-
Elicitation: The addition of elicitors can stimulate the biosynthesis of ganoderic acids. Effective elicitors include methyl jasmonate, aspirin (B1665792), and salicylic (B10762653) acid. These should be introduced at a specific point during fermentation, often in the later stages of growth.
-
Aeration: An adequate supply of oxygen is critical. In static cultures, increasing the surface area-to-volume ratio can improve air supply and, consequently, the yield of ganoderic acids.
-
Issue 3: Significant Batch-to-Batch Variability
-
Question: I am experiencing considerable variation in this compound yield between different fermentation batches. What factors could be causing this inconsistency?
-
Answer: Batch-to-batch variability can be a significant issue. To ensure consistency, it is crucial to control the following factors:
-
Inoculum Standardization: The age, size, and physiological state of your inoculum must be consistent for every batch.
-
Medium Preparation: Precisely control the composition and initial pH of your fermentation medium. Even minor variations in the concentrations of components can affect the final yield.
-
Consistent Environmental Conditions: Ensure that temperature, agitation speed (if applicable), and aeration are identical for all batches.
-
Frequently Asked Questions (FAQs)
Q1: What is the general biosynthetic pathway for ganoderic acids?
A1: Ganoderic acids are lanostane-type triterpenoids synthesized from squalene (B77637). The initial steps of the pathway are shared with the ergosterol (B1671047) pathway and involve the conversion of squalene to 2,3-oxidosqualene (B107256) and then to lanosterol (B1674476). Downstream from lanosterol, a series of oxidation, reduction, and acetylation reactions lead to the diverse range of ganoderic acids. Key enzymes in this pathway include squalene synthase (SQS) and lanosterol synthase (LS).
Q2: How do elicitors enhance ganoderic acid production?
A2: Elicitors are compounds that induce a stress response in the fungus, which in turn can stimulate the production of secondary metabolites like ganoderic acids. For instance, methyl jasmonate and aspirin have been shown to significantly increase ganoderic acid yield. This enhancement is often linked to the upregulation of key biosynthetic genes, such as 3-hydroxy-3-methyl-glutaryl coenzyme A reductase (HMGR) and squalene synthase.
Q3: What signaling molecules are involved in the regulation of ganoderic acid biosynthesis?
A3: The biosynthesis of ganoderic acids is regulated by a complex network of signaling molecules. These include reactive oxygen species (ROS), cyclic adenosine (B11128) monophosphate (cAMP), nitric oxide (NO), and Ca2+. These molecules are often involved in signal transduction pathways that respond to environmental cues and elicitors, ultimately leading to the activation of transcription factors that regulate the expression of genes in the ganoderic acid biosynthetic pathway.
Q4: Can genetic engineering be used to improve this compound yield?
A4: Yes, genetic engineering is a promising approach for enhancing ganoderic acid production. Strategies include the overexpression of key homologous genes in the biosynthetic pathway, such as the 3-hydroxy-3-methyl-glutaryl coenzyme A reductase gene. Another approach is the manipulation of transcription factors that regulate multiple genes within the pathway, potentially leading to a more integrated upregulation of ganoderic acid biosynthesis.
Data Presentation
Table 1: Effect of Nitrogen Limitation on Ganoderic Acid Yield
| N/C Ratio Level | Nitrogen Source (Soy powder:Peptone) | Total Ganoderic Acids (mg/L) | Ganoderic Acid T (mg/L) |
| Low (1/40) | 1:4 | 489.62 | 206.40 |
| Medium (1/20) | 1:4 | Not specified | Not specified |
| High (1/10) | 1:4 | Not specified | Not specified |
Data adapted from a study on two-stage liquid culture of G. lucidum.
Table 2: Influence of Glucose Concentration on Total Ganoderic Acid Yield
| Glucose Concentration (g/L) | Maximum Total Ganoderic Acids (mg/L) |
| 30 | <500 |
| 40 | 568.58 |
| 50 | <500 |
| 60 | <500 |
Data from static liquid culture experiments.
Table 3: Impact of Elicitors on Ganoderic Acid Production
| Elicitor | Optimal Concentration | Maximum Ganoderic Acid Production |
| Methyl Jasmonate & Aspirin (synergistic) | 250 µM & 4.4 mM | 0.085 mg/mL |
| Sodium Acetate | 4 mM | 28.63% increase over control |
Data compiled from studies on elicitor effects in G. lucidum cultures.
Experimental Protocols
1. Two-Stage Liquid Culture for Enhanced Ganoderic Acid Production
-
Objective: To separate the biomass growth phase from the secondary metabolite production phase for improved ganoderic acid yield.
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Methodology:
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Stage 1: Seed Culture and Biomass Accumulation:
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Inoculate a suitable liquid medium (e.g., potato dextrose broth) with actively growing Ganoderma lucidum mycelium.
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Incubate at 28°C on a rotary shaker at 120 rpm for 7-9 days to achieve substantial biomass.
-
-
Stage 2: Static Culture for Ganoderic Acid Production:
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Transfer the mycelial suspension to a larger culture vessel (e.g., Blake bottle) containing a production medium, which may have a lower nitrogen concentration.
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Incubate under static conditions in the dark at 25°C for 18-24 days.
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Ensure a large surface area-to-volume ratio to facilitate adequate air supply.
-
-
2. Elicitor Preparation and Application
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Objective: To stimulate ganoderic acid biosynthesis through the addition of elicitors.
-
Methodology:
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Elicitor Stock Solution Preparation:
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Prepare a stock solution of the desired elicitor (e.g., methyl jasmonate, aspirin, sodium acetate) in a suitable solvent (e.g., ethanol (B145695) for methyl jasmonate, sterile distilled water for others) at a high concentration.
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Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Application:
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On a specific day of the culture, typically during the mid-to-late exponential growth phase, aseptically add the elicitor stock solution to the Ganoderma culture to achieve the desired final concentration.
-
Continue the incubation under the previously established conditions.
-
-
3. Extraction and Quantification of Ganoderic Acids
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Objective: To extract and measure the concentration of ganoderic acids from the Ganoderma mycelia.
-
Methodology:
-
Mycelia Harvesting and Drying:
-
Separate the mycelia from the culture broth by filtration.
-
Wash the mycelia with distilled water and then dry them to a constant weight in an oven at a moderate temperature (e.g., 60°C).
-
-
Extraction:
-
Grind the dried mycelia into a fine powder.
-
Extract the ganoderic acids from the powder using a suitable solvent, such as methanol (B129727) or ethanol, often with the aid of sonication or reflux.
-
-
Quantification:
-
After filtration and solvent evaporation, dissolve the crude extract in a known volume of solvent.
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Analyze the concentration of specific ganoderic acids using High-Performance Liquid Chromatography (HPLC) with a suitable standard for calibration.
-
-
Visualizations
Caption: Simplified biosynthetic pathway of ganoderic acids.
Caption: Troubleshooting workflow for this compound production.
Caption: Simplified signaling pathway for ganoderic acid biosynthesis.
References
"Troubleshooting low solubility of Ganoderic acid N in aqueous media"
Welcome to the technical support center for Ganoderic acid N. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on troubleshooting the low aqueous solubility of this compound, a common challenge encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so poorly soluble in aqueous media?
A1: The low aqueous solubility of this compound is inherent to its chemical structure. It is a triterpenoid, a class of molecules characterized by a large, rigid, and non-polar lanostane-type carbon skeleton.[1][2] This lipophilic (fat-loving) core dominates the molecule's properties, making it difficult to dissolve in polar solvents like water, despite the presence of some polar functional groups (hydroxyls, carboxylic acid).[3][4]
Diagram 1: Physicochemical Basis of Low Solubility
References
- 1. Showing Compound this compound (FDB013995) - FooDB [foodb.ca]
- 2. Ganoderic acid - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Production Ganoderma lucidum extract nanoparticles by expansion of supercritical fluid solution and evaluation of the antioxidant ability - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Ganoderic Acid Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the High-Performance Liquid Chromatography (HPLC) separation of Ganoderic acid isomers.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC analysis of Ganoderic acid isomers.
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape can significantly compromise the accuracy and resolution of your analysis. The following guides address the most common peak shape issues.
FAQ 1: Why are my Ganoderic acid peaks tailing?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue when analyzing acidic compounds like Ganoderic acids. The primary causes are often related to secondary interactions between the analytes and the stationary phase.[1]
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Cause: Secondary Silanol (B1196071) Interactions: Unreacted, acidic silanol groups (Si-OH) on the silica-based stationary phase can interact with the acidic Ganoderic acid analytes, causing tailing.[1][2]
-
Cause: Incorrect Mobile Phase pH: If the mobile phase pH is too high, Ganoderic acids can become ionized, leading to tailing. It is crucial to maintain a mobile phase pH below the pKa of the analytes.
-
Solution: The addition of an acidic modifier like formic acid, acetic acid, or phosphoric acid to the aqueous portion of the mobile phase is essential for good peak shape. A pH of around 4-5 is often a good starting point.
-
-
Cause: Column Overload: Injecting too much sample can saturate the column, leading to peak tailing.
-
Solution: To check for this, dilute your sample or reduce the injection volume and observe if the peak shape improves.
-
-
Cause: Column Contamination/Deterioration: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.
-
Solution: Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
FAQ 2: What is causing my Ganoderic acid peaks to show fronting?
Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but can still occur.
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Cause: Poor Sample Solubility / Incompatible Injection Solvent: If the Ganoderic acid is not fully dissolved in the injection solvent, or if the solvent is significantly stronger than the mobile phase, peak fronting can occur.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, use the smallest possible volume.
-
FAQ 3: Why are my Ganoderic acid peaks splitting?
Split peaks can be a sign of several issues related to the column or sample introduction.
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Cause: Partially Blocked Inlet Frit: Particulates from the sample or system can block the inlet frit of the column, causing the sample band to be distributed unevenly onto the column. This often affects all peaks in the chromatogram.
-
Solution: Reverse-flush the column. If this does not resolve the issue, the frit may need to be replaced.
-
-
Cause: Column Void: A void at the head of the column can cause the sample to travel through different paths before settling into a uniform band, leading to split peaks. This is often a sign of column degradation.
-
Solution: The column will likely need to be replaced.
-
-
Cause: Injection Solvent Mismatch: A significant mismatch between the injection solvent and the mobile phase can cause peak splitting.
-
Solution: As with peak fronting, dissolve the sample in the mobile phase whenever possible.
-
References
"Ganoderic acid N stability issues in DMSO stock solutions"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ganoderic acid N, with a focus on addressing stability issues in DMSO stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide. For cell-based assays, high-purity, anhydrous DMSO is the most common solvent for preparing concentrated stock solutions.
Q2: How should I prepare and store this compound stock solutions in DMSO?
A2: To ensure the stability and longevity of your this compound stock solution, it is recommended to prepare a high-concentration stock, aliquot it into single-use vials, and store it at -20°C or -80°C, protected from light.[1] Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.[1][2][3] Before use, allow the vial to warm to room temperature before opening to prevent condensation, which can introduce water and promote degradation.[2]
Q3: For how long is this compound stable in a DMSO stock solution?
A3: While specific stability data for this compound is not extensively published, similar triterpenoid (B12794562) compounds, such as Ganoderic acid D, have shown stability for at least four years when stored as a crystalline solid at -20°C. In DMSO, stock solutions of other small molecules are generally stable for several months when stored at -20°C or -80°C. However, for optimal results, it is best to use freshly prepared solutions or to re-qualify the solution if it has been stored for an extended period.
Q4: Is this compound stable in aqueous solutions or cell culture media?
A4: The stability of many ganoderic acids in aqueous solutions, including cell culture media, can be limited. It is strongly recommended to prepare fresh dilutions of the DMSO stock solution in your aqueous buffer or cell culture medium immediately before each experiment. Prolonged incubation in aqueous environments may lead to precipitation or degradation, potentially affecting experimental outcomes.
Q5: What are the primary factors that can affect the stability of this compound?
A5: Several factors can influence the stability of this compound in solution:
-
Temperature: Higher temperatures accelerate chemical degradation.
-
Light: Exposure to light can cause photodegradation.
-
pH: The pH of the solution can affect the rate of degradation.
-
Water Content: The presence of water in DMSO can lead to hydrolysis of the compound over time.
-
Freeze-Thaw Cycles: Repeated cycles can introduce moisture and physically stress the compound, leading to degradation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or weaker-than-expected biological effects | Degradation of this compound in stock or working solutions. | • Prepare Fresh Solutions: Always make fresh dilutions from a frozen DMSO stock immediately before each experiment.• Minimize Freeze-Thaw Cycles: Aliquot your main DMSO stock into single-use volumes.• Verify Stock Integrity: If you suspect your stock solution has degraded, perform an analytical check (e.g., HPLC) to assess its purity and concentration. |
| Precipitation of the compound in aqueous media | Low solubility of this compound in aqueous solutions. | • Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility but remains non-toxic to your cells (typically ≤ 0.5%).• Use of Co-solvents: For in vivo studies, co-solvents like PEG400, Tween 80, or carboxymethylcellulose can be used to improve solubility. |
| Variability between experimental replicates | Inconsistent handling or preparation of this compound solutions. | • Standardize Protocols: Ensure consistent timing and procedures for preparing and adding the compound to your experiments.• Proper Mixing: Gently vortex or sonicate the solution to ensure it is fully dissolved and homogenous before use. |
Quantitative Data Summary
| Parameter | Condition | Recommendation | Source |
| Storage Temperature (Powder) | -20°C | Stable for years (e.g., Ganoderic acid D ≥ 4 years) | |
| Storage Temperature (in DMSO) | -20°C | Stable for at least 1 month | |
| Storage Temperature (in DMSO) | -80°C | Stable for at least 6 months | |
| Freeze-Thaw Cycles | Multiple | Avoid; aliquot into single-use vials | |
| Aqueous Solution Storage | Room Temperature | Not recommended for more than one day |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO
This protocol outlines a general method for determining the stability of this compound in a DMSO stock solution over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water with 0.1% acetic acid
-
HPLC system with a C18 column and UV detector
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a precise volume of anhydrous DMSO to create a stock solution of known concentration (e.g., 10 mM).
-
Aliquot the stock solution into several small, light-protecting, airtight vials.
3. Stability Study:
-
Establish a baseline (T=0) by immediately analyzing one of the freshly prepared aliquots via HPLC.
-
Store the remaining aliquots under different conditions to be tested (e.g., -20°C, 4°C, room temperature).
-
At specified time points (e.g., 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.
-
Allow the aliquot to equilibrate to room temperature before analysis.
-
Analyze the sample by HPLC.
4. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., Agilent Zorbax C18).
-
Mobile Phase: A gradient of acetonitrile and 0.1% acetic acid in water.
-
Flow Rate: 0.6 - 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10-20 µL.
5. Data Analysis:
-
Record the peak area of the this compound peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).
-
A significant decrease in the peak area over time indicates degradation of the compound.
Visualizations
Caption: Workflow for assessing this compound stability in DMSO.
References
Technical Support Center: Challenges in Ganoderic Acid N Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the purification of Ganoderic acid N from crude extracts. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound from crude extracts?
A1: The main challenges in this compound purification stem from the complexity of the crude extract obtained from Ganoderma species. These challenges include:
-
Low concentration: this compound is often present in low concentrations relative to the total biomass.
-
Complex mixture: The crude extract contains a multitude of structurally similar compounds, including other ganoderic acids, triterpenoids, polysaccharides, and sterols, making separation difficult.[1][2]
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Co-elution of impurities: Structurally related ganoderic acids and other triterpenoids often have similar chromatographic behavior, leading to co-elution and difficulty in achieving high purity.
-
Degradation: Ganoderic acids can be susceptible to degradation under certain conditions, such as exposure to high temperatures and acidic or alkaline environments.[3]
Q2: What are the most common impurities found in crude extracts of Ganoderma lucidum?
A2: Crude extracts of Ganoderma lucidum are complex mixtures containing a wide array of bioactive compounds. The most common impurities that can interfere with the purification of this compound include:
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Other Ganoderic Acids and Triterpenoids: Dozens of structurally similar ganoderic acids (e.g., A, B, C1, D, etc.), lucidenic acids, and ganoderiols are major components of the triterpenoid (B12794562) fraction.[2][4]
-
Polysaccharides: These are major bioactive components of Ganoderma and are typically removed during the initial extraction and partitioning steps.
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Sterols: Ergosterol and its derivatives are common sterols found in fungi.
-
Fatty Acids and Lipids: These non-polar compounds are often co-extracted with triterpenoids.
-
Phenolic Compounds: A variety of phenolic compounds contribute to the antioxidant activity of the extract.
Q3: What are the recommended storage conditions for purified this compound?
A3: To ensure the stability of purified this compound, it is recommended to store it as a crystalline solid at -20°C. Stock solutions should be prepared in aprotic solvents like DMSO and stored at -20°C in small, single-use aliquots to minimize freeze-thaw cycles. Aqueous solutions of ganoderic acids are not recommended for long-term storage as they can be unstable. Some studies have shown that ganoderic acids are more stable in an aprotic environment and can degrade in the presence of protic solvents like methanol, especially under acidic conditions.
Q4: Which analytical techniques are most suitable for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable method for the quantification and purity assessment of ganoderic acids. Detection is typically performed at around 252 nm. For confirmation of identity and characterization of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Triterpenoid Extract | 1. Inefficient Extraction: Incomplete extraction of triterpenoids from the fungal matrix. 2. Suboptimal Solvent: The polarity of the extraction solvent may not be ideal for this compound. 3. Degradation during Extraction: High temperatures or prolonged extraction times can lead to degradation. | 1. Optimize Extraction Method: Ensure the Ganoderma material is finely ground to increase surface area. Consider using ultrasound-assisted extraction (UAE) to improve efficiency. 2. Solvent Selection: Ethanol (B145695) (95%) is a commonly used and effective solvent for extracting ganoderic acids. Methanol and ethyl acetate (B1210297) are also viable options. 3. Control Extraction Conditions: Maintain extraction temperatures below 50°C to prevent thermal degradation. |
| Poor Peak Resolution in HPLC | 1. Inappropriate Mobile Phase: The mobile phase composition may not be optimal for separating this compound from closely related impurities. 2. Column Inefficiency: The HPLC column may be degraded or not suitable for the separation. 3. Sample Overload: Injecting too concentrated a sample can lead to peak broadening and poor resolution. | 1. Optimize Mobile Phase: Adjust the gradient of the mobile phase (e.g., acetonitrile (B52724) and water with 0.1% formic or acetic acid). A shallower gradient can improve the separation of closely eluting peaks. 2. Column Selection and Maintenance: Use a high-resolution C18 column. Ensure the column is properly equilibrated and clean. 3. Optimize Sample Concentration: Dilute the sample and re-inject to see if resolution improves. |
| Presence of Persistent Impurities | 1. Co-eluting Ganoderic Acids: Other ganoderic acids with similar polarity to this compound are difficult to separate. 2. Ineffective Preliminary Purification: Initial purification steps (e.g., solvent partitioning, silica (B1680970) gel chromatography) may not have been sufficient. | 1. Employ Orthogonal Chromatographic Techniques: Use a combination of different chromatography methods, such as normal-phase (silica gel) followed by reverse-phase (C18) chromatography. Size-exclusion chromatography (e.g., Sephadex LH-20) can also be effective. 2. Preparative HPLC: Utilize preparative or semi-preparative HPLC for the final purification step to achieve high purity. |
| Sample Degradation During Purification | 1. Exposure to Harsh pH: Acidic or basic conditions can cause degradation of ganoderic acids. 2. High Temperatures: Prolonged exposure to elevated temperatures during solvent evaporation can lead to degradation. | 1. Maintain Neutral pH: Use buffers to maintain a neutral pH during aqueous processing steps. 2. Use Low-Temperature Evaporation: Concentrate extracts under reduced pressure at temperatures below 50°C. |
Quantitative Data
The following table summarizes representative yields and purity at different stages of a typical purification process for ganoderic acids. Note that these are generalized values, and actual results for this compound may vary depending on the starting material and specific experimental conditions.
| Purification Stage | Starting Material | Product | Typical Yield (%) | Typical Purity (%) |
| Ethanol Extraction | 1 kg Dried Ganoderma Powder | Crude Ethanolic Extract | 4 - 8 | < 5 |
| Solvent Partitioning | Crude Ethanolic Extract | Triterpenoid-Enriched Fraction | 1 - 2 | 10 - 20 |
| Silica Gel Chromatography | Triterpenoid-Enriched Fraction | Partially Purified Fraction | 0.1 - 0.5 | 40 - 60 |
| Preparative HPLC | Partially Purified Fraction | Purified this compound | 0.001 - 0.01 | > 95 |
Data compiled and adapted from multiple sources describing ganoderic acid purification.
Experimental Protocols
The following are detailed methodologies for the key experiments in the purification of this compound. These protocols are adapted from established methods for similar ganoderic acids and may require optimization for your specific application.
Protocol 1: Extraction of Crude Triterpenoids
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Material Preparation: Grind dried Ganoderma lucidum fruiting bodies into a fine powder (40-60 mesh).
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Extraction: Macerate 1 kg of the powdered material in 10 L of 95% ethanol at room temperature for 24 hours with occasional stirring.
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Filtration: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.
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Repeated Extraction: Repeat the extraction process on the residue two more times with fresh 95% ethanol.
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Concentration: Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
Protocol 2: Solvent Partitioning for Triterpenoid Enrichment
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Suspension: Suspend the crude ethanolic extract in 2 L of distilled water.
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Liquid-Liquid Extraction: Perform liquid-liquid extraction with an equal volume of a non-polar solvent like n-hexane to remove lipids and other non-polar impurities. Repeat this step three times.
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Extraction of Triterpenoids: Subsequently, extract the aqueous layer with an equal volume of a moderately polar solvent like ethyl acetate or chloroform (B151607) three times. The triterpenoids, including this compound, will partition into the organic layer.
-
Concentration: Combine the organic layers and evaporate the solvent under reduced pressure at a temperature below 50°C to yield the triterpenoid-enriched fraction.
Protocol 3: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., chloroform or a hexane-ethyl acetate mixture) and pack it into a glass column.
-
Sample Loading: Dissolve the triterpenoid-enriched fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a stepwise or gradient of increasing polarity. For example, start with 100% chloroform and gradually introduce methanol.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.
-
Pooling and Concentration: Pool the fractions containing the target compound and evaporate the solvent.
Protocol 4: Preparative HPLC for Final Purification
-
System Preparation: Use a preparative HPLC system equipped with a C18 column (e.g., 250 x 20 mm, 5 µm).
-
Mobile Phase: A typical mobile phase is a gradient of acetonitrile and water, both containing 0.1% formic acid or acetic acid. An example gradient is from 40% to 70% acetonitrile over 40 minutes.
-
Sample Injection: Dissolve the partially purified fraction from the previous step in the mobile phase, filter it through a 0.22 µm syringe filter, and inject it onto the column.
-
Fraction Collection: Monitor the elution profile at 252 nm and collect the peak corresponding to this compound based on its retention time (previously determined by analytical HPLC if possible).
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Final Product: Evaporate the solvent from the collected fraction to obtain the purified this compound.
Visualizations
Caption: A typical workflow for the purification of this compound.
References
- 1. Optimization of Laccase from Ganoderma lucidum Decolorizing Remazol Brilliant Blue R and Glac1 as Main Laccase-Contributing Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new ganoderic acid from Ganoderma lucidum mycelia and its stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
Technical Support Center: Minimizing Ganoderic Acid N Degradation During Extraction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing the degradation of Ganoderic acid N during extraction from Ganoderma species. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Troubleshooting Guide
This guide addresses common problems observed during the extraction of this compound, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete cell wall disruption: The rigid chitin (B13524) cell walls of Ganoderma may not be sufficiently broken down, preventing efficient solvent penetration. | - Ensure the raw material (fruiting bodies or mycelia) is ground to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.[1] - Consider using ultrasound-assisted extraction (UAE) to enhance cell wall disruption through cavitation.[2] |
| Suboptimal solvent selection: The polarity of the extraction solvent may not be ideal for this compound. | - Ethanol (B145695) (70-95%) is a commonly used and effective solvent for extracting ganoderic acids.[1][3] - Methanol can also be used and has shown high extraction yields.[2] - For supercritical fluid extraction, CO2 is the primary solvent. | |
| Insufficient extraction time or temperature: The extraction parameters may not be sufficient to draw out the target compound. | - For maceration, allow for at least 24 hours of contact time with the solvent. - For UAE, optimize the sonication time (e.g., 30-100 minutes) and temperature (e.g., 60-80°C), balancing yield with potential degradation. | |
| Presence of Impurities in the Extract | Co-extraction of other compounds: The chosen solvent may be extracting a wide range of other fungal metabolites. | - Employ solvent partitioning (e.g., with ethyl acetate) to separate the triterpenoid-rich fraction from more polar or non-polar impurities. - Utilize chromatographic techniques like column chromatography or preparative HPLC for further purification. |
| Degradation of this compound (indicated by unexpected peaks in HPLC/UPLC) | Excessive heat during extraction or solvent evaporation: High temperatures can lead to the degradation of heat-sensitive triterpenoids. | - When using a rotary evaporator to concentrate the extract, ensure the water bath temperature does not exceed 50°C. - For heat-reflux extraction, carefully control the temperature and duration. While higher temperatures can increase extraction efficiency, they also increase the risk of degradation. |
| Prolonged exposure to harsh conditions: Extended extraction times, especially with sonication or high heat, can degrade this compound. | - Optimize extraction time to find a balance between maximizing yield and minimizing degradation. | |
| Acidic or alkaline conditions: Changes in pH can potentially cause isomerization or other degradation reactions in ganoderic acids. | - Maintain a neutral pH during extraction and purification unless a specific protocol requires acidic or basic conditions for partitioning. The use of 0.1% acetic acid in the mobile phase for HPLC is common and generally does not cause on-column degradation. | |
| Inconsistent Extraction Yields | Variability in raw material: The concentration of this compound can vary significantly between different batches or strains of Ganoderma. | - Whenever possible, use a standardized and well-characterized source of Ganoderma. - Always run a reference standard of this compound to accurately quantify the yield in each batch. |
| Inconsistent experimental procedures: Minor variations in extraction parameters can lead to significant differences in yield. | - Maintain strict control over all extraction parameters, including particle size, solvent-to-solid ratio, temperature, and time. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during extraction?
A1: The primary factors that can lead to the degradation of this compound are excessive heat, prolonged extraction times, and potentially, exposure to strong acidic or alkaline conditions. Triterpenoids, in general, can be sensitive to high temperatures, and methods that generate significant heat, such as prolonged sonication or high-temperature refluxing, should be carefully optimized to prevent degradation.
Q2: Which extraction method is generally recommended to minimize the degradation of this compound?
A2: While several methods can be effective, ultrasound-assisted extraction (UAE) at a controlled temperature is often recommended. UAE can enhance extraction efficiency at lower temperatures and for shorter durations compared to traditional methods like heat reflux, thereby minimizing the risk of thermal degradation. Supercritical CO2 extraction is another advanced technique that avoids the use of high temperatures and harsh solvents.
Q3: What is the recommended solvent for extracting this compound?
A3: Ethanol, typically in the range of 70-95%, is a widely used and effective solvent for the extraction of ganoderic acids, including this compound. Methanol is also a suitable solvent. The choice of solvent may be further optimized based on the specific goals of the extraction (e.g., maximizing the yield of a particular fraction of ganoderic acids).
Q4: How can I monitor the degradation of this compound during my experiments?
A4: The most effective way to monitor for degradation is by using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). By analyzing samples at different stages of the extraction and purification process, you can look for a decrease in the peak area of this compound and the appearance of new, unidentified peaks which may indicate degradation products.
Q5: What are the optimal storage conditions for extracts containing this compound to prevent long-term degradation?
A5: For long-term storage, it is recommended to store the dried extract in a tightly sealed container at -20°C, protected from light and moisture. A triterpenoid-enriched fraction containing Ganoderic acid H was found to be stable for up to one year at room temperature, suggesting good stability for the general class of compounds under proper storage.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is designed to maximize extraction efficiency while minimizing thermal degradation.
Materials:
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Dried and powdered Ganoderma fruiting bodies or mycelia (40-60 mesh)
-
70% Ethanol
-
Ultrasonic bath or probe sonicator
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Centrifuge
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Rotary evaporator
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Filter paper (Whatman No. 1 or equivalent)
Procedure:
-
Preparation: Weigh 10 g of powdered Ganoderma sample and place it in a 250 mL Erlenmeyer flask.
-
Extraction: Add 100 mL of 70% ethanol to the flask (1:10 solid-to-liquid ratio).
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Sonication: Place the flask in an ultrasonic bath. Set the temperature to 50°C and sonicate for 60 minutes. If using a probe sonicator, use it in pulsed mode to avoid excessive heating, and place the flask in an ice bath.
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Separation: After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.
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Filtration: Decant the supernatant and filter it through Whatman No. 1 filter paper.
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Repeated Extraction: Repeat the extraction process (steps 2-5) on the remaining solid residue two more times to ensure complete extraction.
-
Concentration: Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator. Ensure the water bath temperature is maintained at or below 50°C.
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Drying and Storage: Dry the resulting crude extract to a constant weight and store it at -20°C in a desiccator.
Protocol 2: Quantification of this compound using HPLC
This protocol provides a general method for the analysis of this compound in the prepared extracts.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and 0.1% acetic acid in water (B). A typical gradient might be: 0-20 min, 20-50% A; 20-40 min, 50-80% A; 40-45 min, 80-20% A.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 252 nm.
-
Column Temperature: 30°C.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve a known amount of the dried extract in methanol, filter through a 0.45 µm syringe filter, and dilute to an appropriate concentration for HPLC analysis.
-
Injection: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of this compound in the sample using the calibration curve.
Visualizations
References
Technical Support Center: Enhancing Ganoderic Acid Production in Liquid Culture of Ganoderma lucidum
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the production of Ganoderic acids (GAs) in Ganoderma lucidum liquid culture.
Troubleshooting Guide
Issue 1: Low Mycelial Biomass
Q1: My Ganoderma lucidum culture is showing poor growth and low biomass. What are the potential causes and how can I fix this?
A1: Low mycelial biomass is a common issue that can often be attributed to suboptimal culture conditions. Here are several factors to investigate:
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Suboptimal Temperature: Ganoderma lucidum typically thrives at around 28°C.[1] Significant deviations from this temperature can impede growth. Ensure your incubator is accurately calibrated and maintains a consistent temperature.
-
Inappropriate pH: The optimal initial pH for mycelial growth is generally between 4.5 and 6.5.[1] A medium that is too acidic or alkaline can inhibit growth. Adjust the initial pH of your culture medium accordingly.
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Nutrient Limitation: An imbalanced carbon-to-nitrogen (C/N) ratio or a deficiency in essential nutrients can hinder biomass accumulation.[1] Review your medium composition and consider adjusting the concentrations of carbon and nitrogen sources.
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Inadequate Aeration: Sufficient oxygen supply is critical for robust mycelial growth. In shake-flask cultures, ensure adequate agitation. For static cultures, a larger surface-area-to-volume ratio can improve oxygen availability.[2]
Issue 2: High Biomass, but Low Ganoderic Acid Yield
Q2: I have a high yield of mycelial biomass, but the Ganoderic acid production is disappointingly low. What strategies can I employ to enhance GA biosynthesis?
A2: This is a frequent challenge, as the optimal conditions for biomass growth and secondary metabolite production can differ.[1] The following strategies can help shift the culture's focus towards GA synthesis:
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Two-Stage Fermentation: This is a highly effective method. The first stage focuses on rapid biomass accumulation under optimal growth conditions (e.g., shake-flask culture). The second stage involves transferring the culture to conditions that favor GA production, such as static culture or a modified medium composition, which can induce a degree of stress that often triggers secondary metabolism.
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Nitrogen Limitation: Lowering the nitrogen level in the fermentation medium can significantly boost the production of Ganoderic acids. After an initial growth phase, reducing the nitrogen concentration can redirect metabolic pathways from primary growth to the synthesis of secondary metabolites.
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Carbon Source and Concentration: While glucose is a common carbon source, other options like wort can also be effective. The optimal glucose concentration is typically around 40 g/L. It's important to note that high sugar concentrations can cause osmotic stress and inhibit both growth and GA production.
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Elicitation: The addition of elicitors can stimulate GA biosynthesis. Effective elicitors include methyl jasmonate, salicylic (B10762653) acid, and aspirin (B1665792). These should be introduced at a specific point during fermentation, often in the later growth phase.
Issue 3: Inconsistent Batch-to-Batch Variability
Q3: I'm observing significant variations in my Ganoderic acid yields between different batches. What factors could be causing this inconsistency?
A3: Batch-to-batch variability can be a frustrating problem. To ensure consistency, it is crucial to standardize the following parameters:
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Inoculum Standardization: The age, size, and physiological state of your inoculum should be consistent for every batch.
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Sterilization: Inconsistent sterilization can alter nutrient availability and introduce contaminants that compete with your G. lucidum culture.
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Environmental Control: Maintain precise control over temperature, agitation speed (if applicable), and fermentation duration.
Frequently Asked Questions (FAQs)
Q4: What is a reliable method for quantifying Ganoderic acids in my fermentation broth?
A4: High-Performance Liquid Chromatography (HPLC) is the most accurate and widely used method for quantifying individual Ganoderic acids. While UV-spectrophotometry can be used to estimate total triterpenoids, it is less accurate due to potential interference from other steroidal compounds. A general HPLC protocol involves extraction of GAs from the mycelia, followed by separation and detection using a C18 column.
Q5: Can genetic engineering be used to improve Ganoderic acid production?
A5: Yes, genetic engineering is a promising approach. Overexpression of key genes in the GA biosynthetic pathway, such as 3-hydroxy-3-methyl-glutaryl coenzyme A reductase (HMGR) and squalene (B77637) synthase (SQS), has been shown to increase the production of total GAs. Co-expression of multiple biosynthetic genes may lead to even greater enhancements in GA accumulation.
Q6: What signaling pathways are involved in the regulation of Ganoderic acid biosynthesis?
A6: Several signaling pathways are known to regulate GA biosynthesis in G. lucidum. Elicitors like aspirin can induce apoptosis, which is linked to an increase in GA production, potentially involving reactive oxygen species (ROS) and the Hog-1 kinase pathway. The cAMP signaling pathway has also been shown to play a role in fungal apoptosis and GA biosynthesis. Furthermore, transcription factors are key in linking these signaling pathways to the expression of target genes involved in GA synthesis.
Data Presentation
Table 1: Effect of Nitrogen Concentration on Ganoderic Acid Yield
| Nitrogen Source | Concentration | GA-Mk (µg/mg DW) | GA-T (µg/mg DW) | GA-S (µg/mg DW) | GA-Me (µg/mg DW) | Reference |
| Glutamine | 3 mM | 2.16 | 11.76 | 31.09 | 7.04 | |
| Glutamine | 60 mM | 0.77 | 2.03 | 3.75 | 1.38 |
DW: Dry Weight
Table 2: Effect of Elicitors on Ganoderic Acid Production
| Elicitor | Concentration | Total GAs (µ g/100mg DW) | Fold Increase | Reference |
| Aspirin | 4 mM | 5385 | 2.8 | |
| Control | - | 1923 | - | |
| Methyl Jasmonate | 250 µM | ~85 (mg/L) | - | |
| Aspirin | 4.4 mM | ~85 (mg/L) | - |
Note: The study by Mohammadi et al. (2015) investigated the synergistic effect of methyl jasmonate and aspirin, reporting the optimal concentrations for maximum production in mg/L.
Experimental Protocols
Protocol 1: Two-Stage Liquid Culture for Enhanced Ganoderic Acid Production
This protocol is based on the methodology described by Hu et al. (2018).
Stage 1: Mycelial Biomass Accumulation (Shaking Culture)
-
Inoculum Preparation: Prepare a pre-culture of G. lucidum in a suitable liquid medium (e.g., potato dextrose broth) and incubate on a rotary shaker (120 rpm) at 28 ± 1°C.
-
Fermentation: Inoculate the production medium with the pre-culture. A typical medium composition is: 40 g/L glucose, 3 g/L KH₂PO₄, 1.5 g/L MgSO₄, 10 mg/L Vitamin B₁, 1.25 g/L defatted soybean powder, and 1.88 g/L peptone.
-
Incubation: Incubate the culture on a rotary shaker at 120 rpm and 28 ± 1°C for a period optimized for biomass growth (e.g., 3-5 days).
Stage 2: Ganoderic Acid Production (Static Culture)
-
Transfer: Transfer the mycelial culture from the shaking flasks to sterile flasks for static culture.
-
Incubation: Incubate the flasks under static conditions at 28 ± 1°C.
-
Aeration: Ensure adequate air supply, as it has been shown to significantly improve the accumulation of triterpenoids. This can be achieved by using a larger surface area to volume ratio in the culture vessel.
-
Harvesting: After the desired incubation period (e.g., 18 days for maximal yield), harvest the mycelial mat for GA extraction.
Protocol 2: Extraction and Quantification of Ganoderic Acids by HPLC
This protocol is a generalized procedure based on common practices.
-
Mycelia Preparation: Harvest the mycelia by filtration or centrifugation and wash with distilled water. Dry the mycelia to a constant weight (e.g., in an oven at 60°C) and then pulverize into a fine powder.
-
Extraction: Extract the powdered mycelia with a suitable solvent, such as methanol (B129727) or ethanol, using methods like sonication or Soxhlet extraction.
-
Concentration: Combine the solvent extracts and evaporate to a smaller volume under reduced pressure at 50°C.
-
Sample Preparation: Filter the concentrated extract through a 0.45-µm membrane filter before injection into the HPLC system.
-
HPLC Analysis:
-
Column: Use a C18 column.
-
Mobile Phase: Employ a gradient mobile phase optimized for the separation of Ganoderic acids (e.g., a mixture of acetonitrile (B52724) and acidified water).
-
Detection: Use a UV detector at a wavelength suitable for Ganoderic acids (e.g., 252 nm).
-
Quantification: Prepare a calibration curve using a known standard of a specific Ganoderic acid (e.g., Ganoderic acid A or T) to quantify the concentrations in your samples.
-
Visualizations
Caption: Workflow for two-stage fermentation to enhance Ganoderic acid production.
Caption: Simplified signaling pathway for elicitor-induced Ganoderic acid biosynthesis.
References
Technical Support Center: Refining Crystallization Techniques for Pure Ganoderic Acid N
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on refining crystallization techniques to obtain high-purity Ganoderic acid N.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in crystallizing this compound?
A1: The main challenge is its poor aqueous solubility, which necessitates the use of organic solvents.[1][2] Additionally, as a complex triterpenoid, it may exhibit slow crystallization kinetics and a tendency to form amorphous precipitates or oils if conditions are not optimal.
Q2: Which solvents are recommended for dissolving this compound?
A2: this compound, like other ganoderic acids, is generally soluble in organic solvents such as ethanol, methanol (B129727), dimethyl sulfoxide (B87167) (DMSO), and acetone.[3] The choice of solvent is critical for successful crystallization.
Q3: What are the common impurities that can interfere with this compound crystallization?
A3: Impurities often include other structurally similar ganoderic acids, fatty acids, and residual pigments from the initial extraction process.[4][5] These can hinder crystal nucleation and growth or become incorporated into the crystal lattice, reducing purity.
Q4: How can I assess the purity of my this compound crystals?
A4: High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of this compound. A reversed-phase C18 column with a mobile phase gradient of acetonitrile (B52724) and acidified water is commonly used, with detection at approximately 252 nm.
Q5: Can I use a mixed solvent system for crystallization?
A5: Yes, a mixed solvent system can be highly effective. This typically involves dissolving the this compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the gradual addition of a "poor" solvent (in which it is less soluble) to induce crystallization.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Oiling Out / Amorphous Precipitate | 1. Solution is too supersaturated.2. Cooling rate is too rapid.3. Presence of impurities inhibiting crystal lattice formation. | 1. Re-heat the solution and add a small amount of the "good" solvent to reduce saturation.2. Allow the solution to cool more slowly (e.g., by insulating the flask).3. Consider an additional purification step, such as column chromatography, before crystallization. |
| No Crystal Formation | 1. Solution is not sufficiently saturated.2. Insufficient nucleation sites. | 1. Slowly evaporate some of the solvent to increase the concentration.2. Scratch the inner surface of the flask with a glass rod at the solvent-air interface.3. Add a seed crystal of pure this compound. |
| Crystals are Too Small or Needle-like | 1. Very rapid crystallization.2. High degree of supersaturation. | 1. Reduce the cooling rate.2. Use a slightly larger volume of solvent to achieve a less saturated solution. |
| Low Crystal Yield | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.2. Premature crystallization during hot filtration. | 1. Concentrate the mother liquor and cool again to obtain a second crop of crystals.2. Ensure the filtration apparatus is pre-heated before hot filtration. |
| Discolored Crystals | 1. Presence of colored impurities from the source material. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Data Presentation
Table 1: Representative Solubility of Lanostane-type Triterpenoids in Common Organic Solvents
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 60°C (mg/mL) |
| Methanol | ~15 | ~50 |
| Ethanol | ~30 | ~80 |
| Acetone | ~25 | ~70 |
| Ethyl Acetate | ~20 | ~60 |
| Acetonitrile | ~5 | ~20 |
| Water | <0.1 | <0.1 |
Note: This data is representative of lanostane-type triterpenoids, like Ganoderic acid D, and serves as a guideline for solvent selection for this compound. Actual solubility should be determined empirically.
Table 2: Purity and Yield at Different Stages of this compound Purification
| Purification Step | Purity (%) | Yield (%) |
| Crude Ethanol Extract | 10-20 | 80-90 |
| Silica (B1680970) Gel Column Chromatography | 50-70 | 60-70 |
| Reversed-Phase C18 Chromatography | 85-95 | 40-50 |
| Crystallization | >98 | 30-40 (overall) |
Note: Yields are estimates and can vary based on the quality of the starting material and optimization of each step.
Experimental Protocols
Protocol 1: Purification of Crude this compound Extract
This protocol describes the purification of a crude extract to enrich it with this compound before crystallization.
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column packed with an appropriate non-polar solvent (e.g., chloroform).
-
Dissolve the crude extract in a minimal amount of the same solvent and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol mixture.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
Pool the relevant fractions and evaporate the solvent.
-
-
Reversed-Phase C18 Column Chromatography:
-
Dissolve the enriched fraction from the silica gel step in a small volume of methanol.
-
Load the solution onto a C18 column.
-
Elute with a stepwise gradient of methanol and water, starting with a lower concentration of methanol and gradually increasing it.
-
Monitor the collected fractions by HPLC to identify those with the highest concentration of this compound.
-
Combine the pure fractions and evaporate the solvent.
-
Protocol 2: Crystallization of this compound
This protocol outlines a method for obtaining high-purity crystals of this compound from the purified extract.
-
Solvent Selection: Based on solubility data, select a suitable "good" solvent (e.g., ethanol) and a "poor" solvent (e.g., water or hexane).
-
Dissolution: In an Erlenmeyer flask, dissolve the purified this compound in a minimal amount of the hot "good" solvent.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration.
-
Inducing Crystallization:
-
Slowly add the "poor" solvent dropwise to the hot solution until a slight turbidity persists.
-
If necessary, add a few drops of the "good" solvent to redissolve the precipitate, then allow the solution to cool slowly.
-
-
Crystal Growth:
-
Cover the flask and allow it to cool to room temperature undisturbed.
-
For maximum yield, the flask can then be placed in a refrigerator or ice bath.
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining mother liquor.
-
-
Drying: Dry the crystals under a vacuum to remove all residual solvent.
Mandatory Visualization
Caption: Experimental workflow for the purification and crystallization of this compound.
Caption: Logical relationships between key factors and crystallization outcomes for this compound.
References
- 1. Production Ganoderma lucidum extract nanoparticles by expansion of supercritical fluid solution and evaluation of the antioxidant ability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchmgt.monash.edu [researchmgt.monash.edu]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Triterpenoids from the spores of Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Ganoderic Acid N
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Ganoderic acid N.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for the analysis of this compound?
A1: The "matrix" consists of all components within a sample apart from the analyte of interest, this compound.[1][2] In biological samples such as plasma or tissue homogenates, these components include proteins, salts, lipids, and other endogenous substances.[2] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][2] Ion suppression is the more prevalent issue. These effects can severely compromise the accuracy, precision, and sensitivity of quantitative analysis, leading to unreliable results.
Q2: How can I determine if my this compound analysis is being affected by matrix effects?
A2: The most common and effective method to quantify matrix effects is the post-extraction spike analysis. This procedure involves comparing the peak response of this compound spiked into a blank matrix extract (which has undergone the full sample preparation process) with the response of the analyte in a pure solvent standard at the identical concentration. A significant discrepancy between these two responses confirms the presence of matrix effects. A detailed protocol for this assessment is provided below.
Q3: My signal for this compound is weak, inconsistent, or undetectable. What should I investigate first?
A3: Before attributing the problem solely to matrix effects, it is crucial to perform these preliminary checks:
-
Instrument Performance: Confirm that your mass spectrometer is properly tuned and calibrated as per the manufacturer's guidelines.
-
Sample Concentration: Ensure your sample is appropriately concentrated. An overly diluted sample may result in a weak signal, while an overly concentrated one could cause detector saturation or increased ion suppression.
-
Chromatography: Poor peak shape (e.g., broad, tailing, or split peaks) can diminish signal intensity. This can be caused by column degradation, an inappropriate mobile phase, or an injection solvent that is too strong.
If these factors are optimized and issues persist, matrix effects are a likely culprit.
Q4: What are the most effective sample preparation techniques to minimize matrix effects for this compound?
A4: Proper sample preparation is one of the most critical steps to reduce matrix effects. The goal is to remove interfering components while efficiently recovering this compound. The main techniques are:
-
Protein Precipitation (PPT): A simple and fast method, but often yields the least clean extracts, potentially leaving significant matrix components that cause ion suppression.
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte between two immiscible liquids. It is effective at removing salts and highly polar interferences but can be labor-intensive and requires careful solvent optimization.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and allows for high analyte concentration. By using a sorbent that selectively retains this compound while allowing matrix components to be washed away, SPE can significantly reduce ion suppression. This is often the most effective, albeit more complex and costly, method.
Q5: How can I optimize my LC method to separate this compound from interfering matrix components?
A5: Chromatographic separation is key to mitigating matrix effects. If an interfering compound is chromatographically resolved from your analyte, it cannot cause ion suppression at that specific retention time. Consider the following optimizations:
-
Gradient Adjustment: Modify your mobile phase gradient to increase the separation between this compound and any co-eluting matrix components.
-
Column Chemistry: Switching to a different column chemistry (e.g., from C18 to a phenyl-hexyl column) can alter selectivity and improve separation.
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC systems use smaller particles (e.g., 1.7 µm) to provide significantly higher resolution and sharper peaks compared to traditional HPLC. This increased resolution reduces the likelihood of co-elution with matrix interferences, thereby minimizing ion suppression.
Q6: When is it appropriate to use an internal standard (IS), and what type is recommended for this compound analysis?
A6: Using an internal standard is a widely accepted technique to compensate for matrix effects and variability during sample preparation and injection. The IS should be added to all samples, standards, and quality controls before any processing steps. The most effective type is a stable isotope-labeled (SIL) internal standard of this compound (e.g., ¹³C- or ²H-labeled). A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same matrix effects and ionization efficiencies. This allows for reliable quantification based on the peak area ratio of the analyte to the IS, even in the presence of significant ion suppression. If a SIL-IS is unavailable, a structural analog may be used, but it may not co-elute or experience identical matrix effects, requiring more thorough validation.
Quantitative Data Summary
The following tables provide a summary of quantitative data related to sample preparation and typical LC-MS/MS parameters for ganoderic acids, which can be adapted for this compound analysis.
Table 1: Comparison of Sample Preparation Techniques for Analyte Recovery and Matrix Effect Reduction
| Technique | Typical Recovery (%) | Matrix Effect Severity | Advantages | Disadvantages |
|---|---|---|---|---|
| Protein Precipitation (PPT) | 80-100% | High Suppression | Fast, simple, low cost. | Produces the least clean extracts. |
| Liquid-Liquid Extraction (LLE) | 70-95% | Low to Moderate Suppression | Provides cleaner extracts than PPT; good for removing salts. | Labor-intensive; requires solvent optimization; potential for emulsions. |
| Solid-Phase Extraction (SPE) | 85-105% | Minimal Suppression | Provides the cleanest extracts; high analyte concentration factor; can be automated. | More expensive; requires method development. |
Table 2: Illustrative UPLC-MS/MS Method Parameters for Ganoderic Acid Analysis
| Parameter | Condition |
|---|---|
| UPLC System | ACQUITY UPLC or similar |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50-100 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Optimized for separation (e.g., 5-95% B over several minutes) |
| Injection Volume | 2 - 10 µL |
| Column Temperature | 30 - 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 2.5 - 3.5 kV |
| Desolvation Gas | Nitrogen, Flow: 600 - 800 L/hr |
| Desolvation Temp. | 350 - 450 °C |
Note: These parameters are illustrative and require optimization for this compound and the specific matrix being analyzed.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol details the post-extraction spike method to calculate the Matrix Effect (ME) and Recovery (RE).
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Prepare Three Sample Sets:
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Set A (Neat Solution): Prepare a standard of this compound in the final reconstitution solvent (e.g., mobile phase) at a known concentration.
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Set B (Post-Extraction Spike): Take a representative blank matrix sample (e.g., drug-free plasma). Process it through your complete extraction procedure. In the final step, spike the resulting clean extract with this compound to achieve the same final concentration as Set A.
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Set C (Pre-Extraction Spike): Spike a blank matrix sample with this compound before starting the extraction procedure. The spiking amount should be calculated to result in the same final theoretical concentration as Set A after the extraction process.
-
-
Analyze and Collect Data:
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Inject all three sample sets into the LC-MS/MS system and record the peak area for this compound.
-
-
Calculate Matrix Effect (ME) and Recovery (RE):
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Matrix Effect (%) : ME = (Peak Area of Set B / Peak Area of Set A) * 100
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Recovery (%) : RE = (Peak Area of Set C / Peak Area of Set B) * 100
-
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Interpret the Results:
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An ME value of 100% indicates no matrix effect.
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An ME value < 100% indicates ion suppression.
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An ME value > 100% indicates ion enhancement.
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Values between 85% and 115% are often considered acceptable, though this depends on specific bioanalytical method validation guidelines.
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Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol provides a general procedure for SPE cleanup of plasma samples. The specific sorbent (e.g., C18, mixed-mode) and solvents must be optimized.
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Cartridge Conditioning:
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Pass 1-2 cartridge volumes of methanol (B129727) through the SPE cartridge.
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Pass 1-2 cartridge volumes of water (or an appropriate buffer) to equilibrate the sorbent. Do not let the cartridge go dry.
-
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Sample Loading:
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Pre-treat the plasma sample (e.g., by diluting with an acidic solution to aid binding).
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Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
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Wash the cartridge with 1-2 volumes of a weak organic solvent (e.g., 5-10% methanol in water) to remove polar interferences like salts.
-
-
Elution:
-
Elute this compound from the cartridge using a small volume (e.g., 1 mL) of a strong organic solvent (e.g., methanol or acetonitrile).
-
-
Dry-Down and Reconstitution:
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Evaporate the elution solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
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Reconstitute the dried residue in a known, small volume of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
The following diagrams illustrate key workflows and decision-making processes for managing matrix effects.
Caption: Workflow for sample preparation and LC-MS/MS analysis to mitigate matrix effects.
Caption: Troubleshooting decision tree for LC-MS/MS analysis of this compound.
References
Validation & Comparative
Validating the In Vivo Anti-Tumor Activity of Ganoderic Acid N: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo anti-tumor activity of Ganoderic acid N. Due to the limited availability of specific in vivo data for this compound in publicly accessible literature, this document leverages data from closely related and well-studied ganoderic acids (GAs) as a predictive framework for its potential efficacy and mechanisms of action. The information presented herein is intended to guide research efforts and experimental design for the in vivo validation of this compound as a potential anti-cancer therapeutic.
Comparative Efficacy of Ganoderic Acids and Standard Chemotherapeutics in Preclinical Models
The anti-tumor effects of various ganoderic acids have been evaluated in several in vivo cancer models. The following table summarizes key findings, offering a comparative perspective on their potency against different tumor types. Data for conventional chemotherapeutic agents are included for reference.
| Treatment Agent | Cancer Model | Animal Model | Dosage | Key Findings |
| Ganoderic Acid T (GA-T) | Lewis Lung Carcinoma (LLC) | C57BL/6 Mice | Not specified | Suppressed tumor growth and lung metastasis. Down-regulated MMP-2 and MMP-9 mRNA expression.[1] |
| Ganoderic Acid DM (GA-DM) | Melanoma | B16 Mouse Model | Not specified | Enhanced T cell infiltration and clearance of melanoma.[2] |
| Ganoderic Acid (GA - general) | Colon Tumor | CT26 Tumor-bearing Mice | 50 mg/kg | Attenuated 5-fluorouracil-induced fatigue, suggesting a potential role in combination therapy.[3] |
| Doxorubicin | Not specified | Not specified | Not specified | A widely used chemotherapeutic agent, often used as a positive control in preclinical anti-cancer studies. |
| Cisplatin | Not specified | Not specified | Not specified | A platinum-based chemotherapy drug used to treat a variety of cancers. |
| 5-Fluorouracil (5-FU) | Colon Tumor | CT26 Tumor-bearing Mice | 30 mg/kg | A standard chemotherapy agent for colorectal cancer.[3] |
Experimental Protocols for In Vivo Anti-Tumor Activity Assessment
A standardized experimental protocol is crucial for the valid assessment of the anti-tumor activity of this compound in vivo. The following is a generalized methodology for a xenograft mouse model, a commonly used preclinical model in cancer research.
Xenograft Mouse Model Protocol
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Cell Culture:
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Select a human cancer cell line relevant to the research focus (e.g., breast, lung, colon).
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Culture the cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
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Animal Model:
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Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID mice), typically 6-8 weeks old, to prevent rejection of human tumor cells.
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Acclimatize the animals to the housing conditions for at least one week before the experiment.
-
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Tumor Cell Implantation:
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Harvest cancer cells during their logarithmic growth phase.
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Resuspend the cells in a sterile phosphate-buffered saline (PBS) or a similar vehicle.
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Subcutaneously inject a defined number of cells (e.g., 1 x 10⁶ to 5 x 10⁷ cells) into the flank of each mouse.
-
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Tumor Growth Monitoring:
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Monitor the animals regularly for tumor formation.
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Once tumors are palpable, measure their dimensions (length and width) using calipers every 2-3 days.
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Calculate tumor volume using the formula: (Length × Width²)/2.
-
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Treatment Administration:
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When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into different treatment groups:
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Vehicle Control (e.g., saline, DMSO solution)
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This compound (at various doses)
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Positive Control (e.g., a standard chemotherapeutic agent like Doxorubicin or Cisplatin)
-
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Administer the treatments via the desired route (e.g., oral gavage, intraperitoneal injection) according to a predefined schedule.
-
-
Data Collection and Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Measure the final tumor weight.
-
Perform statistical analysis to compare tumor growth inhibition between the treatment groups.
-
Tissues can be collected for further analysis (e.g., histopathology, biomarker analysis).
-
Signaling Pathways and Mechanisms of Action
Ganoderic acids are known to exert their anti-tumor effects through the modulation of various signaling pathways that regulate cell proliferation, apoptosis, and metastasis.[4] Based on studies of other ganoderic acids, this compound is hypothesized to share similar mechanisms of action.
Proposed Anti-Tumor Signaling Pathways of this compound
Ganoderic acids have been shown to induce apoptosis (programmed cell death) in cancer cells through the intrinsic mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioners of apoptosis.
Furthermore, ganoderic acids can inhibit tumor cell invasion and metastasis by downregulating the expression of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, a key step in the metastatic process. This is often mediated through the inhibition of pro-inflammatory signaling pathways like NF-κB.
Below are diagrams illustrating the key signaling pathways potentially targeted by this compound.
Caption: Proposed mitochondrial apoptosis pathway induced by this compound.
Caption: Inhibition of tumor metastasis by this compound via the NF-κB pathway.
Experimental Workflow for In Vivo Validation
The following diagram outlines a typical workflow for the in vivo validation of this compound's anti-tumor activity.
Caption: Experimental workflow for in vivo validation of this compound.
References
- 1. Ganoderic acid T, a Ganoderma triterpenoid, modulates the tumor microenvironment and enhances the chemotherapy and immunotherapy efficacy through downregulating galectin-1 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Ganoderic Acid DM: Current Status and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ganoderic acid alleviates chemotherapy-induced fatigue in mice bearing colon tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactivities of Polyphenols, Polysaccharides, and Oligosaccharides Derived from Two West African Ganoderma Species [scirp.org]
A Comparative Guide to the Cross-Validation of HPLC and UPLC-MS Methods for Ganoderic Acid Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of ganoderic acids—bioactive triterpenoids from Ganoderma species—is critical for quality control, pharmacological studies, and the development of novel therapeutics. High-Performance Liquid Chromatography (HPLC) with UV detection has long been the standard for this analysis. However, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) has emerged as a powerful alternative, offering significant enhancements in sensitivity and specificity.[1] This guide provides a comprehensive cross-validation of these two analytical techniques, supported by experimental data, to assist in selecting the most suitable method for your research needs.
At a Glance: Key Performance Metrics
The decision between HPLC and UPLC-MS for ganoderic acid analysis often involves a trade-off between the robustness and accessibility of HPLC and the superior sensitivity and specificity of UPLC-MS.[1] The following table summarizes the key performance metrics for the analysis of various ganoderic acids using both techniques, compiled from published validation studies.
| Performance Metric | HPLC-UV | UPLC-MS/MS |
| Linearity (r²) | >0.998[1] | >0.998[1][2] |
| Limit of Detection (LOD) | 0.34 - 2.2 µg/mL | 0.66 - 6.55 µg/kg |
| Limit of Quantitation (LOQ) | 1.01 - 4.23 µg/mL | 2.20 - 21.84 µg/kg |
| Precision (RSD) | Intra-day: 0.81-3.20% Inter-day: 0.40-3.67% | Intra-day: <6.8% Inter-day: <8.1% |
| Accuracy/Recovery | 97.09 - 100.79% | 89.1 - 114.0% |
Method Comparison: HPLC vs. UPLC-MS
Both HPLC-UV and UPLC-MS are valuable for the analysis of ganoderic acids, with the choice of method dependent on the specific analytical requirements.
HPLC-UV is a robust, reliable, and cost-effective method well-suited for routine quality control of major ganoderic acids in raw materials and extracts. HPLC-UV systems are generally less expensive to purchase and maintain, and their operation is more straightforward.
UPLC-MS/MS is the preferred method for comprehensive profiling of ganoderic acids, analysis of trace-level compounds, and research applications where high sensitivity and specificity are crucial. UPLC-MS/MS offers significantly lower limits of detection (LOD) and quantification (LOQ) compared to HPLC-UV, allowing for the analysis of minor ganoderic acids present at very low concentrations. The use of sub-2 µm particles in UPLC columns also allows for faster separations and higher peak resolution compared to conventional HPLC.
Experimental Workflows
The general workflow for ganoderic acid analysis involves sample preparation, chromatographic separation, detection, and data analysis. The primary differences between the HPLC and UPLC-MS workflows are in the separation efficiency and the detection method.
Caption: Generalized experimental workflows for HPLC and UPLC-MS analysis of ganoderic acids.
Detailed Experimental Protocols
Reproducible and accurate quantification relies on detailed and validated protocols. The following sections provide representative experimental methodologies for both HPLC and UPLC-MS analysis of ganoderic acids, based on established literature.
HPLC-UV Method for Ganoderic Acid Analysis
This method is suitable for the quantification of major ganoderic acids and for routine quality control.
-
Sample Preparation: Pulverized Ganoderma samples are typically extracted with an organic solvent such as ethanol (B145695) or methanol, often with the aid of ultrasonication. The extract is then filtered before injection.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution of acetonitrile (B52724) and acidified water (e.g., with 0.1% acetic acid or phosphoric acid) is typical.
-
Flow Rate: A flow rate of around 0.6-1.0 mL/min is generally employed.
-
Detection: UV detection is performed at a wavelength of approximately 252 nm or 254 nm.
-
-
Data Analysis:
-
Qualitative Analysis: Peaks are identified by comparing their retention times with those of reference standards.
-
Quantitative Analysis: A calibration curve is constructed by plotting the peak area of standard solutions against their concentrations. The concentration of ganoderic acids in the sample is then calculated from this curve.
-
UPLC-MS/MS Method for Ganoderic Acid Analysis
This method provides high sensitivity and selectivity, making it ideal for the analysis of a wide range of ganoderic acids, including those present at low concentrations.
-
Sample Preparation: Sample preparation is similar to that for HPLC, involving solvent extraction and filtration.
-
Chromatographic Conditions:
-
Column: A sub-2 µm particle size C18 column (e.g., ACQUITY UPLC BEH C18) is used to achieve high resolution and rapid separations.
-
Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% formic acid in water and acetonitrile is common.
-
Flow Rate: A typical flow rate is around 0.4 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in negative mode is frequently used.
-
Detection: Analysis is carried out in the Multiple Reaction Monitoring (MRM) mode for quantitative analysis.
-
-
Data Analysis: Data is processed using the instrument's software to generate a calibration curve and quantify the amount of each ganoderic acid in the samples.
Caption: Key characteristics and applications of HPLC-UV and UPLC-MS/MS for ganoderic acid analysis.
References
A Comparative Guide to the Hepatoprotective Effects of Ganoderic Acids and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental data supporting the hepatoprotective effects of Ganoderic acids, primarily Ganoderic acid A (GAA) and Ganoderic acid C2 (GAC2), with established alternatives such as Silymarin and N-acetylcysteine (NAC). Due to a lack of available research on the hepatoprotective properties of Ganoderic acid N, this guide focuses on the more extensively studied Ganoderic acids. The information presented herein is intended to facilitate objective evaluation and inform future research and development in the field of liver therapeutics.
Comparative Efficacy Data
The following tables summarize quantitative data from preclinical studies investigating the hepatoprotective effects of Ganoderic acids and comparator agents in various models of liver injury.
Table 1: Effects on Liver Function Markers in Toxin-Induced Liver Injury
| Compound/Extract | Animal Model | Toxin (Dose) | Treatment Dose | ALT Reduction (%) | AST Reduction (%) | Reference |
| Ganoderic acid A | Kunming mice | α-amanitin (0.3 mg/kg) | 40 mg/kg | Significant | Significant | [[“]][2] |
| Ganoderic acid C2 | Kunming mice | α-amanitin | Not specified | Significant | Significant | [3] |
| Total GAs | Kunming mice | Alcohol | 36 mg/kg/day | Significant | Significant | [4] |
| Ganoderic acids-rich ethanol (B145695) extract | Kunming mice | Alcohol | Not specified | Significant | Significant | [5] |
| Silymarin | Wistar rats | CCl4 | 50 mg/kg | Significant | Significant | |
| Silymarin | Broiler chickens | CCl4 | Not specified | Significant | Significant | |
| N-acetylcysteine | Rats | Adriamycin (15 mg/kg) | 150 mg/kg/day | Significant | Not specified | |
| N-acetylcysteine | Rats | Carbamazepine (50 mg/kg) | 200 mg/kg | Significant | Significant |
Note: "Significant" indicates a statistically significant reduction compared to the toxin-only group as reported in the cited studies. Percentage reductions are provided where available.
Table 2: Effects on Oxidative Stress Markers in Toxin-Induced Liver Injury
| Compound/Extract | Animal Model | Toxin | Treatment Dose | MDA Reduction (%) | SOD Increase (%) | GSH Increase (%) | Reference |
| Ganoderic acids-rich ethanol extract | Kunming mice | Alcohol | Not specified | Significant | Significant | Significant | |
| Ganoderic acid A | Kunming mice | α-amanitin | 40 mg/kg | Significant | Not specified | Not specified | |
| Total GAs | Kunming mice | Alcohol | 36 mg/kg/day | Significant | Significant | Significant | |
| Silymarin | Wistar rats | CCl4 | 50 mg/kg | Significant | Not specified | Not specified | |
| N-acetylcysteine | Rats | Carbamazepine (50 mg/kg) | 200 mg/kg | Significant | Significant | Significant |
Note: "Significant" indicates a statistically significant change compared to the toxin-only group as reported in the cited studies.
Experimental Protocols
Animal Models of Hepatotoxicity
-
Carbon Tetrachloride (CCl4)-Induced Liver Injury:
-
Animals: Wistar rats or broiler chickens.
-
Induction: Administration of CCl4 (e.g., by gavage, twice a week) to induce liver fibrosis. The dosage and duration vary between studies.
-
Treatment: The test compound (e.g., Silymarin) is typically administered orally for a specified period, either concurrently with or after CCl4 administration.
-
-
α-Amanitin-Induced Liver Injury:
-
Animals: Kunming mice.
-
Induction: A single intraperitoneal injection of a lethal dose of α-amanitin is administered to induce acute liver failure.
-
Treatment: Ganoderic acid A or other test compounds are administered, often multiple times at set intervals following toxin exposure.
-
-
Alcohol-Induced Liver Injury:
-
Animals: Kunming mice.
-
Induction: Mice are typically gavaged with 50% ethanol daily for several weeks to establish a model of alcoholic liver disease.
-
Treatment: Ganoderic acids or extracts are administered orally alongside the alcohol challenge.
-
Biochemical Assays
-
Serum Aminotransferase (ALT and AST) Activity:
-
Principle: The activity of ALT and AST is determined using a colorimetric method. For AST, the enzyme catalyzes the transfer of an amino group from L-aspartate to α-ketoglutarate, forming oxaloacetate and L-glutamate. The oxaloacetate is then converted to pyruvate. Pyruvate reacts with 2,4-dinitrophenylhydrazine (B122626) to form a colored hydrazone, which can be measured spectrophotometrically. A similar principle applies to ALT, where alanine (B10760859) is the amino donor.
-
Procedure (General):
-
Serum samples are collected from the animals.
-
The samples are incubated with a reagent solution containing the necessary substrates (e.g., α-ketoglutarate and L-aspartate for AST) at 37°C.
-
A color reagent (e.g., 2,4-dinitrophenylhydrazine) is added, and the mixture is incubated.
-
A stop solution (e.g., NaOH) is added, and the absorbance is read at a specific wavelength (e.g., 510 nm).
-
Enzyme activity is calculated based on a standard curve.
-
-
-
Malondialdehyde (MDA) Assay:
-
Principle: MDA, a marker of lipid peroxidation, is measured using the thiobarbituric acid reactive substances (TBARS) assay. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex.
-
Procedure (General):
-
Liver tissue is homogenized.
-
The homogenate is mixed with a TBA reagent and incubated at high temperature (e.g., 95°C).
-
After cooling, the absorbance of the supernatant is measured at approximately 532 nm.
-
MDA levels are quantified using a standard curve.
-
-
-
Superoxide Dismutase (SOD) and Glutathione (GSH) Assays:
-
Principle: Commercially available assay kits are typically used to measure the activity of SOD and the levels of GSH in liver homogenates. These kits are based on colorimetric or enzymatic reactions.
-
Procedure: The specific protocols provided by the manufacturers of the assay kits are followed.
-
Signaling Pathways and Mechanisms of Action
Experimental Workflow for Investigating Hepatoprotective Effects
Caption: A generalized workflow for preclinical evaluation of hepatoprotective compounds.
NF-κB Signaling Pathway in Liver Injury
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. In toxin-induced liver injury, the activation of NF-κB leads to the production of pro-inflammatory cytokines, exacerbating liver damage. Some hepatoprotective agents, including Ganoderic acids and Silymarin, exert their effects by inhibiting this pathway.
Caption: Inhibition of the NF-κB inflammatory pathway by Ganoderic acids and Silymarin.
Nrf2 Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the master regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of a battery of antioxidant and cytoprotective genes. Ganoderic acids are thought to contribute to hepatoprotection by activating this pathway.
References
Unveiling the Potential of Ganoderic Acid N: A Comparative Efficacy Analysis Against Other Triterpenoids
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel therapeutic agents from natural sources, a comprehensive comparative analysis highlights the efficacy of Ganoderic acid N, a triterpenoid (B12794562) from the medicinal mushroom Ganoderma lucidum. This guide provides a detailed comparison of this compound with other notable triterpenoids, supported by experimental data, to offer a valuable resource for researchers, scientists, and drug development professionals.
Ganoderic acids, a class of highly oxygenated lanostane-type triterpenoids, have long been recognized for their diverse pharmacological activities.[1] Among them, this compound, also known as Lucidenic acid N in some literature, has demonstrated significant potential in anticancer and anti-inflammatory applications. This report synthesizes available data to facilitate a clearer understanding of its performance relative to other triterpenoids.
Cytotoxic Efficacy: A Comparative Overview
Quantitative analysis of the cytotoxic effects of this compound and other selected triterpenoids reveals its potent activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.
| Triterpenoid | Cell Line | IC50 (µM) | Reference |
| This compound | COLO205 (Colon Cancer) | 486 | [2] |
| HepG2 (Liver Cancer) | 230 | [2] | |
| HL-60 (Leukemia) | 64.5 | [2] | |
| Ganoderic acid A | HepG2 (Liver Cancer) | 187.6 (24h), 203.5 (48h) | [3] |
| SMMC7721 (Liver Cancer) | 158.9 (24h), 139.4 (48h) | ||
| Lucidenic acid A | PC-3 (Prostate Cancer) | 35.0 | |
| HL-60 (Leukemia) | 61 (72h), 142 (24h) | ||
| Lucidenic acid B | HL-60 (Leukemia) | 45.0 | |
| HepG2 (Liver Cancer) | 112 | ||
| Ursolic Acid | Various | Potent anti-proliferative effects | |
| Betulinic Acid | Various Cancer Cell Lines | IC50 values between 2 and 5 µM for some derivatives |
Note: IC50 values can vary depending on the specific experimental conditions, including incubation time and assay method.
Anti-Inflammatory and Neuroprotective Potential
Beyond its cytotoxic effects, this compound has also shown promise in modulating inflammatory and neurological pathways.
| Triterpenoid | Activity | IC50 (µM) | Reference |
| This compound | Acetylcholinesterase Inhibition | 25.91 ± 0.89 | |
| Butyrylcholinesterase Inhibition | 188.36 ± 3.05 | ||
| Lucidenic acid A | Anti-inflammatory (Protein Denaturation) | 13 µg/mL | |
| Lucidenic acids A, D2, E2, P | Anti-inflammatory (TPA-induced ear edema) | ID50: 0.07-0.29 mg/ear | |
| Ursolic Acid | Anti-inflammatory | Significant reduction of IL-1β, IL-6, and TNF-α |
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through the modulation of key cellular signaling pathways. In human hepatoma cells, it has been shown to inhibit invasion by inactivating the MAPK/ERK signal transduction pathway, which in turn reduces the binding activities of the transcription factors NF-κB and AP-1, leading to the downregulation of matrix metalloproteinase-9 (MMP-9) expression.
Ganoderic acids, as a class, are known to induce apoptosis in cancer cells through the mitochondrial-mediated pathway. This involves the release of cytochrome c, activation of caspases (caspase-9 and -3), and modulation of the Bcl-2 family of proteins. Furthermore, they have been shown to influence other critical pathways such as PI3K/Akt and JAK/STAT3, highlighting their multi-targeted therapeutic potential.
Experimental Protocols
To ensure the reproducibility and validation of the cited data, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the triterpenoid compounds for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., Cleaved Caspase-3, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the amount of nitrite (B80452), a stable product of NO, in cell culture supernatants.
-
Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate and treat with the test compounds in the presence or absence of an inflammatory stimulus like lipopolysaccharide (LPS).
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant.
-
Griess Reagent Addition: Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to 100 µL of the supernatant in a new 96-well plate.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.
Cytokine Quantification (ELISA)
The Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of specific cytokines.
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Blocking: Block the plate with a blocking buffer to prevent non-specific binding.
-
Sample/Standard Addition: Add cell culture supernatants and a series of known concentrations of the cytokine standard to the wells and incubate.
-
Detection Antibody Addition: Add a biotinylated detection antibody specific for the cytokine.
-
Enzyme Conjugate Addition: Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) to develop a colored product.
-
Stopping the Reaction: Stop the reaction with a stop solution.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculation: Calculate the cytokine concentration in the samples based on the standard curve.
This comparative guide underscores the significant therapeutic potential of this compound and provides a solid foundation for further research and development in the field of natural product-based drug discovery. The presented data and protocols aim to accelerate the investigation of this promising triterpenoid and its analogs.
References
Comparative Quantification of Ganoderic Acid N in Ganoderma Species: A Methodological Guide
A comprehensive guide for researchers, scientists, and drug development professionals on the quantification of Ganoderic acid N in various Ganoderma species. This document outlines the current landscape of available data, provides a detailed experimental protocol for quantification, and visualizes the analytical workflow.
Quantitative Data Summary
A thorough review of published studies did not yield specific quantitative data for the concentration of this compound in different Ganoderma species. While numerous studies have focused on the quantification of other major ganoderic acids, such as A, B, C2, D, and H, specific data for this compound remains elusive.[1][2][3][4] One study qualitatively identified the presence of lucidenic acid N in Ganoderma lucidum, but did not provide quantitative values.[5]
To facilitate future comparative studies, the following table provides a recommended structure for presenting quantitative data on this compound. Researchers are encouraged to populate this table as data becomes available to build a comprehensive repository of information.
| Ganoderma Species | Part of Fungus | Analytical Method | This compound Content (µg/g dry weight) | Reference |
| Ganoderma lucidum | Fruiting Body | UPLC-MS/MS | Data Not Available | |
| Ganoderma sinense | Fruiting Body | UPLC-MS/MS | Data Not Available | |
| Ganoderma applanatum | Fruiting Body | UPLC-MS/MS | Data Not Available | |
| Ganoderma tsugae | Fruiting Body | UPLC-MS/MS | Data Not Available | |
| Ganoderma lingzhi | Fruiting Body | UPLC-MS/MS | Data Not Available |
Experimental Protocol: Quantification of Ganoderic Acids by UPLC-MS/MS
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the recommended method for the accurate and sensitive quantification of ganoderic acids due to its high resolution and specificity. The following is a generalized protocol that can be adapted for the specific quantification of this compound.
1. Sample Preparation and Extraction
-
Grinding: Dry the fruiting bodies or mycelia of the Ganoderma species at 60°C until a constant weight is achieved. Grind the dried material into a fine powder (approximately 40-60 mesh).
-
Extraction:
-
Weigh accurately about 1.0 g of the powdered sample into a conical flask.
-
Add 50 mL of 80% methanol (B129727) (v/v) to the flask.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at 50°C.
-
-
Purification (Optional but Recommended):
-
Dissolve the dried extract in a minimal amount of methanol.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to remove interfering substances.
-
Wash the cartridge with water and then elute the ganoderic acids with methanol or acetonitrile.
-
Evaporate the eluate to dryness.
-
-
Final Sample Preparation:
-
Reconstitute the dried extract in 1 mL of methanol.
-
Filter the solution through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.
-
2. UPLC-MS/MS Analysis
-
Instrumentation: A UPLC system coupled with a triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 mm × 100 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) acetonitrile. A typical gradient might be: 0-2 min, 10% B; 2-10 min, 10-90% B; 10-12 min, 90% B; 12-12.1 min, 90-10% B; 12.1-15 min, 10% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound need to be determined using a standard.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
3. Calibration and Quantification
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of working standard solutions of known concentrations by serial dilution.
-
Calibration Curve: Inject the standard solutions into the UPLC-MS/MS system and construct a calibration curve by plotting the peak area against the concentration.
-
Quantification: Inject the prepared sample solutions. The concentration of this compound in the samples can be calculated from the calibration curve using the peak area of the analyte.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the quantification of this compound in Ganoderma species.
Caption: Experimental workflow for this compound quantification.
References
Ganoderic Acid N: A Comparative Analysis Against Standard Chemotherapy Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer effects of Ganoderic acid N against standard chemotherapy drugs. The information presented is collated from various experimental studies to offer a data-driven overview for research and drug development purposes.
Performance Comparison: Cytotoxicity
The cytotoxic effects of Ganoderic acids, particularly Ganoderic acid A, have been evaluated against several cancer cell lines and compared with standard chemotherapy agents like Cisplatin and Doxorubicin. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric in these comparisons. It is important to note that experimental conditions such as incubation times can influence reported IC50 values.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | 187.6 - 203.5[1][2] | 24 - 48[1][2] |
| SMMC7721 | Hepatocellular Carcinoma | 139.4 - 158.9[1] | 24 - 48 | |
| MDA-MB-231 | Breast Cancer | 163 | 48 | |
| Cisplatin | HepG2 | Hepatocellular Carcinoma | 16.09 | 24 |
| Doxorubicin | MDA-MB-231 | Breast Cancer | 6.6 | 48 |
| MCF-7 | Breast Cancer | 0.1 - 8.3 | 48 - 72 | |
| Paclitaxel | MDA-MB-231 | Breast Cancer | 0.3 - 5 | Not Specified |
Mechanisms of Action: A Comparative Overview
Ganoderic acids exhibit a multi-targeted approach to cancer therapy, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest through the modulation of various signaling pathways. This contrasts with the more specific mechanisms of many conventional chemotherapy drugs.
This compound and its Analogs:
Ganoderic acids, including Ganoderic acid A, DM, and T, initiate the intrinsic pathway of apoptosis. This process involves the upregulation of the tumor suppressor protein p53 and the pro-apoptotic protein Bax, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial membrane potential, causing the release of cytochrome c, which in turn activates caspase-9 and the executioner caspase-3, leading to cell death. This action is independent of caspase-8, confirming the intrinsic pathway.
Furthermore, Ganoderic acids have been shown to inhibit key signaling pathways that promote cancer cell survival and proliferation, such as the JAK/STAT3 and PI3K/Akt/mTOR pathways. For instance, Ganoderic acid A has been observed to suppress the phosphorylation of JAK1/2 and STAT3, preventing their activation and downstream signaling. Similarly, Ganoderic acid DM can inactivate the PI3K/Akt/mTOR pathway, leading to autophagic apoptosis in non-small cell lung cancer cells.
Standard Chemotherapy Drugs:
In contrast, many standard chemotherapy drugs have more direct and specific mechanisms of action.
-
Doxorubicin: This drug primarily works by intercalating into DNA, which obstructs the action of topoisomerase II and leads to DNA double-strand breaks, ultimately triggering apoptosis. It is also known to generate reactive oxygen species (ROS), which contribute to its cytotoxicity.
-
Cisplatin: Cisplatin forms cross-links within and between DNA strands. This DNA damage, if not repaired, leads to the activation of apoptotic pathways.
-
Paclitaxel: This agent interferes with the normal function of microtubules during cell division. By stabilizing microtubules, it prevents their disassembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Signaling Pathway Diagrams
Caption: Signaling pathways modulated by this compound leading to apoptosis and cell cycle arrest.
Caption: General experimental workflow for comparing the anti-cancer effects of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of a compound on cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound or the standard chemotherapy drug in the culture medium. The final DMSO concentration should be less than 0.1%. Remove the old medium and treat the cells with various concentrations of the test compound for 24, 48, or 72 hours. Include a vehicle control (medium with DMSO).
-
MTT Incubation: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. Cell viability is calculated as a percentage of the control, and the IC50 value is determined.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of the compound for the specified time. Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the effect of a compound on cell cycle progression.
-
Cell Treatment and Harvesting: Treat cells with the compound for the desired time. Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the cell cycle distribution using a flow cytometer. The DNA content will distinguish cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for Signaling Pathway Proteins
This protocol investigates the effect of a compound on the expression of key proteins in signaling pathways.
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with a blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-STAT3, STAT3, p-Akt, Akt, Bax, Bcl-2, cleaved caspase-3) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
References
Ganoderic Acid N: A Comparative Analysis of In Vitro and In Vivo Activity
For Researchers, Scientists, and Drug Development Professionals
This guide presents a detailed comparison of the in vitro and in vivo anticancer activities of GA-A and GA-T, supported by quantitative data, comprehensive experimental protocols, and visual diagrams of key signaling pathways.
Data Presentation: Quantitative Comparison of Bioactivity
The following tables summarize the quantitative data on the in vitro cytotoxicity and in vivo efficacy of Ganoderic Acid A and Ganoderic Acid T from various studies.
Table 1: In Vitro Cytotoxicity of Ganoderic Acids
| Ganoderic Acid | Cancer Cell Line | Assay | IC50 Value | Key Findings |
| Ganoderic Acid A | HepG2 (Hepatocellular Carcinoma) | CCK-8 | 187.6 µmol/l (24h), 203.5 µmol/l (48h)[1] | Dose-dependent inhibition of cell proliferation.[1] |
| SMMC7721 (Hepatocellular Carcinoma) | CCK-8 | 158.9 µmol/l (24h), 139.4 µmol/l (48h)[1] | Significant inhibition of cell growth at 75-100 µmol/l.[1] | |
| Ganoderic Acid T | HCT-116 (Colon Carcinoma) | Trypan Blue Exclusion | IC50: 15.7 ± 2.8 μM (24h)[2] | Inhibition of proliferation in a dose-dependent manner. |
| 95-D (Metastatic Lung Cancer) | Not specified | Not specified | Markedly inhibited proliferation by inducing apoptosis and cell cycle arrest. | |
| Various Carcinoma Cell Lines | Not specified | Not specified | Exerted cytotoxicity in a dose-dependent manner. |
Table 2: In Vivo Efficacy of Ganoderic Acids
| Ganoderic Acid | Animal Model | Cancer Type | Dosage & Administration | Key Findings |
| Ganoderic Acid T | Athymic mice | Human Solid Tumor | Not specified | Suppressed the growth of human solid tumors. |
| C57BL/6 mice | Lewis Lung Carcinoma | 28 mg/kg i.p. | Suppressed tumor growth and lung metastasis. | |
| Ganoderic Acid A | CT26 tumor-bearing mice | Colon Tumor | 50 mg/kg i.p. for 18 days | Significantly inhibited colon tumor growth. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
In Vitro Cell Viability Assay (CCK-8 for Ganoderic Acid A)
-
Cell Culture: Human hepatocellular carcinoma cell lines (HepG2 and SMMC7721) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5x10³ cells/well and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of Ganoderic Acid A (e.g., 0, 25, 50, 100, 200 µM) for 24, 48, or 72 hours.
-
CCK-8 Assay: After the treatment period, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plate is incubated for 2-4 hours at 37°C.
-
Data Acquisition: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control group (untreated cells). The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the logarithm of the drug concentration.
In Vivo Tumor Xenograft Model (Ganoderic Acid T)
-
Animal Model: Male athymic nude mice (4-6 weeks old) are used.
-
Tumor Cell Implantation: A suspension of human tumor cells (e.g., 95-D lung cancer cells) at a concentration of 1x10⁷ cells/mL is prepared. 0.2 mL of the cell suspension is injected subcutaneously into the right flank of each mouse.
-
Treatment: When the tumors reach a palpable size (e.g., 100 mm³), the mice are randomly divided into control and treatment groups. The treatment group receives intraperitoneal (i.p.) injections of Ganoderic Acid T at a specified dosage (e.g., 28 mg/kg body weight) daily or on a set schedule. The control group receives a vehicle control (e.g., saline or DMSO solution).
-
Tumor Measurement: Tumor volume is measured every few days using calipers and calculated using the formula: (length × width²)/2.
-
Endpoint: After a predetermined period (e.g., 2-3 weeks), the mice are euthanized, and the tumors are excised and weighed.
-
Data Analysis: The tumor growth inhibition rate is calculated by comparing the average tumor weight or volume in the treatment group to the control group.
Mandatory Visualization
Experimental Workflow Diagram
Caption: A generalized workflow for comparing the in vitro and in vivo activities of a compound.
Signaling Pathway Diagram: Ganoderic Acid T-Induced Apoptosis
Caption: GA-T induces apoptosis via the p53-mediated mitochondrial pathway.
References
A Comparative Guide to Fingerprinting Analysis of Ganoderic Acids in Ganoderma Extracts
For Researchers, Scientists, and Drug Development Professionals
The accurate qualitative and quantitative analysis of Ganoderic acids (GAs), the pharmacologically active triterpenoids in Ganoderma species, is paramount for quality control, standardization of extracts, and the development of novel therapeutics. This guide provides an objective comparison of prevalent analytical and extraction methodologies for the fingerprinting analysis of GAs, supported by experimental data.
Comparison of Analytical Techniques: HPLC vs. UPLC-MS/MS
High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) are two of the most powerful techniques for the analysis of Ganoderic acids. The choice between them often depends on the specific requirements of the analysis, balancing factors like sensitivity, selectivity, and cost.[1]
Table 1: Performance Comparison of HPLC-UV and UPLC-MS/MS for Ganoderic Acid Analysis
| Performance Metric | HPLC-UV | UPLC-MS/MS |
| Linearity (r²) | >0.999[2] | >0.998 |
| Limit of Detection (LOD) | 0.34 - 1.41 µg/mL[2] | 0.66 - 6.55 µg/kg |
| Limit of Quantitation (LOQ) | 1.01 - 4.23 µg/mL[2] | 2.20 - 21.84 µg/kg |
| Precision (RSD) | Intra-day: 1.25% - 8.94%[2] | Intra-day: <6.8% |
| Inter-day: 0.53% - 6.54% | Inter-day: <8.1% | |
| Accuracy/Recovery | 93% - 103% | 89.1% - 114.0% |
UPLC-MS/MS offers significantly higher sensitivity and is capable of detecting a wider range of GAs, including those at trace levels. HPLC-UV, while less sensitive, is a robust and cost-effective method suitable for the routine quantification of major GAs.
Comparison of Extraction Methods for Ganoderic Acids
The efficiency of Ganoderic acid extraction from Ganoderma raw materials is highly dependent on the methodology employed. Key methods include conventional solvent extraction (e.g., Soxhlet, reflux), ultrasound-assisted extraction (UAE), and supercritical fluid extraction (SFE) with carbon dioxide.
Table 2: Comparison of Extraction Methods for Ganoderic Acids from Ganoderma lucidum
| Extraction Method | Solvent/Conditions | Key Findings |
| Ethanol (B145695) Reflux | 100% Ethanol, 60.22°C, 6 h | Yield of Ganoderic acid H increased from 0.88 to 2.09 mg/g powder under optimized conditions. |
| Ultrasound-Assisted Extraction (UAE) | 89.5% Ethanol, 40 min, 100 W | Most effective method tested, yielding 435.6 ± 21.1 mg/g of total triterpenes. |
| Supercritical CO₂ Extraction (SFE) | CO₂ with 14% (w/w) ethanol co-solvent, 153 bar, 59°C, 120 min | Achieved a triterpene extraction yield of 88.9%. |
| Soxhlet Extraction | Methanol, 8 h | Extraction efficiency was found to be comparable to UAE for certain compounds, but with a significantly longer extraction time. |
Ultrasound-assisted extraction has been shown to be a highly efficient method, significantly reducing extraction time compared to conventional techniques. Supercritical CO₂ extraction offers a green alternative with high selectivity for triterpenes.
Experimental Protocols
Sample Preparation: Ultrasound-Assisted Extraction
This protocol is based on an optimized method for the extraction of triterpenoids from Ganoderma lucidum.
-
Milling: Dry the fruiting bodies of Ganoderma lucidum at 60°C until a constant weight is achieved. Mill the dried material into a fine powder.
-
Extraction: Weigh 1.0 g of the powdered sample and place it in an extraction vessel. Add 20 mL of 89.5% ethanol.
-
Ultrasonication: Place the vessel in an ultrasonic bath and sonicate at a power of 100 W for 40 minutes at room temperature.
-
Filtration and Concentration: After extraction, filter the mixture through a 0.45 µm membrane filter. The filtrate is then concentrated under reduced pressure to obtain the crude Ganoderic acid extract.
Analytical Method: UPLC-MS/MS Fingerprinting
The following is a representative UPLC-MS/MS method for the analysis of Ganoderic acids.
-
Chromatographic System: Waters ACQUITY UPLC H-Class System
-
Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm)
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution: A linear gradient from 10% to 90% B over 15 minutes, followed by a 5-minute wash with 90% B and a 5-minute re-equilibration with 10% B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
Mass Spectrometer: Waters Xevo TQ-S micro
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
Data Acquisition: Multiple Reaction Monitoring (MRM) mode for targeted quantification of specific Ganoderic acids.
Visualizations
Experimental Workflow
Caption: Experimental workflow for Ganoderic acid analysis.
Signaling Pathways Modulated by Ganoderic Acids
Ganoderic acids exert their anticancer effects by modulating multiple signaling pathways involved in cell proliferation, apoptosis, and metastasis.
Caption: Key signaling pathways modulated by Ganoderic acids.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Ganoderic Acid N
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical compounds are critical for ensuring a secure working environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for Ganoderic acid N, a triterpenoid (B12794562) compound utilized in various research applications.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to adhere to standard laboratory safety protocols. While this compound is not classified as a flammable or combustible substance, proper personal protective equipment (PPE) should be worn at all times to minimize exposure and mitigate any potential risks.[1]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles or glasses with side shields.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Handle this compound in a well-ventilated area to avoid the inhalation of dust or aerosols. In the event of a spill, prevent dust formation, sweep up the material, and place it in a suitable, closed container for disposal.[1] Do not allow the product to enter drains.[1]
Quantitative Data for this compound
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₃₀H₄₄O₇ | [2] |
| Molar Mass | 516.67 g/mol | [2] |
| CAS Number | 110241-19-5 | |
| Appearance | Solid | |
| Storage Conditions | -20°C (long term), 2-8°C (short term) |
Experimental Protocols: Disposal Procedures
The appropriate disposal method for this compound is contingent on its physical state (solid or in solution) and whether it is contaminated with hazardous materials. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local regulations may vary.
Uncontaminated solid this compound is generally not classified as hazardous waste. However, it should be disposed of with care to prevent environmental release.
Methodology:
-
Proper Labeling: Ensure the container holding the solid this compound is clearly and accurately labeled.
-
Secure Packaging: Place the primary container into a larger, durable outer container to prevent accidental spills.
-
Waste Stream: Dispose of the securely packaged solid waste in accordance with your institution's guidelines for non-hazardous chemical waste. Do not dispose of it in the regular trash unless explicitly permitted by your EHS department.
This compound is often dissolved in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) for experimental use. Organic solvent waste is typically considered hazardous and must be disposed of accordingly.
Methodology for Solutions in Organic Solvents:
-
Consult EHS Guidelines: Prior to disposal, review your institution's EHS protocols for hazardous waste. Disposal of organic solvents down the drain is strictly prohibited.
-
Collect in Designated Waste Container: Carefully pour the this compound solution into a designated hazardous waste container for organic solvents.
-
Labeling of Waste Container: Ensure the hazardous waste container is properly labeled with its complete contents, including the full chemical name of the solvent and "this compound," along with their approximate concentrations.
-
Arrange for Pickup: Follow your institution's established procedures for the collection and disposal of hazardous chemical waste.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ganoderic Acid N
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for Ganoderic acid N, a triterpenoid (B12794562) of significant interest, ensuring that its potential can be explored with the highest standards of laboratory safety. Adherence to these procedures is critical for personal safety and maintaining a secure research environment.
Immediate Safety and Personal Protective Equipment (PPE)
While this compound is stable under recommended storage conditions and is not classified as flammable or combustible, it is crucial to handle it with care to avoid potential hazards.[1] Direct contact with the skin, eyes, and respiratory tract should be avoided.[1] The following personal protective equipment is mandatory when handling this compound, particularly in its powdered form.
Table 1: Personal Protective Equipment (PPE) for this compound
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles with side-shields should be worn to protect against dust particles and potential splashes. |
| Hand Protection | Gloves | Chemical-resistant, disposable nitrile gloves are required. Always inspect gloves for integrity before use and wash hands thoroughly after handling. |
| Body Protection | Lab Coat | An impervious, long-sleeved lab coat or gown must be worn to protect the skin and clothing from contamination. |
| Respiratory Protection | Respirator | When handling the powdered form, a suitable respirator is necessary to prevent inhalation of dust particles.[1] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[2] |
Operational Plan: A Step-by-Step Handling Protocol
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Experimental Protocol:
-
Preparation: Before handling this compound, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[2] Don all required personal protective equipment as detailed in Table 1.
-
Handling:
-
To minimize dust formation, handle the powdered form of this compound with care.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the area where this compound is being handled.
-
-
In Case of Accidental Exposure:
-
Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, provide oxygen.
-
Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water and remove contaminated clothing.
-
Eye Contact: For eye contact, rinse thoroughly with plenty of water for at least 15 minutes, ensuring to flush under the eyelids.
-
Ingestion: If swallowed, wash out the mouth with water. Do not induce vomiting.
-
In all cases of exposure, seek medical attention.
-
-
Accidental Release:
-
In the event of a spill, wear appropriate respiratory protection.
-
Prevent the product from entering drains.
-
Carefully sweep up the spilled solid material to avoid creating dust, and place it in a suitable, closed container for disposal.
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.
-
Solid Waste: Unused solid this compound should be collected in a designated and properly labeled waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a labeled hazardous waste container for organic solvents. Due to its low water solubility, do not dispose of this compound down the drain.
-
Contaminated Materials: All materials that have come into contact with this compound, such as gloves, pipette tips, and weighing papers, should be disposed of as chemical waste.
Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines for chemical waste disposal, as local regulations may vary.
Quantitative Data
The following table summarizes key quantitative data for this compound.
Table 2: Quantitative Data for this compound
| Property | Value |
| CAS Number | 110241-19-5 |
| Recommended Storage | Short term: 2-8°C, Long term: -20°C |
| Chemical Stability | Stable under recommended storage conditions |
| Incompatible Materials | Strong oxidizing/reducing agents, strong acids/alkalis |
| Hazardous Decomposition Products | Under fire conditions, may produce carbon oxides, nitrogen oxides (NOx), and sulphur oxides. |
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
